N-Nitroso-N-methylurethane
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-methyl-N-nitrosocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBWLYZCDDYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Record name | N-NITROSO-N-METHYLURETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16231 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021472 | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline] | |
| Record name | N-NITROSO-N-METHYLURETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16231 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M) | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.133 at 20 °C/4 °C | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/ | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to pink oil, Light colored liquid | |
CAS No. |
615-53-2 | |
| Record name | N-NITROSO-N-METHYLURETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16231 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-nitrosourethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methylnitrosocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NITROSOURETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GDM4803 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Nitroso-N-methylurethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Foreword: Understanding a Potent Biological Tool
An In-depth Technical Guide to N-Nitroso-N-methylurethane (CAS: 615-53-2)
This compound (NMUN), also known as ethyl N-methyl-N-nitrosocarbamate, is a molecule of significant interest in the realms of oncology, toxicology, and synthetic chemistry. While its historical application as a precursor for diazomethane synthesis has been largely superseded by safer alternatives, its utility as a potent, direct-acting carcinogen in experimental models remains unparalleled.[1][2][3] This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the core properties, mechanisms, applications, and critical safety protocols associated with NMUN. Our narrative moves beyond simple data recitation to explain the causality behind its chemical behavior and biological effects, providing a framework for its responsible and effective use in a research setting.
Core Physicochemical & Stability Profile
A foundational understanding of NMUN begins with its physical and chemical properties. It is a yellow to pink, oily liquid characterized by a sweet odor.[4] Its stability is a critical handling parameter; the compound is sensitive to light, heat, and pH.[4] Spontaneous and potentially explosive decomposition can occur upon heating, particularly if stored above 15°C.[4]
This inherent instability is most pronounced in aqueous solutions, where its decomposition is highly pH-dependent. As the pH becomes more alkaline, the rate of hydrolysis increases dramatically, a property directly linked to its primary chemical application and biological mechanism of action.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 615-53-2 | [1][4] |
| IUPAC Name | Ethyl N-methyl-N-nitrosocarbamate | [4] |
| Molecular Formula | C₄H₈N₂O₃ | [4][5] |
| Molecular Weight | 132.12 g/mol | [4][6] |
| Appearance | Yellow to pink liquid; Solid | [4] |
| Boiling Point | 62-64 °C at 12 mmHg | [4] |
| Density | 1.133 g/cm³ at 20°C | [4] |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol | [6][7] |
| RCRA Waste No. | U178 | [4][5] |
Table 2: pH-Dependent Aqueous Stability of NMUN at 20°C
| pH | Half-life (hours) | Source |
| 6.0 | 120 | [4] |
| 7.0 | 80 | [4] |
| 8.0 | 17.5 | [4] |
| 9.0 | 0.9 | [4] |
Decomposition Chemistry: The Generation of Diazomethane
The utility of NMUN in organic synthesis stems from its controlled decomposition under basic conditions to generate diazomethane, a valuable but hazardous methylating agent. This reaction is typically performed by treating NMUN with a base, such as potassium hydroxide, in an organic solvent like ether.
The causality is straightforward: the base abstracts a proton, initiating a cascade that eliminates ethanol and carbon dioxide, ultimately releasing the highly reactive diazomethane gas. Although effective, the extreme toxicity and explosive nature of both NMUN and diazomethane have led to the development of safer alternatives, such as Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).
References
- 1. This compound - OEHHA [oehha.ca.gov]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound CAS#: 615-53-2 [amp.chemicalbook.com]
- 7. N-Methyl-N-nitrosourethane | 615-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
N-Nitroso-N-methylurethane chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Nitroso-N-methylurethane
This guide provides a comprehensive technical overview of this compound (NMU), a compound of significant interest in chemical synthesis and toxicology. As a potent alkylating agent and a historical precursor to diazomethane, a thorough understanding of its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explore the causality behind its reactivity, the mechanisms of its biological activity, and the self-validating protocols required for its safe handling.
Introduction: Identity and Significance
This compound, with the CAS Number 615-53-2, is the ethyl ester of methylnitroso-carbamic acid.[1][2] Historically, it was a key laboratory reagent for the synthesis of diazomethane, a versatile methylating agent.[2] However, due to its extreme toxicity and instability, its use has been largely superseded by safer alternatives. Today, its primary relevance is as a research chemical, particularly in the study of carcinogenesis, owing to its potent ability to induce cancer in animal models.[1][2] Its study provides critical insights into the mechanisms of chemical-induced mutagenesis and oncogenesis.
Chemical Structure and Identification
The structure of this compound features a nitroso group attached to a nitrogen atom, which is also bonded to a methyl group and a urethane functional group. This specific arrangement is responsible for its characteristic reactivity.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
This compound is typically encountered as a yellow to pink or orange liquid with a sweet odor.[1] Its physical state can also be described as a solid.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | ethyl N-methyl-N-nitrosocarbamate | PubChem[1] |
| CAS Number | 615-53-2 | PubChem[1] |
| Molecular Formula | C₄H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 132.12 g/mol | PubChem[1] |
| Appearance | Yellow to pink liquid; Solid | PubChem[1] |
| Odor | Sweet | PubChem[1] |
| Density | 1.133 g/cm³ at 20°C | PubChem[1] |
| Boiling Point | 62-64°C at 12 mmHg; 70°C at 27 mmHg | PubChem[1] |
| Vapor Pressure | 1.18 mm Hg at 25°C | PubChem[1] |
| Water Solubility | 36.99 g/L at 24°C | ChemicalBook[3] |
| Refractive Index | 1.43632 at 20°C/D | PubChem[1] |
Chemical Reactivity and Decomposition
The chemical behavior of this compound is dominated by the lability of the N-nitroso group, which makes it both a useful reagent and a hazardous substance.
Stability and Storage
This compound is an unstable compound.[1] It is sensitive to light, and spontaneous decomposition can occur, particularly upon heating.[1] For this reason, it must be stored under refrigeration (0-10°C) and inert gas.[4] It is critical to note that it may become explosive if stored above 15°C.[1] Its stability in aqueous solutions is highly pH-dependent, with rapid decomposition occurring under alkaline conditions.[1] The reported half-lives at 20°C illustrate this instability:
-
pH 6.0: 120 hours
-
pH 7.0: 80 hours
-
pH 8.0: 17.5 hours
-
pH 9.0: 0.9 hours[1]
Generation of Diazomethane
The most significant reaction of this compound is its decomposition in the presence of a strong base, such as potassium hydroxide (KOH), to generate diazomethane (CH₂N₂). This reaction was a classical method for preparing diazomethane for laboratory use.
Causality of the Reaction: The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urethane. This is the key step that leads to the collapse of the molecule. The subsequent rearrangement and elimination are driven by the formation of highly stable products like nitrogen gas (in the subsequent reaction of diazomethane) and carbonate. The process is exothermic and produces a toxic, explosive gas (diazomethane), necessitating extreme caution.
Figure 2: Workflow for Diazomethane generation from this compound.
Experimental Protocol: In Situ Generation of Diazomethane (Illustrative)
This protocol is provided for educational purposes to illustrate the chemical principles. Due to the extreme hazards, this procedure has been replaced by safer alternatives (e.g., using Diazald®). This experiment should not be performed without extensive safety reviews and appropriate engineering controls.
-
Glassware and Setup: A two-neck, round-bottom flask equipped with a dropping funnel and a condenser is required. All glass joints must be fire-polished and smooth to prevent grinding, which could initiate a detonation of diazomethane. No ground glass joints should be used. The receiving flask for the diazomethane-ether solution must be cooled in an ice bath.
-
Reagents: A solution of this compound in diethyl ether is placed in the dropping funnel. A concentrated aqueous solution of potassium hydroxide is placed in the reaction flask.
-
Reaction: The reaction flask is gently warmed in a water bath to approximately 60-70°C. The this compound solution is added dropwise from the funnel.
-
Causality: The slow, dropwise addition is critical to control the rate of the exothermic reaction and the evolution of the gaseous diazomethane product. The warming provides the activation energy but must be carefully controlled to prevent uncontrolled decomposition.
-
-
Distillation: As diazomethane forms, it co-distills with the ether solvent. The condenser cools the vapor, and the yellow diazomethane-ether solution collects in the chilled receiving flask.
-
Causality: Co-distillation immediately removes the explosive product from the reaction mixture, preventing the buildup of a dangerous concentration. The ice bath keeps the collected solution cold to enhance stability.
-
-
Neutralization: The resulting diazomethane solution is typically used immediately for subsequent reactions, such as the esterification of carboxylic acids.
Toxicology and Carcinogenicity: The Alkylating Mechanism
This compound is recognized as a potent carcinogen.[1][5] It is listed by the California Office of Environmental Health Hazard Assessment (OEHHA) as a chemical known to cause cancer.[2] Its toxicity is not due to the intact molecule but to its decomposition products.
Mechanism of Action: In biological systems, this compound can decompose to form a highly reactive electrophilic species, a methyldiazonium ion (CH₃N₂⁺) or a related methyl cation equivalent. This electrophile readily attacks nucleophilic sites on biological macromolecules, most significantly the bases within DNA.[1]
The primary mode of DNA damage is methylation.[1] The main reaction product is 7-methylguanine, with other adducts like 3-methyladenine also being formed.[1] Methylation at the O⁶ position of guanine is particularly mutagenic, as it can lead to mispairing with thymine instead of cytosine during DNA replication. If not repaired by cellular machinery, this results in a G:C to A:T transition mutation, a permanent alteration of the genetic code that can lead to the initiation of cancer.
Figure 3: Carcinogenic mechanism of this compound via DNA alkylation.
Safety, Handling, and Disposal
Given its instability and high toxicity, this compound must be handled with extreme caution as a carcinogen.[1][4]
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A designated lab coat, preferably disposable, should be used.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of the volatile and toxic compound.[4]
Handling and Storage
-
Store refrigerated (0-10°C) in a tightly closed container under an inert atmosphere.[4]
-
Do not handle until all safety precautions have been read and understood.[4]
-
Do not eat, drink, or smoke in the work area.[4]
Spill and Emergency Response
-
Spill: Evacuate the area. Eliminate all ignition sources. Do not touch spilled material unless wearing appropriate PPE.[1] Absorb with an inert material and collect in a sealed container for hazardous waste disposal.
-
Exposure:
Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Chemical inactivation procedures, similar to those for other nitrosamides, may involve treatment with a sodium thiosulfate solution under basic conditions, but this must be validated and performed by trained personnel.
References
- 1. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - OEHHA [oehha.ca.gov]
- 3. This compound CAS#: 615-53-2 [amp.chemicalbook.com]
- 4. N-Methyl-N-nitrosourethane | 615-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound: a potent carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of N-Nitroso-N-methylurethane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of N-Nitroso-N-methylurethane (NMU), a potent alkylating agent widely utilized in experimental oncology and toxicology. Moving beyond a superficial summary, this document delves into the chemical intricacies of NMU's activation, its interaction with cellular macromolecules, and the subsequent biological sequelae that define its role as a powerful carcinogen and mutagen. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively leverage NMU in preclinical research and to understand the broader implications of exposure to N-nitroso compounds.
I. The Chemical Identity and Activation of a Potent Alkylating Agent
This compound, also known as N-Methyl-N-nitrosourea (MNU), is a small, highly reactive molecule with the chemical formula C₂H₅N₃O₂.[1] Its notoriety in the scientific community stems from its robust ability to induce tumors in a wide range of tissues in laboratory animals, making it an invaluable tool for modeling human cancers.[2] The carcinogenic and mutagenic properties of NMU are intrinsically linked to its function as a direct-acting alkylating agent.[2]
A point of clarification is often needed regarding its activation. While many carcinogens require metabolic activation by enzymes such as the cytochrome P450 system, NMU is considered a direct-acting agent because it can spontaneously decompose under physiological conditions to form a highly reactive electrophile.[2][3] This decomposition does not strictly require enzymatic catalysis, rendering it reactive in a variety of biological contexts.[3] However, it is noteworthy that some studies suggest that cytochrome P450 enzymes can be involved in the metabolism of N-nitrosoureas, which may influence their biological activity in specific tissues.
The critical step in NMU's mechanism of action is its decomposition to the methyldiazonium ion (CH₃N₂⁺), the ultimate methylating species.[2][3] This process is initiated by the deprotonation of the carbamoyl group under physiological pH.[3]
Caption: Spontaneous decomposition of NMU to the reactive methyldiazonium ion.
II. The Molecular Scars: DNA Alkylation and Adduct Formation
The highly electrophilic methyldiazonium ion readily attacks nucleophilic sites on cellular macromolecules, with DNA being the most critical target for its mutagenic and carcinogenic effects. The transfer of a methyl group to DNA bases results in the formation of various DNA adducts.
The most extensively studied and arguably most significant of these is O⁶-methylguanine (O⁶-meG) .[4] This adduct is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[5] The persistence of O⁶-meG in DNA is a critical determinant of the carcinogenic potential of NMU.
Beyond O⁶-meG, NMU can methylate other sites on DNA bases, leading to a spectrum of adducts, including:
-
7-methylguanine (7-meG)
-
3-methyladenine (3-meA)
-
O⁴-methylthymine (O⁴-meT)
-
Phosphate-triesters
While 7-meG is often the most abundant adduct, it is generally considered less mutagenic than O⁶-meG. However, 3-meA can be cytotoxic as it can block DNA replication. The formation of these various adducts creates a complex landscape of DNA damage that the cell must address.
III. The Cellular Response to NMU-Induced Damage: A Battle for Genomic Integrity
The introduction of DNA adducts by NMU triggers a complex and multifaceted cellular response aimed at mitigating the damage and preserving genomic stability. This response encompasses DNA repair mechanisms, cell cycle checkpoints, and, in cases of overwhelming damage, programmed cell death (apoptosis).
A. DNA Repair: The First Line of Defense
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary mechanism for repairing O⁶-meG is through the action of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT directly transfers the methyl group from O⁶-meG to one of its own cysteine residues in a stoichiometric, "suicide" reaction. The activity of MGMT is therefore a critical factor in determining cellular sensitivity to NMU.
Other DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) , are involved in the removal of other methylated bases.
B. Cell Cycle Checkpoints and Apoptosis: Guardians of Genomic Fidelity
When DNA damage is extensive, the cell activates cell cycle checkpoints to halt proliferation and provide time for repair. Key players in this process are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[6] These kinases are activated in response to DNA damage and initiate signaling cascades that lead to the phosphorylation and activation of downstream effectors, such as Chk1 and Chk2, which in turn regulate cell cycle progression.[7]
If the DNA damage is irreparable, the cell may initiate apoptosis to eliminate the damaged cell and prevent the propagation of mutations.
C. Perturbation of Cellular Signaling Pathways
NMU has been shown to modulate various intracellular signaling pathways, contributing to its carcinogenic effects. One notable example is the Nuclear Factor-kappa B (NF-κB) pathway . Studies have demonstrated that NMU can increase the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[4]
Caption: Cellular response pathways to NMU-induced DNA damage.
IV. Experimental Protocols: Harnessing NMU in Research
The consistent and potent carcinogenic activity of NMU has made it a cornerstone of in vivo and in vitro cancer research.
A. In Vivo Carcinogenesis Model: Induction of Mammary Tumors in Rats
This protocol outlines a standard procedure for inducing mammary tumors in female rats, a widely used model for studying breast cancer.
Materials:
-
This compound (NMU)
-
0.9% NaCl solution, acidified to pH 5.0 with acetic acid
-
Female Sprague-Dawley or Wistar-Furth rats (50-60 days old)
-
Sterile syringes and needles
Procedure:
-
Preparation of NMU Solution: Immediately before use, dissolve NMU in the acidified 0.9% NaCl solution to a final concentration of 10 mg/mL. NMU is unstable in aqueous solutions, so fresh preparation is critical.
-
Animal Dosing: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.
-
Tumor Monitoring: Palpate the rats weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor.
-
Endpoint: The experiment can be terminated at a predetermined time point, or when tumors reach a specific size, in accordance with institutional animal care and use guidelines.
Quantitative Data from NMU-Induced Mammary Carcinogenesis in Rats:
| Rat Strain | NMU Dose (mg/kg) | Tumor Incidence (%) | Average Tumor Latency (days) |
| Sprague-Dawley | 50 | ~100 | 86 |
| BUF/N | 50 | 89 | 77 |
| F344 | 50 | 89 | 94 |
Data compiled from various studies. Latency can vary based on experimental conditions.[8]
B. In Vitro Cytotoxicity Assay: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of NMU on cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
NMU
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
NMU Treatment: Prepare serial dilutions of NMU in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NMU).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of NMU that inhibits cell growth by 50%).
IC₅₀ Values of NMU in Cancer Cell Lines:
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| HeLa S3 | Cervical Cancer | > 100 |
IC₅₀ values can vary significantly depending on the cell line and experimental conditions.[8]
Caption: General experimental workflows for in vivo and in vitro studies with NMU.
V. Conclusion: A Versatile Tool for Mechanistic Insights
This compound remains an indispensable tool in cancer research. Its well-characterized mechanism of action, centered on its ability to directly alkylate DNA and induce mutagenic lesions, provides a robust platform for investigating the fundamental processes of carcinogenesis. By understanding the intricacies of its chemical activation, its interaction with DNA, and the subsequent cellular responses, researchers can more effectively design and interpret experiments aimed at elucidating the molecular drivers of cancer and developing novel therapeutic and preventative strategies. This guide serves as a foundational resource for both seasoned investigators and those new to the field, fostering a deeper appreciation for the complex interplay between chemical carcinogens and cellular systems.
VI. References
-
Histological analysis of low dose NMU effects in the rat mammary gland. PubMed Central. --INVALID-LINK--
-
Parameters of NMU-induced mammary tumors in rats of the different diet... - ResearchGate. --INVALID-LINK--
-
ras gene mutations are absent in NMU-induced mammary carcinomas from aging rats - Oxford Academic. --INVALID-LINK--
-
NMU-induced mammary carcinogenesis in female rats is influenced by repeated psychoemotional stress - PubMed. --INVALID-LINK--
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. --INVALID-LINK--
-
N-Nitroso-N-methylurea - Wikipedia. --INVALID-LINK--
-
Detection of adducts arising from human exposure to N-nitroso compounds - PubMed - NIH. --INVALID-LINK--
-
Incidence of palpable tumors as a function of time after NMU injection. - ResearchGate. --INVALID-LINK--
-
N-Nitroso-N-methylurea | Carcinogen Agent | MedChemExpress. --INVALID-LINK--
-
N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem. --INVALID-LINK--
-
How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - AURA. --INVALID-LINK--
-
Double-stranded DNA showing the sites of DNA adduct formation including... - ResearchGate. --INVALID-LINK--
-
N-Nitroso-N-methylurea - Wikipedia. --INVALID-LINK--
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - NIH. --INVALID-LINK--
-
Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed. --INVALID-LINK--
-
Methods for the Detection of DNA Adducts | Request PDF - ResearchGate. --INVALID-LINK--
-
N-Nitroso-n-methylurea | EPA. --INVALID-LINK--
-
ATM acts downstream of ATR in the DNA damage response signalling of bystander cells. --INVALID-LINK--
-
DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed. --INVALID-LINK--
-
Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - MDPI. --INVALID-LINK--
-
DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice i - bioRxiv. --INVALID-LINK--
-
Methods for the Detection of DNA Adducts | Springer Nature Experiments. --INVALID-LINK--
-
N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research - Benchchem. --INVALID-LINK--
-
N-Nitroso-N-methylurea - MedchemExpress.com. --INVALID-LINK--
-
DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC - NIH. --INVALID-LINK--
-
ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - NIH. --INVALID-LINK--
-
The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed. --INVALID-LINK--
-
Formation of N-nitroso-N-methylurea in various samples of smoked/dried fish, fish sauce, seafoods, and ethnic fermented/pickled vegetables following incubation with nitrite under acidic conditions - PubMed. --INVALID-LINK--
-
Ataxia-telangiectasia mutated (ATM)-dependent activation of ATR occurs through phosphorylation of TopBP1 by ATM - PubMed. --INVALID-LINK--
References
- 1. Detection of adducts arising from human exposure to N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 6. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mutagenic Potential of N-Nitroso-N-methylurethane (NMUT)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitroso-N-methylurethane (NMUT), also known as N-Methyl-N-nitrosourethane, is a potent alkylating agent recognized for its significant mutagenic and carcinogenic properties. This technical guide provides a comprehensive analysis of the core mechanisms driving NMUT's genotoxicity, outlines field-proven methodologies for its assessment, and discusses the cellular responses to the DNA damage it induces. NMUT serves as a classic model compound in genetic toxicology for understanding how chemical structure translates to mutagenic activity. Its primary mode of action involves the generation of a reactive methyldiazonium ion, which readily methylates DNA nucleobases. The formation of specific adducts, particularly O⁶-methylguanine (O⁶-meG), is a critical initiating event for the G:C to A:T transition mutations that characterize its mutagenic signature. Understanding the mutagenic potential of NMUT and related N-nitroso compounds is crucial for risk assessment and ensuring the safety of pharmaceuticals and other chemical products.
Section 1: The Chemistry of a Pro-Mutagen: Activation and Reactivity
This compound (CAS No. 615-53-2) is an N-nitroso compound that, unlike some nitrosamines, does not require cytochrome P450-mediated enzymatic bioactivation to exert its mutagenic effects.[1][2] Its genotoxicity stems from its inherent chemical instability under physiological conditions.
NMUT undergoes spontaneous decomposition, a process that can be catalyzed by esterases, to yield a highly reactive electrophilic intermediate. This decomposition pathway generates the methyldiazonium ion (CH₃N₂⁺), the ultimate alkylating species responsible for its interaction with biological macromolecules like DNA.[3][4] The reactivity of this ion makes NMUT a direct-acting mutagen, capable of inducing genetic alterations without prior metabolic processing.[3]
Metabolic Activation Pathway
The conversion of NMUT to its ultimate mutagenic form is a critical process. The following diagram illustrates this spontaneous decomposition pathway.
References
N-Nitroso-N-methylurethane historical research applications
An In-Depth Technical Guide to the Historical Research Applications of N-Nitroso-N-methylurethane
Introduction: A Versatile and Potent Tool of Discovery
This compound (NMU), a seemingly unassuming pale yellow solid, holds a significant place in the annals of chemical and biomedical research. For decades, this potent N-nitroso compound served as a cornerstone reagent in three distinct but critical areas: as a powerful and reliable carcinogen for creating animal models of cancer, as a direct-acting mutagen for studying genetic damage, and as a convenient precursor for the synthesis of diazomethane, an exceptionally useful methylating agent.
This guide provides a technical overview of the historical applications of NMU, delving into the mechanistic principles that made it so valuable to researchers. It explores the experimental causality behind its use, details foundational protocols, and examines the profound safety concerns that ultimately led to its replacement by safer alternatives. For the modern researcher, understanding the legacy of NMU is to understand the bedrock upon which many current practices in oncology, genetic toxicology, and synthetic chemistry were built.
Chapter 1: A Foundational Tool in Experimental Carcinogenesis
The most prominent historical application of NMU was its use as a chemical carcinogen to induce tumors in laboratory animals. Its reliability and organ-specific effects made it an invaluable tool for studying the initiation and progression of cancer.[1][2][3]
Mechanism of Action: The Alkylating Assault on DNA
This compound is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its carcinogenic effects.[1][4][5] Upon exposure to physiological conditions, it undergoes spontaneous decomposition to form a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate readily attacks nucleophilic sites on cellular macromolecules, most critically, the bases within DNA.[4]
The primary carcinogenic lesion is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine.[6] This adduct is highly mutagenic because during DNA replication, it incorrectly pairs with thymine instead of cytosine. If this mispairing is not corrected by cellular DNA repair mechanisms, it leads to a permanent G:C to A:T transition mutation in the next round of replication.[7] The accumulation of such mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of malignant transformation.[5]
Caption: Mechanism of NMU-induced DNA mutation.
Pioneering Animal Models of Cancer
Historically, NMU was extensively used to induce organ-specific tumors in various species, including rats, mice, and hamsters, providing critical models for studying cancer biology and testing therapeutic strategies.[1][6] Depending on the route of administration, dose, and animal strain, NMU could reliably induce tumors in specific tissues:
-
Mammary Glands: Intravenous or intraperitoneal injection in young female rats (e.g., Sprague-Dawley) is a classic model for hormone-dependent breast cancer.[3][5]
-
Stomach and Intestine: Intragastric administration has been used to model gastrointestinal cancers.[2][6]
-
Nervous System: Administration could lead to tumors of the brain, spinal cord, and peripheral nerves.[2][8]
-
Other Tissues: Tumors in the liver, kidneys, and skin have also been reported.[6][8]
Data Presentation: Carcinogenicity of NMU in Animal Models
The following table summarizes representative data from historical studies on NMU-induced carcinogenesis.
| Animal Model | Route of Administration | Typical Dose | Primary Tumor Site | Tumor Incidence | Reference |
| Sprague-Dawley Rat | Intravenous (IV) | 50 mg/kg | Mammary Gland | 73-89% | [3][5] |
| Syrian Golden Hamster | Intraperitoneal (IP) | 30 mg/kg | Forestomach | ~53% | [6][9] |
| Wistar Rat | Intragastric | 100 mg/kg | Stomach | High | [2] |
Experimental Protocol: Induction of Mammary Carcinomas in Rats
This protocol is a historical representation and must be adapted to modern ethical and safety standards. Handling of NMU requires extreme caution in a certified facility.[10][11]
-
Animal Selection: Use female Sprague-Dawley rats, typically 50 days of age, as this is a period of high susceptibility for mammary carcinogenesis.[3][5]
-
NMU Solution Preparation: Perform all steps in a certified chemical fume hood.[10] Weigh this compound powder using appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and eye protection.[10][11] Dissolve NMU in a sterile 0.9% saline solution, acidified slightly with acetic acid to enhance stability, to a final concentration of 10 mg/mL. Prepare the solution immediately before use.
-
Administration: Administer a single dose of 50 mg/kg body weight via intravenous (IV) injection into the tail vein.
-
Monitoring: Palpate the animals weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor. Monitor the overall health and body weight of the animals.
-
Endpoint: Tumors typically appear within 70-100 days post-injection.[3] The experiment is terminated when tumors reach a predetermined size or if the animal shows signs of distress, in accordance with institutional animal care guidelines.
-
Tissue Analysis: At necropsy, tumors and other relevant tissues are collected for histopathological analysis to confirm the diagnosis of adenocarcinoma.
Chapter 2: Elucidating Mutagenesis with NMU
As a direct-acting mutagen, NMU was a valuable tool for early genetic toxicology research. Its ability to induce mutations without the need for metabolic activation allowed for clearer studies of DNA damage and repair mechanisms.[1][4] Its well-defined mutational signature—primarily AT:GC transitions—provided a specific endpoint for assessing genetic damage.[7] While modern research often uses a battery of tests, the principles learned from studying compounds like NMU remain foundational.
Experimental Workflow: Assessing Chemical Mutagenicity
The workflow for assessing the mutagenic potential of a chemical involves exposing a biological system (e.g., bacteria, cultured cells, or whole animals) to the compound and measuring the resulting genetic alterations.
Caption: Generalized workflow for a mutagenicity assay.
Chapter 3: A Precursor in Synthesis: The Generation of Diazomethane
Diazomethane (CH₂N₂) is an extremely useful, albeit hazardous, reagent in organic chemistry, primarily used for methylation of carboxylic acids and phenols. Historically, this compound was a common and convenient laboratory precursor for its small-scale generation.[7][12][13]
The reaction involves the base-catalyzed decomposition of NMU. When NMU is treated with a strong base like potassium hydroxide (KOH) in a two-phase system (e.g., ether and water), it decomposes to generate diazomethane, which co-distills with the ether solvent to provide an ethereal solution of the reagent.[13]
Caption: Synthesis of diazomethane from NMU.
Experimental Protocol: Laboratory-Scale Diazomethane Generation from NMU
WARNING: This procedure is historically significant but involves EXTREMELY HAZARDOUS materials. Diazomethane is toxic and explosive, and NMU is a potent carcinogen and is shock-sensitive.[7][13] This should only be performed by trained professionals with specialized equipment (e.g., clear-seal distillation apparatus, blast shield).
-
Apparatus Setup: Assemble a distillation apparatus with clear-seal joints specifically designed for diazomethane generation behind a blast shield in a fume hood. The receiving flask must be cooled in an ice-salt bath to approximately -10°C.
-
Reaction Mixture: In the distillation flask, place a solution of 6 g of potassium hydroxide in 10 mL of water. Cool this solution in an ice bath to below 5°C. Add 35 mL of diethyl ether.
-
Addition of NMU: In a separate flask, dissolve 2 g of this compound in approximately 25 mL of diethyl ether.
-
Generation and Distillation: Slowly add the NMU-ether solution to the stirred, cold KOH solution in the distillation flask. Gently warm the flask in a water bath to about 50°C. The yellow diazomethane will co-distill with the ether.
-
Collection: Collect the yellow ethereal solution of diazomethane in the cooled receiving flask. Do not distill to dryness, as this greatly increases the risk of explosion.
-
Use: The resulting solution should be used immediately for subsequent chemical reactions. It should not be stored.
Chapter 4: The Decline and Legacy
The very properties that made NMU a powerful research tool—its high reactivity and potent biological activity—are also the source of its significant hazards. NMU is recognized as a potent carcinogen, mutagen, and teratogen.[7][14] Furthermore, it is thermally unstable and can be shock-sensitive, posing an explosion risk, a danger compounded in the synthesis of the equally explosive diazomethane.[7]
These severe safety concerns led to a significant decline in its use. Safer alternatives have been developed and are now standard practice:
-
For Carcinogenesis: Other chemical inducers or sophisticated genetic engineering techniques are now more common for creating animal models of cancer.
-
For Diazomethane Synthesis: N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and, more recently, (trimethylsilyl)diazomethane have largely replaced NMU as safer precursors.[15]
Despite its obsolescence in most modern laboratories, the legacy of NMU is undeniable. Decades of research using this compound yielded foundational insights into the chemical basis of carcinogenesis, the mechanisms of DNA mutation and repair, and the development of animal models that are still relevant today. It stands as a powerful reminder of the dual nature of chemical tools and the continuous drive for safer, more effective methods in scientific discovery.
Mandatory Safety and Handling Procedures
Handling this compound requires strict adherence to safety protocols to minimize the extreme risks of exposure and physical hazard.
-
Designated Area: All work with NMU, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood or a Class II Type B biosafety cabinet.[10][11]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical safety goggles, and double nitrile gloves.[10][11] Ensure no skin is exposed between the glove and the lab coat sleeve.
-
Spill and Decontamination: For minor spills, absorb the material with absorbent pads. Decontaminate the area and all equipment with a freshly prepared solution, such as 10% sodium thiosulfate and 1% sodium hydroxide, and allow it to sit for at least 24 hours before final cleaning.[10]
-
Waste Disposal: All solid waste (gloves, pads, etc.) and unused chemical must be collected as hazardous waste.[10] Needles and syringes must be disposed of in a designated sharps container for incineration.[10]
-
Animal Handling: Cages and bedding from animals treated with NMU are considered hazardous for at least 3 days post-administration and must be handled with appropriate PPE and disposed of as hazardous waste.[11] Cage cards must be clearly labeled with the chemical hazard.[10]
References
- 1. N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unthealth.edu [unthealth.edu]
- 11. Request Rejected [safety.net.technion.ac.il]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. nj.gov [nj.gov]
- 15. scielo.br [scielo.br]
A Technical Guide to the Laboratory-Scale Synthesis of Diazomethane from N-Nitroso-N-methylurethane
Executive Summary
Diazomethane (CH₂N₂) is an exceptionally versatile yet notoriously hazardous C1 synthon in organic synthesis, valued for its utility in methylation of carboxylic acids and phenols, cyclopropanation of alkenes, and in the Arndt-Eistert homologation.[1][2] Its high reactivity, toxicity, and explosive nature necessitate meticulous handling and specialized generation protocols.[3][4] This guide provides an in-depth, field-proven methodology for the synthesis of diazomethane from the precursor N-Nitroso-N-methylurethane. The focus is on elucidating the underlying chemical principles, providing a self-validating and safety-conscious experimental protocol, and ensuring that researchers can confidently and safely generate this reagent for immediate use. We will detail the reaction mechanism, apparatus setup, step-by-step procedure, and critical safety and disposal measures.
Uncompromising Safety: A Prerequisite for Handling Diazomethane
WARNING: Diazomethane is a highly toxic, carcinogenic, and dangerously explosive substance.[3][5][6] Its preparation and handling should only be undertaken by trained personnel in a well-ventilated chemical fume hood, behind a blast shield.[7][8] Under no circumstances should ethereal solutions of diazomethane be stored for extended periods.[3][7] Generate only the amount required for immediate consumption.
Key Hazards:
-
Explosion Risk: Gaseous diazomethane and its concentrated solutions can detonate violently.[3] Explosions can be initiated by sharp or rough surfaces (e.g., ground-glass joints, scratched flasks, metal spatulas), direct sunlight or strong artificial light, heat (above 100°C), and contact with certain metals (alkali metals, calcium sulfate).[5][9][10]
-
Extreme Toxicity: Inhalation can cause severe irritation to the respiratory tract, leading to symptoms resembling asthma, which can be fatal.[3][11] It is a suspected human carcinogen.[9][12]
-
Precursor Hazard: The precursor, this compound, is also a hazardous agent, acting as a strong irritant and potential carcinogen.[6][13]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles in combination with a full-face shield.[7][11]
-
Hand Protection: Double gloving is recommended.[7] Use butyl rubber or Viton gloves for primary protection over a standard nitrile glove.[3]
-
Body Protection: A flame-retardant laboratory coat.[11]
-
Shielding: All operations must be conducted behind a certified blast shield.[7]
The Chemical Foundation: Mechanism of Formation
The synthesis of diazomethane from this compound is a base-catalyzed elimination reaction. The process relies on the deprotonation of the urethane nitrogen, followed by a rearrangement and subsequent elimination of ethyl carbonate and a hydroxide ion to yield the diazonium intermediate, which then decomposes to diazomethane.
The key mechanistic steps are as follows:
-
Deprotonation: A strong base, typically potassium hydroxide (KOH), abstracts the acidic proton from the nitrogen atom of the N-methyl group.
-
Rearrangement & Elimination: The resulting anion undergoes an intramolecular rearrangement. The N-nitroso group facilitates the cleavage of the N-C bond, leading to the formation of a methyldiazonium ion and an ethyl carbonate anion.
-
Formation of Diazomethane: The highly unstable methyldiazonium ion is deprotonated by a hydroxide ion to yield diazomethane (CH₂N₂) and water.
This reaction is typically performed in a biphasic system with an organic solvent like diethyl ether, which serves two purposes: it acts as a solvent for the this compound and, due to its low boiling point, it co-distills with the generated diazomethane, allowing for its safe collection in a receiving flask.[10][14]
Caption: Base-catalyzed mechanism for diazomethane generation.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures and is designed for the safe, small-scale generation of an ethereal solution of diazomethane.[14][15] The use of specialized, clear-seal or fire-polished glassware is mandatory to eliminate the explosion hazard associated with ground-glass joints.[3][10]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| This compound | ~20-40 g (Specific amount depends on desired yield) | Diazomethane precursor |
| Potassium Hydroxide (KOH) | ~10-20 g | Base catalyst |
| Diethyl Ether (anhydrous) | ~250-500 mL | Reaction solvent and co-distillate |
| Water (distilled) | ~15-30 mL | Solvent for KOH |
| Apparatus | ||
| Distillation Flask (2-neck) | 500 mL, with clear-seal joints or fire-polished openings | Reaction vessel |
| Dropping Funnel | 250 mL, with pressure-equalizing arm and clear-seal joint | Controlled addition of precursor |
| Efficient Condenser | Clear-seal joints | Condensation of ether/diazomethane vapor |
| Receiving Flask (Erlenmeyer) | 500 mL | Collection of distillate |
| Ice-Salt Bath | Large enough for receiving flask | Cools receiver to trap volatile product |
| Water Bath | For heating the distillation flask | Provides gentle, controlled heating |
| Magnetic Stirrer & Stir Bar | Teflon-coated | Ensures smooth mixing and prevents bumping |
| Blast Shield | Certified | MANDATORY physical protection |
Experimental Workflow Diagram
Caption: Recommended apparatus for safe diazomethane generation.
Step-by-Step Synthesis Procedure
-
Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram within a chemical fume hood and behind a blast shield. Ensure all glassware is free of scratches and has been fire-polished. Do not use ground-glass joints.[10]
-
Prepare Base Solution: In the 500 mL distillation flask, dissolve potassium hydroxide (e.g., 10 g) in water (e.g., 15 mL). Once dissolved and cooled, add 50 mL of 95% ethanol and 50 mL of diethyl ether.[10] Place the Teflon-coated stir bar in the flask and begin gentle stirring.
-
Prepare Precursor Solution: In a separate flask, dissolve this compound (e.g., 43 g) in approximately 200 mL of diethyl ether. Transfer this solution to the dropping funnel.
-
Setup Collection: Place the receiving flask in a large ice-salt bath to ensure it is thoroughly chilled (below 0°C). The adapter from the condenser should dip below the surface of a small amount of ether (~40 mL) already placed in the receiving flask to trap the incoming gas.[14]
-
Initiate Reaction: Gently heat the water bath surrounding the distillation flask to 60–65°C.[10]
-
Generate Diazomethane: Begin adding the this compound solution from the dropping funnel to the rapidly stirred, warm KOH solution. The addition should be slow and controlled, at a rate that matches the rate of distillation.[15] A characteristic golden-yellow color will appear in the reaction flask and the distillate.
-
Co-distillation: Continue the addition over 45-60 minutes. The diazomethane will co-distill with the ether. The process is complete when the distillate condensing in the apparatus becomes colorless.[14]
-
Completion: Once the addition is complete and the distillate is clear, turn off the heat and allow the apparatus to cool. Do not distill the reaction mixture to dryness under any circumstances.[14] The receiving flask now contains a golden-yellow ethereal solution of diazomethane. The yield is typically in the range of 60-70%.[14]
Handling and Concentration Determination
The ethereal diazomethane solution should be used immediately.[3] If concentration analysis is required, it can be performed by titrating a small aliquot with a known excess of benzoic acid in ether at 0°C.[14] The disappearance of the yellow color indicates the endpoint, and the remaining benzoic acid can be back-titrated with a standard alkali solution.[14]
Decontamination and Waste Disposal
Proper quenching of residual diazomethane is a critical safety step.
-
Reaction Quenching: To quench any excess diazomethane in your reaction vessel after your intended use, add acetic acid dropwise until the yellow color disappears and nitrogen gas evolution ceases.[7][8] The diazomethane is converted to the harmless methyl acetate.
-
Apparatus and Waste Quenching: The residual solution in the distillation flask must also be neutralized. Cool the flask in an ice bath and slowly add acetic acid until the yellow color is gone.[7] All quenched solutions can then be disposed of as standard hazardous chemical waste according to institutional guidelines.[3]
Conclusion
The synthesis of diazomethane from this compound is a well-established but hazardous procedure that remains indispensable for certain transformations in drug discovery and organic synthesis. Its successful and safe execution hinges not on complex chemistry, but on an unwavering commitment to a rigorous safety protocol. By understanding the chemical mechanism, employing specialized apparatus, and adhering strictly to the procedural and disposal guidelines outlined in this document, researchers can effectively harness the synthetic power of diazomethane while mitigating its inherent risks. The principles of controlled addition, gentle heating, and immediate use are the cornerstones of a self-validating and safe synthesis.
References
- 1. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Diazomethane - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. Carcinogenic action of diazomethane and of nitroso-n-methyl urethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. research.uga.edu [research.uga.edu]
- 12. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Chemistry and Biological Activity of N-Nitroso-N-methylurethane: A Technical Guide
This guide provides an in-depth technical overview of N-Nitroso-N-methylurethane (NMU), a compound of significant interest to researchers in organic chemistry and toxicology. We will delve into its nomenclature, chemical properties, historical application in the synthesis of diazomethane, and its well-documented role as a potent carcinogen through DNA alkylation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of NMU's characteristics and safe handling.
Nomenclature and Synonyms: A Compound of Many Names
This compound is identified by the CAS Number 615-53-2 .[1][2] Due to its historical and widespread use in various research contexts, it has acquired numerous synonyms and alternative names. This can often be a source of confusion, and a clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.
The systematic IUPAC name for this compound is ethyl N-methyl-N-nitrosocarbamate .[3] However, it is more commonly known by a variety of other names, which are summarized in the table below for easy reference.
| Synonym | Source/Reference |
| N-Methyl-N-nitrosourethane | PubChem[3], TCI Chemicals |
| Methylnitrosourethane | PubChem[3], OEHHA |
| Nitrosomethylurethane | PubChem[3] |
| Carbamic acid, N-methyl-N-nitroso-, ethyl ester | CymitQuimica[4], SIELC Technologies[2] |
| Ethyl N-methyl-N-nitrosocarbamate | CymitQuimica[4], TCI Chemicals[5] |
| Ethyl N-methylnitrosocarbamate | CymitQuimica[4], PubChem[3] |
| N-Ethoxycarbonyl-N-methylnitrosamine | TCI Chemicals[5] |
| MNU / MNUN | OEHHA[1] |
| NMUT | OEHHA[1] |
| NSC 2860 | CymitQuimica[4], PubChem[3] |
| RCRA waste number U178 | PubChem[3], SIELC Technologies[2] |
Chemical and Physical Properties
This compound is a yellow, oily liquid.[6] It is unstable and sensitive to light, with the potential for spontaneous decomposition, especially when heated.[3] Its stability in aqueous solutions is highly dependent on pH, decomposing more rapidly under alkaline conditions.[3] This decomposition is the basis for its use in generating diazomethane.
| Property | Value |
| Molecular Formula | C₄H₈N₂O₃ |
| Molecular Weight | 132.12 g/mol |
| Appearance | Light yellow to brown clear liquid |
| Boiling Point | 66 °C at 13 mmHg |
| Storage Temperature | Refrigerated (0-10°C) |
Generation of Diazomethane: A Historical Perspective and Protocol
Historically, this compound was a common laboratory reagent for the synthesis of diazomethane, a versatile methylating agent. However, due to the extreme toxicity and explosive nature of both the precursor and the product, this procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield. Safer alternatives for diazomethane generation are now more commonly used.
The fundamental principle behind this synthesis is the base-catalyzed decomposition of this compound. The reaction proceeds via an elimination mechanism, yielding diazomethane, ethanol, and carbonate.
Caption: Base-catalyzed decomposition of this compound to diazomethane.
Experimental Protocol: Generation of an Ethereal Solution of Diazomethane
This protocol is adapted from established methods for the generation of diazomethane from N-nitroso compounds. Extreme caution is advised.
Materials:
-
This compound
-
Diethyl ether (anhydrous)
-
Potassium hydroxide (KOH)
-
Ice bath
-
Distillation apparatus with a flame-polished glass joint
-
Receiving flask cooled in an ice-salt bath
Procedure:
-
In a round-bottomed flask, prepare a solution of potassium hydroxide in a suitable solvent (e.g., 50% aqueous KOH).
-
Cool the flask in an ice bath to 5°C.
-
Add a solution of this compound in diethyl ether to the cooled KOH solution, with gentle swirling.
-
Fit the flask with a distillation apparatus. The receiving flask should contain a small amount of diethyl ether and be cooled in an ice-salt bath.
-
Gently warm the reaction flask in a water bath to no more than 50°C.
-
The yellow ethereal solution of diazomethane will co-distill with the ether.
-
Collect the distillate until it becomes colorless. Do not distill to dryness.
-
The resulting ethereal solution of diazomethane should be used immediately and not stored.
Mechanism of Carcinogenesis: DNA Alkylation
This compound is a potent carcinogen, and its mechanism of action is well-understood to be through the alkylation of DNA.[7] This process does not require metabolic activation, meaning it is a direct-acting carcinogen. The electrophilic methyldiazonium ion, generated from the decomposition of this compound, is the ultimate carcinogenic species.
This highly reactive intermediate readily attacks nucleophilic sites on DNA bases, with a particular affinity for the N7 and O6 positions of guanine. The alkylation at the O6 position of guanine is considered to be a particularly pro-mutagenic lesion, as it can lead to mispairing with thymine instead of cytosine during DNA replication. This results in a G:C to A:T transition mutation, which can activate oncogenes or inactivate tumor suppressor genes, ultimately leading to carcinogenesis.
Caption: The carcinogenic mechanism of this compound via DNA alkylation.
Safety and Handling
This compound is a highly toxic and carcinogenic compound and must be handled with extreme caution. It is classified as a probable human carcinogen. Exposure can occur through inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A lab coat is mandatory.
-
Respiratory Protection: Work in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Avoid contact with skin and eyes.
-
Do not heat the compound unless as part of a carefully controlled reaction, as it can decompose explosively.
-
Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids and bases.
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.
References
An In-depth Technical Guide to the Safe Handling and Management of N-Nitroso-N-methylurea (NMU)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Inherent Risks of N-Nitroso-N-methylurea
N-Nitroso-N-methylurea (NMU), a potent and direct-acting alkylating agent, is a valuable tool in experimental oncology and mutagenesis studies.[1][2] Its utility, however, is intrinsically linked to its high reactivity and significant biological hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of NMU, grounded in the principles of proactive risk mitigation and procedural validation. As a Senior Application Scientist, the following protocols and explanations are designed to instill a culture of safety and scientific integrity within your laboratory. The core philosophy of this guide is not merely to present a list of rules, but to explain the causality behind them, empowering researchers to make informed decisions that ensure their safety and the integrity of their work.
Section 1: The Chemical and Toxicological Profile of NMU
A thorough understanding of a chemical's properties is the foundation of its safe handling. NMU is a pale yellow, crystalline solid that is sensitive to light and moisture.[1] Its hazardous nature stems from its ability to act as a powerful methylating agent, transferring a methyl group to nucleophilic sites on critical biomolecules like DNA.[2][3]
Physicochemical and Stability Data
The stability of NMU is a critical factor in its handling and storage. It is known to be unstable at temperatures above 20°C and can be shock-sensitive.[2] Its decomposition is significantly influenced by pH, with a dramatically shorter half-life in alkaline conditions. This property is exploited in some decontamination procedures.
| Property | Value | Source |
| Molecular Formula | C₂H₅N₃O₂ | [1] |
| Molecular Weight | 103.08 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 124 °C (decomposes) | [4] |
| Oral LD50 (Rat) | 110 mg/kg | [1][5] |
| Subcutaneous LD50 (Hamster) | 50-110 mg/kg | [1] |
| Half-life in aqueous solution (20°C) | pH 4.0: 125 hours | [4] |
| pH 6.0: 24 hours | [4] | |
| pH 7.0: 1.2 hours | [4][6] | |
| pH 8.0: 0.1 hours | [4] | |
| pH 9.0: 0.03 hours | [4] | |
| Solubility | Soluble in DMSO (125 mg/mL) | [3] |
Toxicological Summary: A Potent Carcinogen, Mutagen, and Teratogen
NMU is classified as a probable human carcinogen (Group B2) by the EPA.[1][7] There are no established permissible exposure limits (PELs) from OSHA, NIOSH, or ACGIH, which underscores the principle that all exposure to this compound should be minimized to the lowest possible level.[8]
-
Carcinogenicity: NMU is a well-documented carcinogen in numerous animal models, inducing tumors in a wide range of organs, including the brain, spinal cord, stomach, and kidneys.[1][7]
-
Mutagenicity: Its mechanism of action involves the alkylation of DNA, leading to AT:GC transition mutations.[2] This genotoxic activity is the basis for its use in mutagenesis research.
-
Teratogenicity: NMU is also a known teratogen, capable of causing developmental defects.[2]
-
Acute Effects: Short-term exposure in humans can cause dermatitis.[7] Other reported symptoms of exposure include nausea, vomiting, and skin and eye irritation.[9]
Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of NMU, a multi-layered approach to safety is essential, beginning with robust engineering controls and followed by meticulous use of appropriate PPE.
Mandatory Engineering Controls
All work with solid NMU and its solutions must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet.[10][11] This is non-negotiable. The work area inside the hood should be lined with absorbent pads to contain any potential spills.[10]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling NMU:
-
Gloves: Double gloving with nitrile gloves is required.[11] Ensure that the gloves are long enough to cover the wrist and overlap with the sleeves of the lab coat.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[11]
-
Lab Coat: A lab coat, preferably one that is disposable or designated for NMU work, must be worn.[10]
-
Respiratory Protection: A NIOSH-approved respirator is required when handling powdered NMU or when there is a risk of aerosol generation.[10]
Section 3: Standard Operating Procedures (SOPs) for NMU Handling
Adherence to well-defined SOPs is critical for minimizing the risk of exposure. The following protocols are designed to be self-validating, with built-in checks and a clear rationale for each step.
SOP: Preparation of an NMU Solution
This protocol outlines the safe preparation of a solution of NMU. The causality behind these steps is to prevent inhalation of the powder, avoid skin contact, and ensure accurate and contained dissolution.
-
Preparation of the Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface of the fume hood with absorbent pads.[10]
-
Gather all necessary materials (NMU, solvent, glassware, etc.) and place them in the fume hood before starting.
-
-
Donning PPE:
-
Put on all required PPE as described in Section 2.2.
-
-
Weighing and Dissolving NMU:
-
Tare a clean, dry container on a balance inside the fume hood.
-
Carefully weigh the desired amount of NMU, avoiding the generation of dust.
-
Slowly add the solvent to the container with the NMU.
-
Gently swirl the container to dissolve the NMU. Do not use a vortex mixer, as this can generate aerosols.
-
-
Post-Procedure:
-
Seal the container with the NMU solution and label it clearly with the chemical name, concentration, date, and your initials.
-
Decontaminate all surfaces and equipment that may have come into contact with NMU using the procedures outlined in Section 5.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Diagram: Workflow for Safe NMU Solution Preparation
References
- 1. echemi.com [echemi.com]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1-Methyl-1-nitrosourea | 684-93-5 [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. unthealth.edu [unthealth.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
Foreword: Navigating the Toxicological Landscape of Methylating N-Nitroso Compounds
An In-depth Technical Guide to the Toxicology of N-Nitroso-N-methylurethane
This guide provides a comprehensive overview of the toxicological data for this compound (NMUT). As researchers, scientists, and drug development professionals, our commitment to precision is paramount. In compiling this document, it became evident that while this compound is a recognized potent carcinogen, the vast body of detailed, quantitative, and mechanistic research in the public domain has been conducted on its close structural analog, N-Nitroso-N-methylurea (NMU) .
Both NMUT and NMU are direct-acting SN1-type methylating agents that do not require metabolic activation to exert their genotoxic effects. They both ultimately generate the same reactive intermediate, the methyldiazonium ion, which is responsible for DNA alkylation.[1] Due to this shared mechanism and its extensive use in establishing key principles of chemical carcinogenesis, NMU serves as the primary reference compound in toxicological literature.
Therefore, to provide the in-depth, field-proven insights required, this guide will present data specific to this compound wherever available. For sections requiring detailed experimental protocols and extensive quantitative data, we will draw upon the robust and comprehensive dataset for N-Nitroso-N-methylurea, clearly identifying it as the analogue. This approach ensures scientific integrity while delivering the practical, in-depth understanding necessary for professionals in the field.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of toxicological assessment. Both NMUT and NMU are characterized by the N-nitroso group, which imparts significant chemical reactivity.
| Property | This compound (NMUT) | N-Nitroso-N-methylurea (NMU) |
| CAS Number | 615-53-2[2] | 684-93-5[3] |
| Molecular Formula | C₄H₈N₂O₃[2] | C₂H₅N₃O₂[3] |
| Molecular Weight | 132.12 g/mol [2] | 103.08 g/mol [3] |
| Appearance | Yellow to pink liquid or solid[2] | Pale yellow crystalline solid[4] |
| Stability | Unstable; sensitive to light and heat. Decomposes in aqueous solutions, with stability being pH-dependent.[2] | Sensitive to humidity and light. Decomposes in water, with alkaline hydrolysis producing diazomethane.[5] |
| Primary Hazard | Potent carcinogen, mutagen, and alkylating agent.[2] | Potent carcinogen, mutagen, and teratogen.[3][4] |
Mechanism of Action: The Path to Genotoxicity
The toxicity of this compound is a direct consequence of its ability to alkylate nucleophilic sites within the cell, most critically on DNA. This process does not require enzymatic activation, a key feature of direct-acting carcinogens.
Causality of Experimental Choice: The study of direct-acting alkylating agents like NMUT and NMU is foundational to carcinogenesis research because their mode of action is clear and quantifiable. Unlike compounds requiring complex metabolic activation, their effects can be directly correlated to exposure and the subsequent chemical reactions with cellular macromolecules. This allows for the precise study of DNA adduct formation, repair, and the resulting mutations that initiate cancer.
Spontaneous Decomposition and Formation of the Ultimate Carcinogen
Under physiological conditions (aqueous environment, neutral pH), NMUT undergoes spontaneous decomposition. The process involves the formation of a highly reactive methyldiazonium ion (CH₃N₂⁺) . This cation is a powerful electrophile and is considered the "ultimate carcinogen" responsible for transferring a methyl group to cellular nucleophiles. The analogous decomposition of NMU also yields this same reactive species.
Caption: Decomposition of NMUT and NMU to the methyldiazonium ion.
DNA Adduct Formation: The Molecular Lesion
The methyldiazonium ion alkylates DNA at several positions, but the most critical lesions from a mutagenic and carcinogenic standpoint are formed at oxygen atoms of the DNA bases.[6]
-
O⁶-methylguanine (O⁶-MeG): This is the most significant pro-mutagenic lesion. During DNA replication, O⁶-MeG preferentially mispairs with thymine instead of cytosine. If not repaired before cell division, this leads to a permanent G:C → A:T transition mutation in the next generation of cells.[3][7] The persistence of O⁶-MeG in the DNA of a specific tissue is often correlated with the organotropic (organ-specific) carcinogenic effect of the compound.[8]
-
O⁴-methylthymine (O⁴-MeT): This lesion can also cause mispairing, leading to T:A → C:G transitions.
-
N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): These are the most abundant adducts formed.[9] While less directly mutagenic than O-alkylated adducts, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites. These AP sites are non-instructional and can lead to mutations during error-prone repair.
Cellular Response: DNA Repair Pathways
The cell is not a passive target. A sophisticated network of DNA repair pathways exists to counteract the damage inflicted by alkylating agents. The efficiency and fidelity of these pathways determine whether a cell survives, undergoes apoptosis, or acquires a permanent mutation.
-
O⁶-Methylguanine-DNA Methyltransferase (MGMT): This is a "suicide" enzyme that provides the primary defense against O⁶-MeG lesions. MGMT directly transfers the methyl group from the O⁶ position of guanine to one of its own cysteine residues.[10][11] This action restores the guanine base in a single, error-free step. However, the MGMT protein is consumed in the reaction and must be resynthesized. Tissues with low intrinsic MGMT activity or where the MGMT pool has been depleted by high exposure are at a much greater risk of mutation.[10]
-
Base Excision Repair (BER): This pathway is responsible for removing N-alkylated adducts like N⁷-MeG and N³-MeA. A specific DNA glycosylase (e.g., AAG) recognizes and excises the damaged base, creating an AP site. This site is then processed by other enzymes (AP endonuclease, DNA polymerase, DNA ligase) to restore the correct DNA sequence.[6][9]
Caption: DNA damage and repair pathways following exposure to NMUT.
Carcinogenicity
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[12] This classification is based on sufficient evidence of carcinogenicity in experimental animals.
The closely related NMU is classified as Group 2A, probably carcinogenic to humans, reflecting the extensive evidence of its carcinogenicity in at least 10 animal species, including monkeys.[7][13] It is a multi-potent carcinogen, inducing tumors in a wide variety of organs depending on the species, dose, and route of administration.[7][12]
Summary of Carcinogenicity Data (from NMU Studies)
The following table summarizes representative findings from animal bioassays using NMU, which demonstrate its potent and broad-spectrum carcinogenic activity.
| Species/Strain | Route | Dose | Target Organs | Tumor Incidence | Reference |
| Sprague-Dawley Rat | Intravenous | 50 mg/kg (at 50 days of age) | Mammary Gland | 73% (Mammary Carcinomas) | [3] |
| BUF/N Rat | Intravenous | 50 mg/kg (at 50 days of age) | Mammary Gland | 89% (Mammary Carcinomas) | [3] |
| Syrian Golden Hamster | Intraperitoneal | 30 mg/kg (single dose) | Forestomach, Liver | 53% (Forestomach Papillomas), 17% (Liver Tumors) | [8][12] |
| Wistar Rat | Intragastric | 100 mg/kg (3x/week for 16 weeks) | Stomach | Significant induction of gastric tumors | [7] |
| Mouse | Skin Application | (Dose not specified) | Skin | Malignant Skin Tumors | [12] |
Genotoxicity and Mutagenicity
NMUT and NMU are potent mutagens, a direct result of their ability to form pro-mutagenic DNA adducts. Their genotoxic potential has been confirmed in a wide range of in vitro and in vivo assays.
Summary of Genotoxicity Data
| Assay Type | System | Result | Key Findings | Reference |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Positive | Induces mutations, particularly base-pair substitutions consistent with G:C → A:T transitions. | [14][15] |
| COMET Assay (Single Cell Gel Electrophoresis) | CHOK1 Cells | Positive | Induces DNA strand breaks. Melatonin showed a slight anticlastogenic (break-preventing) effect. | [16] |
| Micronucleus Test | In vivo (Mice) | Positive | Indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects. | [17] |
| Mutagenesis Assay | Human Fibroblasts | Weakly Mutagenic | NMU was a weak mutagen compared to N-ethyl-N-nitrosourea (NEU), attributed to efficient repair of O⁶-MeG in human cells. | [18] |
Acute and Chronic Toxicity
Acute Toxicity
Acute exposure to N-nitroso compounds can cause immediate health effects. In humans, acute exposure to NMU is known to cause dermatitis.[13] High exposure may lead to systemic effects.[4][5]
Animal Data (NMU):
-
LD₅₀ (Syrian Hamster, i.p.): 110 mg/kg body weight.[12]
-
Acute Symptoms: Nausea, vomiting, diarrhea, leukopenia (decrease in white blood cells).[5]
-
Pathology: Extensive liver cell necrosis, kidney necrosis, and hemorrhagic lesions of the intestine.[12]
Chronic Toxicity
The primary endpoint of chronic toxicity for this compound is its carcinogenicity, as detailed in Section 3.0. Long-term, low-dose exposure is associated with an increased risk of tumor development in susceptible organs. There is no established safe level of exposure to a carcinogen.[4]
Experimental Protocols: Self-Validating Methodologies
The following protocols are based on established methodologies for N-Nitroso-N-methylurea (NMU) and represent the standard for assessing the toxicity of direct-acting methylating agents.
Trustworthiness through Self-Validation: Each protocol includes inherent controls. The use of vehicle controls establishes the baseline response, while positive controls (where applicable) validate the sensitivity of the experimental system. Dose-response evaluations are critical; a clear relationship between increasing dose and increasing toxicological effect provides strong evidence of causality.
Protocol: Carcinogenicity Bioassay in Rats (Mammary Gland Model)
This protocol is a widely used and reliable model for studying chemically induced breast cancer.
Workflow Diagram
Caption: Workflow for an NMU-induced mammary carcinogenesis study.
Step-by-Step Methodology:
-
Animal Model: Use female Sprague-Dawley rats, 35-40 days of age. Acclimatize for at least one week.
-
Compound Preparation: Prepare NMU at a concentration of 10 mg/mL in 0.9% NaCl, acidified to pH 4.0-5.0 with acetic acid. Prepare fresh and protect from light, as NMU is unstable.
-
Administration: At 50 days of age, administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of NMU at a dose of 50 mg/kg body weight. A control group should receive a vehicle-only injection.
-
Monitoring: Palpate animals for the appearance of mammary tumors weekly. Record the date of appearance and location of each tumor. Monitor animal health and body weight throughout the study.
-
Termination: Euthanize animals when tumors reach a predetermined size (e.g., 1-2 cm in diameter) or at the end of the study period (e.g., 20-25 weeks).
-
Necropsy and Analysis: At necropsy, dissect all mammary tumors. Record the number, location, weight, and dimensions of each tumor. Fix tumors in 10% neutral buffered formalin for histopathological analysis to confirm malignancy.
-
Endpoints: The primary endpoints are tumor incidence (% of animals with tumors), tumor multiplicity (average number of tumors per animal), and latency (time to first tumor).
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This in vitro test is a standard screen for mutagenicity.
Step-by-Step Methodology:
-
Bacterial Strains: Use Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens.
-
Metabolic Activation: As NMUT is a direct-acting agent, the test is typically run without an exogenous metabolic activation system (S9 mix). However, running a parallel experiment with S9 can confirm that metabolic processes do not deactivate the compound. For many nitrosamines, hamster liver S9 is more effective than rat liver S9.[15][19]
-
Pre-incubation Method: a. In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of phosphate buffer (or S9 mix), and 0.05 mL of the test compound solution (NMUT dissolved in a suitable solvent like DMSO). b. Incubate the mixture at 37°C for 20-30 minutes with shaking.[20]
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
This assay provides a sensitive measure of DNA strand breaks in individual cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., CHOK1, A549) to approximately 80-90% confluency. Expose the cells to various concentrations of NMUT (and a vehicle control) for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Harvest the cells via trypsinization, wash with PBS, and resuspend at a concentration of ~1x10⁵ cells/mL. Mix a small volume of the cell suspension with low melting point agarose and pipette onto a specially coated microscope slide (CometSlide™). Allow to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a "nucleoid".[21]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and expresses alkali-labile sites as strand breaks.
-
Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. Broken DNA fragments, being negatively charged, will migrate from the nucleoid towards the anode, forming the "comet tail".
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Gold, propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software. The extent of DNA damage is quantified by measuring parameters such as tail length, % DNA in the tail, and tail moment (tail length × % DNA in tail).
References
- 1. Methylation of DNA by N-methyl-N-nitrosourethane and N-methyl-N-nitroso-N'-nitroguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nj.gov [nj.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O6-methylguanine-DNA methyltransferase in the defense against N-nitroso compounds and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. epa.gov [epa.gov]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 19. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. neb.com [neb.com]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to In Vivo Carcinogenicity Studies with N-Nitroso-N-methylurethane (NMUR)
Authored by Gemini, Senior Application Scientist
Introduction: The Role of NMUR in Carcinogenesis Research
N-Nitroso-N-methylurethane (NMUR), also referred to as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely employed in experimental oncology.[1][2] Unlike many carcinogens that require metabolic activation, NMUR spontaneously decomposes to form a reactive methyldiazonium ion.[1] This ion readily transfers a methyl group to nucleophilic sites on DNA bases, primarily forming adducts like O6-methylguanine.[3][4] This DNA damage, if unrepaired, leads to AT:GC transition mutations during DNA replication, a critical initiating event in tumorigenesis.[4][5]
This direct mechanism makes NMUR an invaluable tool for inducing organ-specific tumors in laboratory animals, providing highly reproducible models that mimic various aspects of human cancers.[2][6] These models are extensively used to investigate cancer initiation and progression, and to evaluate the efficacy of novel chemopreventive and therapeutic agents.[2][5][6] This guide provides a comprehensive framework for designing, executing, and analyzing in vivo studies using NMUR, with a focus on scientific rigor, safety, and ethical considerations.
Foundational Science: Mechanism of NMUR-Induced Carcinogenesis
The carcinogenic activity of NMUR is rooted in its ability to directly alkylate DNA. The process does not require enzymatic activation, allowing for systemic distribution and activity in various tissues.[1][2]
-
Spontaneous Decomposition: NMUR hydrolyzes under physiological conditions to generate a highly reactive methyldiazonium ion.
-
DNA Adduct Formation: This electrophilic ion attacks electron-rich atoms in DNA bases. While multiple adducts are formed, the alkylation of the O6 position of guanine (forming O6-methylguanine) is considered a primary pro-mutagenic lesion.[3]
-
Mutagenesis: During DNA replication, DNA polymerase frequently mispairs O6-methylguanine with thymine instead of cytosine. This leads to a permanent G:C to A:T transition mutation in the next round of replication.[5]
-
Tumor Initiation: If these mutations occur in critical proto-oncogenes (e.g., Ras) or tumor suppressor genes, they can drive the clonal expansion of mutated cells, initiating the process of cancer development.[7]
Diagram: Simplified Mechanism of NMUR-Induced DNA Mutation
Caption: NMUR's carcinogenic pathway from chemical to mutation.
Pre-Clinical Experimental Design
A well-designed study is paramount for generating robust and reproducible data. This involves careful consideration of the scientific question, animal model, dosing regimen, and ethical principles.
Defining the Research Objective
The first step is to formulate a clear hypothesis. Are you:
-
Establishing a new cancer model in a specific organ?
-
Testing the efficacy of a chemopreventive compound?
-
Investigating the role of a specific gene in NMUR-induced tumorigenesis?
-
Evaluating a novel therapeutic against established NMUR-induced tumors?
The objective will dictate every subsequent aspect of the study design, from the choice of animal model to the study endpoints.
Animal Model Selection
The species and strain of the animal model are critical for a successful study. Rodents are most commonly used due to their genetic homogeneity, relatively short lifespan, and susceptibility to NMUR.[8]
Table 1: Comparison of Common Rodent Models for NMUR Carcinogenesis Studies
| Species/Strain | Primary Target Organs | Key Advantages | Considerations & Justification |
| Sprague-Dawley Rat | Mammary Gland, Esophagus, Stomach | High tumor incidence, well-characterized model for breast cancer research.[9][10] Tumors are often estrogen-dependent, mimicking human breast cancer.[9] | Ideal for studies on hormone-responsive breast cancer. Age at administration is critical (typically 50-60 days old for peak mammary sensitivity).[10][11] |
| Wistar Rat | Mammary Gland, Stomach | Reliable induction of gastric and mammary carcinomas.[5][12] | Often used in gastric cancer models.[5] May show different sensitivity profiles compared to Sprague-Dawley rats.[12] |
| A/J Mouse | Lung | High susceptibility to lung adenoma formation. | The model of choice for lung carcinogenesis studies. |
| Syrian Golden Hamster | Forestomach, Liver | Develops squamous cell papillomas in the forestomach.[3] | Useful for studying carcinogenesis in non-glandular stomach tissues.[3] |
Scientist's Note: The choice of model must be rigorously justified in the study protocol. Factors such as the specific human cancer being modeled, the expected tumor latency, and existing literature should guide the decision. For instance, the NMUR-induced rat mammary carcinoma model is extensively used because it closely mimics human breast cancer in histology and hormone dependence.[2][12]
Ethical Considerations and IACUC Protocol
All in vivo research must adhere to strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[13] The "3Rs" principle—R eplacement, R eduction, and R efinement—is the guiding framework.[13][14]
-
Replacement: Justify why in vitro or in silico methods are not sufficient for the study's objectives.[13]
-
Reduction: Use the minimum number of animals necessary to achieve statistically significant results. This requires a power analysis during the experimental design phase.[15]
-
Refinement: All procedures must be refined to minimize animal pain, suffering, and distress.[14] This includes:
-
Housing: Appropriate caging that allows for normal behavior.
-
Monitoring: A detailed plan for regular health monitoring (e.g., body weight, clinical signs of toxicity or tumor burden).
-
Humane Endpoints: Clear criteria for when an animal should be humanely euthanized (e.g., tumor size exceeding a certain limit, significant weight loss, inability to access food or water).[13]
-
Dosing Regimen and Administration Route
The dose, frequency, and route of NMUR administration determine tumor incidence, latency, and organ specificity.[12]
-
Route of Administration:
-
Intraperitoneal (i.p.) / Intravenous (i.v.) Injection: Provides a systemic bolus dose, leading to tumors in multiple organs, especially the mammary gland in susceptible rats.[3][10] This is a common route for mammary cancer models.[9]
-
Oral Gavage / Drinking Water: Targets the gastrointestinal tract, making it suitable for inducing esophageal or gastric tumors.[5][16]
-
Subcutaneous (s.c.) Injection: Can induce tumors locally at the injection site, such as fibrosarcomas.[17]
-
-
Dose Selection: A dose-response relationship exists where higher doses generally lead to higher tumor incidence and shorter latency periods.[12] However, excessively high doses can cause acute toxicity and mortality. A typical single carcinogenic dose for rats is around 50 mg/kg body weight.[9][18] Pilot studies may be necessary to determine the optimal dose for a specific model and objective.[16]
Table 2: Example Dosing Parameters for NMUR-Induced Mammary Carcinogenesis in Rats
| Parameter | Recommended Value | Rationale & Notes |
| Animal Model | Female Sprague-Dawley or Wistar-Furth Rats | High susceptibility to mammary carcinogenesis.[9][12] |
| Age at Dosing | 50-60 days | Peak sensitivity of mammary epithelial cells to transformation. |
| Dose | 50 mg/kg body weight | A well-established single dose that induces a high tumor incidence (80-90%) with acceptable toxicity.[9][16] |
| Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | Ensures systemic distribution and high exposure to mammary tissue.[16] |
| Vehicle | Sterile 0.9% Saline, slightly acidified (pH 4-5) | NMUR is unstable at neutral/alkaline pH. Acidification improves stability for the short time required for injection. |
| Frequency | Single injection | A single dose is sufficient to induce tumors and simplifies the model. Multiple lower doses can also be used.[19] |
Detailed Protocols
WARNING: this compound is a potent carcinogen, mutagen, and teratogen.[1] It must be handled with extreme care using appropriate personal protective equipment (PPE) and safety practices within a certified chemical fume hood.[20] All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[20][21]
Protocol 1: Preparation and Safe Handling of NMUR Dosing Solution
Rationale: NMUR degrades rapidly in aqueous solutions at neutral pH. Solutions must be prepared fresh immediately before use in an acidic buffer to ensure accurate dosing. All handling must be performed in a manner that prevents exposure.
Materials & Equipment:
-
This compound (NMUR) powder
-
Sterile 0.9% NaCl solution
-
Citric acid or HCl for pH adjustment
-
Certified chemical fume hood
-
Calibrated analytical balance
-
Sterile conical tubes
-
Vortex mixer
-
pH meter or pH strips
-
Personal Protective Equipment (PPE): Two pairs of nitrile gloves, disposable lab coat, safety goggles, and a respirator.[20]
Procedure:
-
Prepare Workspace: Lay down an absorbent, plastic-backed pad within the chemical fume hood to contain any potential spills.[20]
-
Don PPE: Wear all required PPE before handling the NMUR powder.
-
Weigh NMUR: In the fume hood, carefully weigh the required amount of NMUR powder into a sterile conical tube. Avoid generating dust.
-
Prepare Vehicle: In a separate container, adjust the pH of the sterile 0.9% NaCl solution to between 4.0 and 5.0 using a small amount of citric acid or HCl.
-
Dissolve NMUR: Add the acidified saline vehicle to the tube containing the NMUR powder to achieve the final target concentration (e.g., 10 mg/mL for a 50 mg/kg dose administered at 5 mL/kg).
-
Mix Thoroughly: Cap the tube tightly and vortex until the NMUR is completely dissolved. The solution should be clear.
-
Immediate Use: Use the solution immediately after preparation. Do not store.
-
Decontamination & Disposal: After use, all non-disposable equipment (glassware, etc.) should be decontaminated by soaking in a 10% sodium thiosulfate solution for 24 hours.[20] All disposable materials (tubes, pads, gloves, etc.) must be collected for disposal as hazardous chemical waste.[20][22]
Protocol 2: Intraperitoneal (i.p.) Administration to Rats
Rationale: Intraperitoneal injection is a common and effective route for systemic delivery in rodents. Proper technique is essential to avoid injury to internal organs.[23]
Materials & Equipment:
-
Freshly prepared NMUR dosing solution
-
Appropriate restraint device for rats
-
Sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (e.g., 25-27 gauge).[24]
-
Sharps container for disposal.[20]
Procedure:
-
Calculate Dose Volume: Calculate the precise volume to inject for each animal based on its most recent body weight and the solution concentration.
-
Prepare Syringe: In the fume hood, carefully draw the calculated volume of NMUR solution into the syringe. Remove any air bubbles.
-
Restrain Animal: Securely restrain the rat. For an i.p. injection, the animal should be positioned so its head is tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Identify Injection Site: The injection should be administered into a lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[23]
-
Perform Injection: Insert the needle at a shallow angle (approx. 15-20 degrees). Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). Slowly inject the solution.
-
Withdraw and Observe: Withdraw the needle and briefly monitor the animal for any immediate adverse reactions before returning it to its cage.
-
Dispose of Sharps: Immediately dispose of the used needle and syringe into a designated sharps container without recapping.[20][22]
-
Cage Handling: Cages, bedding, and animal waste are considered hazardous for at least 3 days post-administration and must be handled with appropriate precautions and disposed of as hazardous waste.[22]
Protocol 3: Tumor Monitoring and Endpoint Analysis
Rationale: Systematic monitoring and consistent endpoint collection are crucial for data integrity. Histopathology is the gold standard for confirming tumor type and malignancy.
Materials & Equipment:
-
Digital calipers
-
Animal scale
-
Euthanasia equipment (e.g., CO2 chamber)
-
Surgical tools for necropsy
-
10% Neutral Buffered Formalin (NBF)
-
Labeled tissue cassettes
Procedure:
-
Tumor Palpation: Beginning 4-6 weeks post-injection, palpate animals twice weekly to detect the formation of tumors (e.g., mammary tumors).
-
Data Recording: When a tumor is detected, record its date of appearance, location, and size (measured with calipers). Continue to measure tumor size and animal body weight weekly.
-
Humane Endpoints: Euthanize animals if they meet pre-defined humane endpoints, such as:
-
Tumor size exceeds 10% of the animal's body weight.
-
Tumors become ulcerated.
-
Body weight loss exceeds 20%.
-
Animal shows signs of significant distress (e.g., lethargy, rough coat, labored breathing).
-
-
Necropsy: At the study endpoint (or when humane endpoints are met), euthanize the animal. Perform a full necropsy, examining all major organs for gross abnormalities.
-
Tissue Collection:
-
Excise all tumors. Measure and weigh them.
-
Collect target tissues (e.g., all mammary glands, esophagus, stomach) and any other organs with visible lesions.
-
For large tumors, take representative cross-sections.
-
-
Fixation: Immediately place all collected tissues into labeled cassettes and fix in 10% NBF for at least 24 hours.
-
Histopathological Processing: After fixation, tissues can be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist. The analysis should classify tumors (e.g., benign vs. malignant, carcinoma type) and identify pre-neoplastic lesions.[9][12]
Experimental Workflow and Data Visualization
A clear workflow ensures all steps are performed logically and consistently.
Diagram: In Vivo NMUR Carcinogenicity Study Workflow
Caption: Workflow for an NMUR-induced carcinogenesis study.
References
- 1. benchchem.com [benchchem.com]
- 2. Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. N-methylnitrosourea induced breast cancer in rat, the histopathology of the resulting tumours and its drawbacks as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. N-nitroso-N-methylurea-induced mammary carcinogenesis: effect of pregnancy on preneoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ichor.bio [ichor.bio]
- 14. toxinology.org [toxinology.org]
- 15. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The Carcinogenic Effects of Dimethylnitrosamine and Nitrosomethylurea in European Hamsters (Cricetus cricetus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological analysis of low dose NMU effects in the rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. unthealth.edu [unthealth.edu]
- 21. Waste Disposal | NMU Safety Department [nmu.edu]
- 22. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 23. az.research.umich.edu [az.research.umich.edu]
- 24. ntnu.edu [ntnu.edu]
Application Notes and Protocols for N-Nitroso-N-methylurethane (NMUN)-Induced Lung Cancer in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of NMUN in Lung Cancer Modeling
N-Nitroso-N-methylurethane (NMUN), also known as N-methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely recognized for its carcinogenic, mutagenic, and teratogenic properties.[1] Its utility in preclinical cancer research, particularly in the induction of lung tumors in animal models, stems from its high reliability in tumor induction and the ability to generate tumors with histopathological characteristics that mimic human lung cancer.[2] Chemically induced carcinogenesis models, such as those employing NMUN, are invaluable tools for investigating the molecular mechanisms of lung cancer development, evaluating novel therapeutic interventions, and studying chemopreventive strategies.[3] This guide provides a comprehensive overview of the application of NMUN for inducing lung cancer in animal models, detailing the underlying mechanisms, experimental protocols, and essential safety considerations.
Mechanism of Action: From DNA Alkylation to Oncogenic Signaling
The carcinogenicity of NMUN is attributed to its ability to act as a direct alkylating agent, transferring a methyl group to nucleobases within DNA.[1] This process, known as DNA methylation, can lead to mispairing during DNA replication, resulting in AT:GC transition mutations.[4] A critical target in NMUN-induced lung carcinogenesis is the KRAS proto-oncogene.[5][6]
Activation of the KRAS protein, often through a point mutation, leads to its constitutive GTP-bound "on" state.[7] This triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary effector pathways activated by oncogenic KRAS in lung adenocarcinoma are:
-
RAF/MEK/ERK (MAPK) Pathway : This pathway is a central regulator of cell proliferation.[8]
-
PI3K/AKT/mTOR Pathway : This pathway is critical for cell survival, growth, and metabolism.[8]
The constitutive activation of these pathways by a mutated KRAS oncogene drives the uncontrolled cell growth and division characteristic of cancer.[3][9]
Caption: NMUN-induced lung carcinogenesis signaling pathway.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for inducing lung tumors in mice using NMUN. The specific details, such as animal strain, dosage, and observation period, may require optimization based on experimental goals.
I. Animal Model Selection
Certain mouse strains are more susceptible to chemically induced lung tumors. The A/J mouse strain is highly susceptible and is a commonly used model for lung cancer research.[5][10] Other strains like FVB-Trp53 heterozygous mice have also been shown to be suitable for short-term carcinogenicity studies with NMUN.[11]
II. Materials and Reagents
-
This compound (NMUN/MNU), CAS No. 684-93-5
-
Citrate-buffered saline (pH 4.5) or sterile saline
-
Corn oil (for oral gavage, if applicable)
-
Appropriate animal handling and restraint devices
-
Syringes and needles for injection
-
Personal Protective Equipment (PPE): chemically resistant gloves (double gloving recommended), lab coat, eye protection (safety goggles), and a respirator.[12]
III. NMUN Solution Preparation
Caution: NMUN is a potent carcinogen and should be handled with extreme care in a certified chemical fume hood.[12]
-
Immediately before use, dissolve NMUN in citrate-buffered saline (pH 4.5) to the desired concentration.[11]
-
Ensure the work area within the fume hood is lined with an absorbent, plastic-backed pad.[12]
-
Avoid the generation of aerosols during preparation.[12]
IV. Administration of NMUN
The route of administration can influence tumor incidence and location. Intraperitoneal (i.p.) injection is a common and effective method for inducing lung tumors.
Intraperitoneal (i.p.) Injection Protocol:
-
Animal Handling: Acclimatize animals to the facility for at least one week prior to the experiment.
-
Dosage: A single i.p. injection of 50 mg/kg body weight has been shown to be effective in FVB-Trp53+/- mice for short-term studies.[11] Dose-response studies may be necessary to determine the optimal dose for a specific mouse strain and experimental endpoint.
-
Injection Procedure:
-
Properly restrain the mouse.
-
Administer the NMUN solution via intraperitoneal injection.
-
Monitor the animal for any immediate adverse reactions.
-
V. Post-Administration Monitoring and Tumor Assessment
-
Animal Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or respiratory distress.
-
Tumor Development: Lung tumors, such as adenomas and adenocarcinomas, can be observed within 26 weeks in susceptible mouse strains.[11]
-
Tumor Assessment:
-
At the experimental endpoint, euthanize the animals.
-
Perform a necropsy and carefully examine the lungs for visible tumor nodules on the surface.
-
Excise the lungs and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
For histopathological analysis, embed the fixed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Tumor multiplicity (number of tumors per mouse) and tumor size can be quantified.
-
Caption: Experimental workflow for NMUN-induced lung cancer in mice.
Quantitative Data Summary
The following table summarizes representative dosage information for NMUN-induced tumorigenesis in mice. Note that the optimal dose can vary depending on the mouse strain, age, and experimental goals.
| Animal Model | NMUN Dose | Administration Route | Observation Period | Outcome | Reference |
| FVB-Trp53+/- mice | 25, 50, 75 mg/kg (single dose) | Intraperitoneal (i.p.) | 26 weeks | Dose-dependent increase in thymic malignant lymphoma and primary lung tumors. 50 mg/kg considered suitable. | [11] |
| Swiss-derived SHR mice (young) | 10, 20, 50 mg/kg (single dose) | Intraperitoneal (i.p.) | Variable (until moribund) | Increased incidence of lung adenomas at 20 mg/kg. | [13] |
Safety and Handling of this compound
NMUN is a hazardous substance and requires strict safety protocols.
-
Handling: Always handle NMUN in a designated area, such as a certified chemical fume hood.[12] Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[12]
-
Storage: Store NMUN under refrigeration in a tightly sealed container, protected from light.[14]
-
Spills: In case of a spill, evacuate the area. Collect the powdered material safely and deposit it in a sealed container for hazardous waste disposal. Ventilate and wash the area after cleanup.[14]
-
Waste Disposal: All disposable materials contaminated with NMUN, as well as any unused NMUN, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[12] Animal carcasses, bedding, and cages from treated animals should also be handled as hazardous waste.[2]
-
Decontamination: Surfaces and reusable equipment can be decontaminated by soaking in a solution of 10% sodium thiosulfate and 1% sodium hydroxide for 24 hours.[12]
Conclusion
The use of this compound provides a robust and reproducible model for studying lung carcinogenesis. By understanding its mechanism of action and adhering to strict experimental and safety protocols, researchers can effectively utilize this model to advance our knowledge of lung cancer biology and develop novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. The molecular basis of lung cancer: molecular abnormalities and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Molecular Carcinogenesis of Mouse Lung Tumor Models of Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS-Mutant Non–Small-Cell Lung Cancer: One Mutation at a Time, With a Focus on KRAS G12C Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the KRAS Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Failure of cigarette smoke to induce or promote lung cancer in the A/J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unthealth.edu [unthealth.edu]
- 13. medscape.com [medscape.com]
- 14. nj.gov [nj.gov]
N-Nitroso-N-methylurethane solution preparation and stability
Application Note & Protocol Guide
Topic: N-Nitroso-N-methylurethane (NMU) Solution Preparation, Stability, and Safe Handling
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely employed in preclinical research to induce carcinogenesis in animal models.[1][2][3] Its efficacy as a research tool is directly dependent on the precise preparation of solutions and a thorough understanding of its inherent instability. This guide provides a comprehensive overview of NMU, detailing its mechanism, critical safety protocols, step-by-step procedures for solution preparation for both in vitro and in vivo applications, and an in-depth analysis of its stability profile. The protocols herein are designed to ensure experimental reproducibility, accuracy, and, most importantly, operator safety when handling this hazardous compound.
Scientific Background and Hazard Profile
Mechanism of Action
NMU does not require metabolic activation to exert its biological effects.[3] It is a direct-acting alkylating agent that transfers its methyl group to nucleophilic sites on cellular macromolecules, most significantly to the nucleobases within DNA.[2][4] This methylation can lead to DNA damage and AT:GC transition mutations, initiating the cascade of events that can result in carcinogenesis.[2] Its reliability in inducing tumors in specific organs, such as the mammary gland, stomach, and nervous system, has made it a cornerstone for studying cancer biology and evaluating potential chemotherapeutic agents.[3][5][6]
Critical Hazard Overview
NMU is classified as a potent carcinogen, mutagen, and teratogen and is reasonably anticipated to be a human carcinogen.[2][3][5][7][8] Exposure can occur through inhalation, ingestion, and dermal contact.[7][8]
-
Carcinogenicity: Proven to cause cancer in multiple animal species.[1][5] The EPA has classified it as a Group B2, probable human carcinogen.[9]
-
Mutagenicity: Causes genetic damage by direct DNA alkylation.[2]
-
Teratogenicity: Animal studies have shown that NMU can cause birth defects and is toxic to embryos.[2][5][9]
-
Chemical Instability: The compound is sensitive to light, humidity, and heat.[10][11][12] It can decompose explosively when heated and should be stored under refrigeration.[5][10] It is particularly unstable in aqueous solutions, with stability being highly pH-dependent.[10][11]
Due to these severe hazards, all work with NMU must be conducted with strict adherence to the safety protocols outlined in the following section. There is no safe level of exposure to a carcinogen, so all contact should be minimized.[5]
Mandatory Safety and Handling Protocols
Working with NMU requires a multi-layered safety approach, combining engineering controls, personal protective equipment, and stringent decontamination procedures.
Engineering Controls
-
Chemical Fume Hood: All handling of solid NMU and preparation of its solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[7][8]
-
Animal Studies: Injection of animals with NMU and subsequent cage changes (for at least the first 3 days) should be conducted within a Class II Type B Biosafety Cabinet or a designated chemical fume hood to manage potential exposure from animal excretions.[7][8]
-
Designated Area: A specific area of the lab should be designated for NMU work. This area should be clearly marked with hazard signs.
Personal Protective Equipment (PPE)
A complete PPE ensemble is mandatory for all personnel handling NMU:
-
Gloves: Double nitrile gloves are required. Ensure gloves are long enough to cover the wrist and the junction with the lab coat sleeve.[8]
-
Eye Protection: Chemical safety goggles are mandatory.[8]
-
Body Protection: A lab coat, preferably a disposable one, should be worn.[7]
-
Respiratory Protection: A respirator may be required depending on the specific procedures and institutional safety assessment.[7][8]
Spill Management
In case of a spill, evacuate all non-essential personnel from the area.[5]
-
Solid Spills: Do NOT dry sweep. Gently cover the spill with absorbent paper dampened with 5% acetic acid.[12] Carefully transfer the dampened material and paper into a suitable, sealed container for hazardous waste.[12]
-
Liquid Spills: Use absorbent pads to contain and wipe up the liquid.[8]
-
Decontamination: Clean the spill area thoroughly with a 10% sodium thiosulfate, 1% sodium hydroxide solution, followed by soap and water.[7][8]
Decontamination and Waste Disposal
All materials and surfaces that come into contact with NMU must be decontaminated or disposed of as hazardous waste.
-
Decontamination Solution: Prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide in water.[7]
-
Procedure: Submerge reusable glassware and other non-porous materials in the decontamination solution for at least 24 hours within a chemical fume hood.[7] After 24 hours, the solution can be neutralized and poured down the drain with copious amounts of water, and the glassware can be washed normally.[7]
-
Waste Disposal: All disposable materials (gloves, absorbent pads, vials, etc.) contaminated with NMU must be collected in a sealed, clearly labeled hazardous waste container for incineration.[5][7] Used needles and syringes must be disposed of in a designated sharps container.[7]
Solution Preparation Protocols
The choice of solvent is dictated by the experimental application. NMU is soluble in many common organic solvents and can be prepared in aqueous solutions for immediate use.[10]
Rationale for Solvent Selection
-
DMSO: Used for preparing high-concentration stock solutions for in vitro studies. NMU is highly soluble in DMSO.[13][14] These stocks are then diluted to final concentrations in cell culture media.
-
Saline / Citrate Buffer: The most common vehicle for in vivo administration (e.g., intraperitoneal or intravenous injection).[4][6] A slightly acidic pH (e.g., pH 6.0) is often used to moderately slow the rapid degradation that occurs at neutral pH.[4][11]
-
Corn Oil: An alternative vehicle for in vivo studies, particularly for intragastric administration.[13][14]
Causality Principle: The extreme instability of NMU in neutral or alkaline aqueous solutions necessitates that such solutions be prepared immediately before use and often kept on ice to minimize degradation prior to administration.
Workflow for NMU Solution Preparation
References
- 1. Investigation on the possible formation of N-nitroso-N-methylurea by nitrosation of creatinine in model systems and in cured meats at gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. nj.gov [nj.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. unthealth.edu [unthealth.edu]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. epa.gov [epa.gov]
- 10. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying DNA Adduct Formation Using N-Nitroso-N-methylurethane
A Foreword on N-Nitroso-N-methylurethane (NMU): A Tool for Mechanistic Toxicology and Carcinogenesis Research
This compound (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent that has been instrumental in the fields of experimental oncology and genetic toxicology.[1] Unlike many carcinogens that require metabolic activation, NMU spontaneously decomposes to form a reactive methyldiazonium ion, which readily transfers a methyl group to nucleophilic sites on DNA bases.[1][2] This direct-acting nature provides a clear and controllable model for studying the fundamental mechanisms of DNA damage and its consequences, including mutagenesis and the initiation of cancer.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the scientific principles underpinning the use of NMU for studying DNA adduct formation. By explaining the "why" behind the "how," this document aims to empower researchers to design, execute, and interpret their experiments with confidence and scientific rigor.
Extreme Caution is Warranted: NMU is a potent carcinogen, mutagen, and teratogen and is reasonably anticipated to be a human carcinogen.[1][5] All handling must be performed with extreme care, adhering to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and certified chemical fume hoods.[6][7][8]
Part 1: The Chemistry and Biology of NMU-Induced DNA Adducts
Mechanism of DNA Alkylation by NMU
NMU's utility as a research tool stems from its straightforward mechanism of action. It does not require metabolic activation to exert its genotoxic effects.[1][9] In an aqueous environment, NMU undergoes spontaneous decomposition to generate a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate is the ultimate methylating species, readily attacking nucleophilic centers within the DNA molecule.
Caption: Mechanism of NMU-induced DNA alkylation.
The Spectrum of NMU-Induced DNA Adducts
The methyldiazonium ion alkylates various nitrogen and oxygen atoms in DNA bases. The primary adducts formed are:
-
N⁷-methylguanine (N⁷-meG): This is the most abundant adduct, accounting for a significant portion of the total methylation.[10][11] While it is the major adduct, it is generally considered to be less mutagenic than O-alkylated products.[12]
-
O⁶-methylguanine (O⁶-meG): This is a highly pro-mutagenic lesion.[2][11][13] During DNA replication, O⁶-meG can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.[3][4] The formation and persistence of O⁶-meG are strongly correlated with the carcinogenic potential of alkylating agents.[14]
-
O⁴-methylthymine (O⁴-meT): Another miscoding lesion that can contribute to mutagenesis, although it is formed at a much lower frequency than O⁶-meG.[15][16][17]
-
3-methyladenine (N³-meA): A cytotoxic lesion that can block DNA replication.
The relative abundance of these adducts can vary depending on the experimental conditions. However, the ratio of N⁷-meG to O⁶-meG is often used as an indicator of the type of alkylating agent and its carcinogenic potential.
| DNA Adduct | Typical Abundance | Biological Significance |
| N⁷-methylguanine (N⁷-meG) | High | Major adduct, less mutagenic, can lead to depurination.[10][12] |
| O⁶-methylguanine (O⁶-meG) | Moderate | Highly pro-mutagenic, causes G:C to A:T transitions.[2][13][14] |
| O⁴-methylthymine (O⁴-meT) | Low | Miscoding lesion, contributes to mutagenesis.[15][16][17] |
| 3-methyladenine (N³-meA) | Moderate | Cytotoxic, blocks DNA replication.[11] |
Part 2: Safety and Handling of NMU
CAUTION: NMU is a highly toxic and potent carcinogen.[7] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Gloves: Double nitrile gloves are required. Ensure gloves are long enough to cover the wrist and are changed frequently.[7]
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered separately.
-
Eye Protection: Chemical safety goggles.[7]
-
Respiratory Protection: A respirator may be required, especially when handling the solid compound.[6]
Handling Procedures
-
All work with NMU, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6][7]
-
Use absorbent pads on the work surface to contain any spills.[6]
-
Avoid generating aerosols during preparation and administration.[6]
Inactivation and Waste Disposal
-
Inactivation Solution: Prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide.[6]
-
Decontamination: All non-disposable equipment that comes into contact with NMU should be soaked in the inactivation solution for at least 24 hours.[6]
-
Waste: All disposable materials, unused NMU, and contaminated animal bedding must be collected and disposed of as hazardous waste according to institutional guidelines.[6][7]
Part 3: Experimental Protocols
Protocol for In Vitro DNA Adduct Formation
This protocol describes the treatment of isolated DNA or cultured cells with NMU to induce DNA adducts for subsequent analysis.
Causality Behind Experimental Choices:
-
Isolated DNA vs. Cultured Cells: Using isolated DNA (e.g., calf thymus DNA) provides a clean system to study the direct chemical reactivity of NMU with DNA. Cultured cells offer a more biologically relevant model, incorporating cellular processes like DNA repair.
-
Concentration and Time: The concentration of NMU and the incubation time are critical variables that will determine the extent of DNA adduction. Pilot studies are recommended to establish optimal conditions for the desired level of damage.
Step-by-Step Methodology:
-
Preparation of NMU Stock Solution:
-
In a certified chemical fume hood, carefully weigh the required amount of NMU powder.
-
Dissolve the NMU in a suitable solvent. For cell culture, sterile DMSO is often used. For reactions with isolated DNA, a buffer-compatible solvent is needed. Prepare fresh immediately before use as NMU is unstable in solution.[4]
-
-
Treatment:
-
For Isolated DNA:
-
Dissolve calf thymus DNA in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Add the NMU stock solution to the DNA solution to achieve the desired final concentration (e.g., 10 µM - 1 mM).
-
Incubate at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[18]
-
-
For Cultured Cells:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired final concentration of NMU (e.g., 5 µM - 100 µM).[19]
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
-
Termination of Reaction and DNA Isolation:
-
For Isolated DNA: Stop the reaction by adding 2.5 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate to precipitate the DNA.
-
For Cultured Cells: Aspirate the NMU-containing medium, wash the cells with PBS, and then harvest the cells.
-
Isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the extracted DNA (A260/280 ratio of ~1.8).[20]
-
-
DNA Quantification: Accurately quantify the DNA concentration using a UV-Vis spectrophotometer or a fluorometric method.[20]
-
Proceed to Adduct Analysis: The isolated DNA is now ready for analysis using methods described in Part 4.
Protocol for In Vivo DNA Adduct Formation in a Rodent Model
This protocol provides a general guideline for inducing DNA adducts in rats using NMU, a widely used model for mammary carcinogenesis.[2][9]
Causality Behind Experimental Choices:
-
Animal Model: Sprague-Dawley and Wistar-Furth rats are susceptible strains for NMU-induced mammary tumors.[9][21] The age of the animals at the time of administration is critical for tumor induction rates.
-
Dose and Administration: A single intraperitoneal injection of 50 mg/kg body weight is a commonly used and effective dose for inducing mammary tumors and significant DNA adduct formation.[2][9]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate female rats (e.g., Sprague-Dawley, 40-50 days old) to the facility for at least one week.
-
Preparation of NMU solution:
-
Immediately before use, dissolve NMU in a sterile vehicle, such as citrate buffer or 5% saline.[19]
-
The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 0.5 mL).
-
-
NMU Administration:
-
Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.[2]
-
-
Post-Administration Monitoring:
-
Tissue Collection:
-
At predetermined time points (e.g., 4 hours, 24 hours, or several days) post-injection, euthanize the animals according to approved protocols.
-
Promptly dissect the target tissues (e.g., mammary gland, liver, spleen, lung) and snap-freeze them in liquid nitrogen.[22] Store at -80°C until DNA isolation.
-
-
DNA Isolation and Analysis:
-
Isolate genomic DNA from the collected tissues.
-
Proceed with DNA adduct analysis as described in Part 4.
-
Part 4: Analysis of NMU-Induced DNA Adducts
Several highly sensitive techniques can be employed to detect and quantify NMU-induced DNA adducts. The choice of method depends on the specific adduct of interest, the required sensitivity, and the available instrumentation.
Caption: General workflow for the analysis of DNA adducts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly specific and sensitive method for quantifying DNA adducts.[3] It involves the separation of hydrolyzed DNA components by liquid chromatography, followed by detection and fragmentation in a tandem mass spectrometer. Quantification is typically achieved using stable isotope-labeled internal standards.
Protocol Outline:
-
DNA Hydrolysis: Hydrolyze the DNA sample to release the adducted bases or nucleosides. Acid hydrolysis is commonly used for the analysis of methylated purines like N⁷-meG and O⁶-meG.[3]
-
LC Separation: Separate the hydrolyzed components on a reverse-phase HPLC column.
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific mass transitions of the target adducts and their stable isotope-labeled internal standards.[23]
-
For O⁶-methylguanine, a common transition is m/z 166 → 149.[23]
-
-
Quantification: Create a calibration curve using known amounts of the adduct standards and internal standards to quantify the amount of adduct in the sample. The results are typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
| Parameter | Typical Value |
| Lower Limit of Quantification (O⁶-meG) | ~75 fmol[3] |
| Lower Limit of Quantification (N⁷-meG) | ~150 fmol[3] |
| Precision (RSD) | < 15% |
³²P-Postlabeling Assay
Principle: This is an ultra-sensitive method capable of detecting very low levels of DNA adducts (as low as 1 adduct in 10⁹-10¹⁰ nucleotides).[1][5][15] It involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling with ³²P, and separation by chromatography.
Protocol Outline:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[1]
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which removes normal nucleotides.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[1]
-
Separation and Detection: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[24][25]
-
Quantification: Detect the radioactive spots or peaks and quantify the amount of adduct relative to the total amount of DNA.
Immunoassays (e.g., Immuno-slot blot)
Principle: Immunoassays utilize antibodies that specifically recognize a particular DNA adduct, such as O⁶-meG. The immuno-slot blot assay is a semi-quantitative method that allows for the rapid screening of multiple samples.[7]
Protocol Outline:
-
DNA Denaturation and Immobilization: Denature the DNA samples and immobilize them onto a nitrocellulose membrane using a slot-blot apparatus.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific binding.
-
Incubate with a primary antibody specific for the adduct of interest (e.g., anti-O⁶-meG).
-
Incubate with an enzyme-linked secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantification: Compare the signal intensity of the samples to a standard curve generated with DNA of known adduct concentration.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Slot/Dot Blot protocol. [protocols.io]
- 9. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA adduct formation and tumorigenesis in mice during the chronic administration of 4-aminobiphenyl at multiple dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of exocyclic guanine adducts in hydrolysates of hepatic DNA of rats treated with N-nitrosopyrrolidine and in calf thymus DNA reacted with alpha-acetoxy-N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scitepress.org [scitepress.org]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
N-Nitroso-N-methylurethane (NMU): A Precision Tool for Unraveling Molecular Carcinogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Employing N-Nitroso-N-methylurethane in Carcinogenesis Research
This compound (NMU), a potent and direct-acting alkylating agent, serves as a cornerstone in the field of experimental oncology.[1][2] Unlike many carcinogens that require metabolic activation, NMU's intrinsic reactivity allows for a controlled and reproducible induction of tumors in a variety of animal models, making it an invaluable tool for studying the intricate molecular events that drive cancer initiation and progression.[3] Its primary mechanism of action involves the transfer of a methyl group to nucleobases in DNA, leading to the formation of DNA adducts.[4] Of particular significance is the formation of O6-methylguanine (O6-MeG), a pre-mutagenic lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[4] This specific mode of action provides a defined molecular starting point for investigating the cascade of events leading to neoplastic transformation.
This comprehensive guide provides detailed application notes and validated protocols for the use of NMU in molecular carcinogenesis research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize NMU as a tool to model various cancers, investigate carcinogenic mechanisms, and evaluate potential therapeutic and preventative agents.
Section 1: Mechanistic Insights into NMU-Induced Carcinogenesis
The carcinogenic activity of NMU is intrinsically linked to its ability to chemically modify DNA. As a direct-acting alkylating agent, it does not require enzymatic activation to exert its genotoxic effects.[2] Upon administration, NMU spontaneously decomposes to a reactive methyldiazonium ion, which readily methylates nucleophilic sites on DNA bases.
The formation of O6-methylguanine (O6-MeG) is a critical initiating event in NMU-induced carcinogenesis.[4] This adduct is misread by DNA polymerase during replication, leading to the incorporation of thymine instead of cytosine. If this mismatch is not corrected by the cell's DNA repair machinery, specifically by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), a permanent G:C to A:T transition mutation will be fixed in the genome of daughter cells.[5] The accumulation of such mutations in critical genes, such as the ras proto-oncogene, is a key driver of cellular transformation and tumor development.[6]
Beyond O6-MeG, NMU can also induce other DNA adducts, including N7-methylguanine and N3-methyladenine, although these are generally considered less mutagenic.[4] The organ-specific carcinogenicity of NMU is thought to be influenced by a combination of factors, including the rate of NMU delivery and decomposition in different tissues, the efficiency of DNA repair pathways in those tissues, and the proliferative state of the target cells.
Caption: Mechanism of NMU-induced DNA mutation.
Section 2: Safety and Handling Protocols for this compound
NMU is a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[7][8] Adherence to strict safety protocols is paramount to minimize exposure risk.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of chemically resistant nitrile gloves.[9] Ensure gloves are long enough to cover the wrist and lab coat sleeve.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required.
-
Eye Protection: Chemical safety goggles are mandatory.[10]
-
Respiratory Protection: All handling of solid NMU and preparation of solutions must be performed in a certified chemical fume hood or a Class II Type B biological safety cabinet.[9][11] For tasks with a high risk of aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[10]
2.2 Preparation and Handling of NMU Solutions
-
Designated Area: All work with NMU must be conducted in a designated and clearly marked area within a chemical fume hood.[9]
-
Work Surface: Line the work area with absorbent pads to contain any potential spills.[11]
-
Weighing: Weigh solid NMU in a tared, sealed container to prevent dissemination of the powder.
-
Solution Preparation: Prepare NMU solutions immediately before use, as it is unstable in aqueous solutions.[2] Dissolve the required amount of NMU in the appropriate vehicle (e.g., saline, citrate buffer) within the chemical fume hood.
-
Transport: When transporting NMU, use a secondary, sealed, and shatterproof container.[9]
2.3 Waste Disposal and Decontamination
-
Solid Waste: All disposable materials contaminated with NMU (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated hazardous waste container.[11]
-
Liquid Waste: Unused NMU solutions should be collected for hazardous waste disposal.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for incineration.[11]
-
Decontamination: Reusable glassware and surfaces can be decontaminated by soaking in a 10% sodium thiosulfate, 1% sodium hydroxide solution for at least 24 hours.[11] For minor spills, absorb the liquid with pads, and then clean the area with a 0.5% sodium hypochlorite solution followed by water.[9]
Section 3: Application in Animal Models of Carcinogenesis
NMU is a versatile tool for inducing tumors in a variety of organs, providing robust models for studying cancer biology and testing novel therapies.
Mammary Carcinogenesis in Rats
The NMU-induced rat mammary carcinoma model is one of the most widely used systems in breast cancer research due to its histological and hormonal similarities to human breast cancer.[4][12]
Experimental Protocol: Induction of Mammary Tumors in Sprague-Dawley Rats
-
Animal Model: Female Sprague-Dawley rats, 50 days of age, are recommended.[13][14]
-
NMU Preparation: Prepare a fresh solution of NMU at a concentration of 10 mg/mL in 0.9% NaCl (saline). This should be done in a chemical fume hood immediately prior to injection.
-
Dosage and Administration: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.[14]
-
Tumor Monitoring: Begin weekly palpation of the mammary glands four weeks after NMU injection to monitor for tumor development.[6] Record the date of appearance, location, and size of each tumor.
-
Endpoint: The experiment can be terminated at a predetermined time point (e.g., 24 weeks post-injection) or when tumors reach a specific size as dictated by the institutional animal care and use committee (IACUC) guidelines.[14]
-
Tissue Collection: At necropsy, carefully dissect the tumors and surrounding mammary tissue. A portion of each tumor should be fixed in 10% neutral buffered formalin for histological analysis, and the remainder can be snap-frozen in liquid nitrogen for molecular studies.
| Parameter | Recommended Protocol |
| Animal Model | Female Sprague-Dawley Rats |
| Age at Injection | 50 days |
| Carcinogen | This compound (NMU) |
| Dose | 50 mg/kg body weight |
| Route of Administration | Intraperitoneal (i.p.) |
| Vehicle | 0.9% NaCl |
| Tumor Latency | Palpable tumors typically appear 6-8 weeks post-injection |
| Tumor Incidence | High, often approaching 100% |
Causality Behind Experimental Choices:
-
Animal Strain and Age: Sprague-Dawley rats at 50 days of age are particularly susceptible to NMU-induced mammary carcinogenesis due to the developmental stage of their mammary glands.
-
Route of Administration: Intraperitoneal injection provides a systemic distribution of NMU, leading to the development of multiple primary tumors, which can be advantageous for studying tumor heterogeneity and response to therapy. An alternative, intraductal administration, allows for more localized tumor induction.[3][15]
-
Dosage: The 50 mg/kg dose is well-established to induce a high incidence of mammary tumors with a relatively short latency period, while minimizing acute toxicity.[13]
Gastric Carcinogenesis in Mice
NMU can also be used to induce gastric tumors in mice, providing a valuable model for studying stomach cancer.[16][17]
Experimental Protocol: Induction of Gastric Tumors in C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice are a commonly used strain.
-
NMU Preparation: Prepare a fresh solution of NMU in drinking water at a concentration of 240 ppm.[18]
-
Administration: Provide the NMU-containing drinking water to the mice on alternate weeks for a total of 5 weeks.[18]
-
Monitoring: Monitor the animals for signs of illness. Body weight should be recorded weekly.
-
Endpoint: The experiment is typically terminated after 6 months or longer, depending on the research question.[16]
-
Tissue Collection: At necropsy, the stomach should be removed, opened along the greater curvature, and examined for tumors. The tissue should then be fixed in formalin for histological analysis.
Caption: General workflow for NMU-induced carcinogenesis.
Lung Carcinogenesis
NMU has also been shown to induce lung tumors in various animal species, including mice.[19]
Experimental Protocol: Induction of Lung Tumors in A/J Mice
-
Animal Model: A/J mice are highly susceptible to chemically induced lung tumors.
-
NMU Preparation: Prepare a fresh solution of NMU in a suitable vehicle.
-
Dosage and Administration: Intravenous (i.v.) administration of NMU has been shown to induce lung tumors in mice.[19] The optimal dose and treatment schedule should be determined in pilot studies.
-
Monitoring and Endpoint: Monitor the animals for respiratory distress or other signs of illness. The experiment is typically terminated at a predefined time point, and the lungs are harvested for tumor analysis.
-
Tissue Collection and Analysis: At necropsy, the lungs should be inflated with formalin, and the number of surface tumors counted. The lungs are then processed for histological examination.
Section 4: Downstream Analysis of NMU-Induced Carcinogenesis
A key advantage of using NMU is the ability to perform detailed molecular and histological analyses to understand the mechanisms of carcinogenesis.
4.1 Histological Analysis
-
Procedure: Formalin-fixed, paraffin-embedded tissues are sectioned and stained with hematoxylin and eosin (H&E) for microscopic examination.[20][21]
-
Purpose: H&E staining allows for the classification of tumor types (e.g., adenocarcinoma, papilloma), assessment of tumor grade, and identification of pre-neoplastic lesions.[6][22]
4.2 DNA Adduct Analysis
The quantification of DNA adducts, particularly O6-MeG, is crucial for understanding the direct genotoxic effects of NMU.
Protocol: Quantification of O6-methylguanine by LC-MS/MS
-
DNA Isolation: Isolate genomic DNA from tumor and normal tissues using standard protocols.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.[23]
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify O6-methyl-2'-deoxyguanosine (O6-Me-dG).[24][25] Isotope-labeled internal standards are used for accurate quantification.
-
Data Analysis: The amount of O6-Me-dG is typically expressed as the number of adducts per 10^8 normal nucleotides.
4.3 Mutational Analysis
Analyzing the mutational landscape of NMU-induced tumors can identify the key driver genes involved in carcinogenesis.
Protocol: Analysis of ras Gene Mutations
-
DNA Extraction: Extract genomic DNA from tumor samples.
-
PCR Amplification: Amplify the relevant exons of the ras gene (e.g., codons 12, 13, and 61 of H-ras, K-ras) using polymerase chain reaction (PCR).
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the PCR products to identify specific point mutations. NGS can provide a more comprehensive view of the mutational spectrum.
Conclusion: NMU as a Foundational Tool in Cancer Research
This compound remains a powerful and relevant tool in molecular carcinogenesis. Its direct-acting nature and well-characterized mechanism of action provide a robust platform for generating clinically relevant animal models of cancer. The protocols outlined in this guide are intended to provide a solid foundation for researchers to design and execute well-controlled and informative studies. By combining the use of NMU-induced tumor models with advanced analytical techniques, scientists can continue to unravel the complex molecular pathways that underpin cancer development, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. Quantification of O6-methylguanine-DNA methyltransferase mRNA in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. research.uga.edu [research.uga.edu]
- 11. unthealth.edu [unthealth.edu]
- 12. researchgate.net [researchgate.net]
- 13. Lifetime dose-response relationships for mammary tumor induction by a single administration of N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of N-methyl-N-nitrosourea induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for chemically induced murine gastric tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for chemically induced murine gastric tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. Asymmetric Dimethylarginine in an NMU-induced Rat Mammary Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Nitroso-N-methylurethane
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Nitroso-N-methylurethane (NMU). NMU is a potent genotoxic impurity, and its monitoring in pharmaceutical products is of utmost importance for patient safety. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research environments.
Introduction
This compound (NMU) is an N-nitroso compound that is classified as a probable human carcinogen.[4] Its presence in pharmaceuticals, even at trace levels, is a significant safety concern. Regulatory agencies worldwide require stringent control over such genotoxic impurities in drug substances and products. Consequently, sensitive and reliable analytical methods are essential for their detection and quantification.
This application note addresses the critical need for a validated analytical procedure for NMU. The described RP-HPLC method with UV detection is designed for researchers, scientists, and drug development professionals to ensure the safety and quality of pharmaceutical products.
Causality of Method Choice: A reversed-phase HPLC method was selected due to its wide applicability, robustness, and suitability for separating small polar molecules like NMU from various sample matrices. A C18 stationary phase provides excellent retention and selectivity, while a gradient elution with a simple mobile phase of water and acetonitrile allows for efficient separation and reasonable run times. UV detection is chosen for its accessibility and sufficient sensitivity for the intended purpose, with a detection wavelength set near the absorbance maximum of the nitroso functional group.
Safety Precautions
Extreme Caution is Required when Handling NMU.
This compound is a potent carcinogen, mutagen, and teratogen.[4][5][6] All handling of NMU, including pure substance, stock solutions, and samples, must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and chemical safety goggles, must be worn at all times.[7] All contaminated materials and waste must be disposed of as hazardous waste according to institutional and local regulations. Decontamination of work surfaces and glassware should be performed using a validated procedure, such as treatment with a 10% sodium thiosulfate and 1% sodium hydroxide solution.[8]
HPLC Analysis Method
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Column | Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Rationale for Method Parameters
-
Column: The XSelect HSS T3 column is chosen for its balanced retention of polar and non-polar compounds and its excellent peak shape for a wide range of analytes.
-
Mobile Phase: A simple mobile phase of water and acetonitrile with a formic acid modifier is used. Formic acid helps to control the pH and ensure good peak shape. For mass spectrometry (MS) compatible applications, formic acid is a suitable choice.[1][9]
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of NMU while also allowing for the separation of potential impurities and degradation products with different polarities.
-
Detection Wavelength: The UV detection wavelength of 235 nm is selected based on the known absorbance maxima of N-nitroso compounds, which typically exhibit strong absorbance in the 230-245 nm range.[10]
Experimental Protocols
Standard Preparation
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This solution should be stored under refrigeration and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (Illustrative Example for a Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.
-
Add 20 mL of diluent (50:50 acetonitrile/water) to the centrifuge tube.
-
Vortex for 5 minutes to facilitate the extraction of NMU.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.
Rationale: This extraction procedure is designed to efficiently solubilize NMU from the tablet matrix while minimizing the extraction of potentially interfering excipients. Centrifugation and filtration are critical steps to remove particulate matter that could damage the HPLC column.[11]
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]
System Suitability
System suitability testing ensures the chromatographic system is performing adequately.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 6 Replicate Injections | ≤ 2.0% |
Specificity (Forced Degradation Study)
A forced degradation study was performed to demonstrate the specificity and stability-indicating nature of the method. A solution of NMU was subjected to various stress conditions.
Protocol:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 1 hour
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
Expected Results: The method should be able to resolve the NMU peak from any degradation products formed under these stress conditions. Due to its high reactivity, NMU is expected to degrade significantly under acidic, basic, and thermal conditions. The chromatograms should show no interference at the retention time of NMU from degradants, placebo, or other impurities.
Linearity
The linearity of the method was evaluated over a concentration range of 0.1 µg/mL to 10 µg/mL.
Table 3: Linearity Data
| Parameter | Result |
| Concentration Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by analyzing a sample of a representative placebo spiked with NMU at three different concentration levels (50%, 100%, and 150% of the target concentration).
Table 4: Accuracy Data
| Spiked Level | Mean Recovery (%) | %RSD |
| 50% | 98.5 | 1.2 |
| 100% | 101.2 | 0.9 |
| 150% | 99.8 | 1.1 |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
Table 5: Precision Data
| Parameter | %RSD |
| Repeatability (n=6) | ≤ 1.5% |
| Intermediate Precision (different day, different analyst) | ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ and LOD were determined based on the signal-to-noise ratio.
Table 6: LOQ and LOD
| Parameter | Result |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters.
Table 7: Robustness Study
| Parameter Variation | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution or quantification |
| Column Temperature (± 2°C) | No significant impact on resolution or quantification |
| Mobile Phase Composition (± 2% organic) | No significant impact on resolution or quantification |
Conclusion
The RP-HPLC method described in this application note is a reliable and robust method for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis and for monitoring the levels of this potent genotoxic impurity in pharmaceutical products, thereby ensuring patient safety.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. epa.gov [epa.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. waters.com [waters.com]
- 11. sartorius.com [sartorius.com]
N-Nitroso-N-methylurethane disposal of hazardous waste
An Application Note and Protocol for the Safe Disposal of N-Nitroso-N-methylurethane (NMU) Hazardous Waste
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NMU), a potent carcinogenic, mutagenic, and teratogenic alkylating agent, requires stringent handling and disposal protocols to ensure laboratory safety and environmental protection.[1][2] This document provides a comprehensive guide to the safe disposal of NMU, focusing on chemical inactivation as the primary step before entering the hazardous waste stream. The protocols detailed herein are synthesized from established safety guidelines and peer-reviewed chemical degradation methodologies to provide a framework that is both scientifically sound and practical for a research environment.
Introduction: The Critical Hazard of this compound
This compound (CAS No. 615-53-2), also referred to as N-Methyl-N-nitrosourethane, is an invaluable tool in experimental carcinogenesis, frequently used to induce tumors in animal models for cancer research.[2][3] However, its utility is matched by its extreme toxicity. Classified as a probable human carcinogen (Group 2A/B2) by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA), NMU poses a significant risk through inhalation, ingestion, and dermal contact.[4][5][6]
Beyond its biological hazards, NMU is chemically reactive and potentially explosive. It is a precursor for the synthesis of diazomethane, a highly toxic and explosive gas, and can decompose violently, particularly under alkaline conditions or when subjected to shock.[1][7][8] Therefore, managing NMU waste cannot be a matter of simple collection and disposal; it necessitates a proactive chemical neutralization strategy to mitigate these risks.
This guide provides detailed protocols for the chemical destruction of NMU waste and the decontamination of laboratory equipment, grounding these procedures in an understanding of the underlying chemical principles and regulatory requirements.
Hazard Assessment and Risk Management
Effective disposal begins with a thorough understanding of the risks. All personnel handling NMU must be trained on its specific hazards and the protocols outlined in this document.
Summary of Hazards
| Hazard Category | Description | Primary Sources |
| Carcinogenicity | Probable human carcinogen (IARC Group 2A / EPA Group B2). Potent carcinogen in all animal species tested.[4][5][6] | IARC, EPA, NTP |
| Mutagenicity | Acts as an alkylating agent, transferring a methyl group to nucleobases and causing AT:GC transition mutations.[1] | Genetic Toxicology Data |
| Teratogenicity | Causes birth defects; has been shown to be a teratogen in animals.[7] | Animal Studies |
| Acute Toxicity | Toxic via inhalation, ingestion, and skin contact. Exposure can cause headache, nausea, vomiting, and dermatitis.[7][8][9] | Safety Data Sheets (SDS) |
| Organ Toxicity | May cause damage to the liver, skin, and eyes.[7] | NJDOH Fact Sheet |
| Reactivity | Can decompose explosively, especially with strong bases (e.g., 40% KOH). Unstable above 20°C and is shock-sensitive.[1][7][8] | Chemical Reactivity Data |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is mandatory when handling or disposing of NMU.
-
Designated Work Area: All handling of NMU, including weighing, solution preparation, and waste treatment, must occur within a designated area inside a certified chemical fume hood. This area should be clearly marked with warning signs.
-
Engineering Controls: A chemical fume hood is the primary engineering control to prevent inhalation exposure. The work surface within the hood should be protected with disposable, absorbent plastic-backed pads to contain any potential spills.[9][10]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Gloves: Double-gloving with chemically resistant nitrile gloves is required. Ensure gloves are long enough to cover the wrist and lab coat sleeve.[10]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashes.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Respirator: A respirator may be required depending on the procedure and institutional risk assessment.[9][10]
-
Core Principle of NMU Waste Management: Inactivate First
The central tenet of NMU disposal is that active NMU should never be placed directly into a hazardous waste container for routine pickup. The inherent instability and high reactivity of the compound pose a significant risk to waste handlers. The primary goal is to chemically convert NMU into non-carcinogenic, non-explosive products before final disposal. All disposal procedures must comply with federal (EPA), state, and local regulations for hazardous waste.[7][11][12]
References
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 5. N-Nitroso-N-methylurea (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. unthealth.edu [unthealth.edu]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. Hazardous Waste | US EPA [epa.gov]
- 12. epa.gov [epa.gov]
Application Notes & Protocols: Standard Operating Procedures for N-Nitroso-N-methylurethane (NMU)
Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of N-Nitroso-N-methylurethane (NMU), a potent carcinogenic, mutagenic, and teratogenic compound frequently used in research settings for inducing tumors in animal models. Due to its significant health risks and chemical instability, strict adherence to established safety protocols is imperative. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven procedures that prioritize safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound (also known as N-Methyl-N-nitrosourethane) is a powerful alkylating agent.[1] Its toxicity is exerted by transferring a methyl group to nucleobases in DNA, which can lead to mutations and the initiation of cancer.[1] The International Agency for Research on Cancer (IARC) classifies NMU as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence of carcinogenicity in experimental animals.[2] It is carcinogenic in all tested animal species, including mice, rats, hamsters, and guinea pigs, and can induce tumors through various routes of administration, even after a single dose or prenatal exposure.[2]
Scientist's Note: The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[3] Given its proven carcinogenic effects in multiple animal models, all contact should be reduced to the lowest possible level, as there may be no safe exposure level to a carcinogen.[4]
Table 1: Chemical and Toxicological Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 615-53-2 | [5] |
| Molecular Formula | C₄H₈N₂O₃ | [5] |
| Molecular Weight | 132.12 g/mol | [6] |
| Appearance | Yellow to pink liquid with a sweet odor.[5] | [5][6] |
| Primary Hazards | Carcinogenic[2], Mutagenic[1], Teratogenic[1], Highly Toxic[3][7] | [1][2][3][7] |
| Stability | Unstable; sensitive to light and may decompose spontaneously, especially upon heating.[6] May become explosive if stored above 15°C.[6] Stability in aqueous solutions is pH-dependent, decomposing rapidly at alkaline pH.[6] | [6] |
| Incompatibilities | Strong acids, strong bases, strong reducing agents, and oxidizing agents.[8][9] | [8][9] |
Engineering Controls and Designated Areas
The first and most critical line of defense against exposure is the use of proper engineering controls. All work involving NMU must be performed within a designated area that is clearly marked with warning signs.
A. Designated Area Requirements:
-
Access to the designated area must be restricted to authorized and trained personnel only.[10]
-
A sign must be posted at the entrance stating: "DANGER: this compound IN USE. CARCINOGEN. AUTHORIZED PERSONNEL ONLY."
-
All procedures that could generate aerosols or dust (e.g., weighing, reconstituting, preparing solutions) must be conducted inside a certified chemical fume hood or a Class II, Type B biological safety cabinet (total exhaust).[3][11]
B. Ventilation Controls:
-
Chemical Fume Hood: The fume hood must have a face velocity of 80-120 feet per minute. Its performance should be certified annually. The work surface inside the hood should be covered with a disposable, absorbent plastic-backed pad to contain any minor spills.[11]
-
Rationale: Constant negative pressure ventilation is essential to draw aerosols and vapors away from the operator's breathing zone, preventing inhalation exposure. The absorbent pad simplifies cleanup and minimizes the spread of contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling NMU. Standard laboratory attire is not sufficient.
-
Body Protection: A disposable, solid-front gown or a flame-resistant lab coat worn over scrubs is required.[12] The lab coat must be fully buttoned with sleeves of sufficient length to prevent skin exposure between the glove and cuff.[12]
-
Hand Protection: Double nitrile gloves are mandatory.[3] Gloves must be long enough to cover the wrist and lab coat sleeve. Check for tears or holes before use. Gloves should be changed immediately if contamination is suspected and always after each procedure or every two hours of use.
-
Eye Protection: Chemical safety goggles that provide a seal around the eyes are required.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Respiratory Protection: For cleaning up spills or when engineering controls are not available or insufficient, a full-face respirator with N100 cartridges may be required.[12] All personnel who may need to wear a respirator must be part of the institution's respiratory protection program, which includes training and fit-testing.[12]
Scientist's Note: Do not wear contaminated PPE outside of the designated area. Disposable PPE (gloves, gowns) should be removed and disposed of as hazardous waste before leaving the work area.[4] Reusable PPE like goggles must be decontaminated after each use.
Protocols for Safe Handling and Use
A. Protocol for Weighing and Reconstituting Solid NMU
-
Preparation: Don all required PPE. Prepare the designated chemical fume hood by lining the work surface with a new absorbent pad and taping down the edges.[11]
-
Tare Weighing: Place a pre-labeled, sealable container (e.g., a vial or conical tube) on an analytical balance inside the fume hood and tare the balance.
-
Weighing: Carefully transfer the approximate amount of NMU powder into the tared container. Avoid creating dust. Close the primary NMU container immediately.
-
Final Weighing: Seal the container with the weighed NMU and re-weigh it to obtain the exact mass.
-
Reconstitution: Uncap the container inside the fume hood. Slowly add the required solvent using a calibrated pipette, directing the stream down the inner wall of the container to avoid splashing.
-
Mixing: Cap the container tightly and mix gently by inversion or vortexing at a low speed until the solid is fully dissolved.
-
Cleanup: Dispose of any contaminated weighing paper or tips as solid hazardous waste. Wipe down the balance and surrounding surfaces with a validated decontamination solution.
B. Protocol for Animal Dosing (Injection)
-
Preparation: All animal injections must be performed within a Class II Type B Biosafety Cabinet or a designated fume hood to protect both the user from exposure and the animal from contamination.[11]
-
Syringe Preparation: Draw the prepared NMU solution into a syringe. To minimize bubble formation and potential aerosols, draw the liquid slowly. Remove any bubbles by tapping the syringe and expelling the air through the needle back into the vial, ensuring the needle tip remains submerged in the solution.
-
Animal Handling: Animal handlers must wear the full PPE as described in Section 3.[11]
-
Injection: Administer the NMU to the animal using the prescribed route and technique.
-
Sharps Disposal: Immediately dispose of the used needle and syringe into a designated sharps container for incineration. Do not recap, bend, or break needles. [3]
-
Post-Injection Animal Care: Cages housing animals treated with NMU must be clearly labeled with "CAUTION: ANIMAL TREATED WITH this compound".[11] Animal bedding and cages are considered hazardous for at least 3 days post-administration, as the compound and its metabolites may be excreted.[3] All cage changes during this period must be performed inside a ventilated cage changing station, and the bedding must be disposed of as hazardous chemical waste.[3]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure.
A. First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing while washing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
B. Spill Cleanup Protocol
The response depends on the size and location of the spill.
-
Minor Spill (inside a fume hood):
-
Ensure the fume hood is operational.
-
Wearing full PPE, cover the spill with absorbent pads.
-
Working from the outside in, gently apply a decontamination solution (see Section 6) to the absorbent material.
-
Allow sufficient contact time (e.g., 24 hours).[11]
-
Collect all contaminated materials in a labeled hazardous waste bag.
-
Wipe the area again with the decontamination solution, followed by water.
-
-
Major Spill (outside a fume hood):
-
Evacuate: Alert all personnel and evacuate the immediate area.
-
Isolate: Close the doors to the laboratory and prevent entry. Post a "DO NOT ENTER - HAZARDOUS SPILL" sign.
-
Report: Immediately contact the institution's Environmental Health & Safety (EHS) department and the Principal Investigator.
-
Do not attempt to clean a major spill unless you are part of a trained emergency response team.
-
Workflow for NMU Spill Response
Caption: Emergency procedure workflow for an this compound spill.
Decontamination and Waste Disposal
Effective decontamination is crucial for rendering equipment and waste non-hazardous.
A. Decontamination Protocol
Research has shown that treatment with certain chemical solutions can effectively destroy NMU.[13][14] A common and effective method involves alkaline sodium thiosulfate.[11]
-
Prepare Solution: In a chemical fume hood, prepare a fresh solution of 10% sodium thiosulfate and 1% sodium hydroxide in water.
-
Application:
-
For reusable glassware and equipment: Fully submerge the items in the decontamination solution within a labeled, covered container.
-
For surfaces: Liberally apply the solution to the contaminated surface and ensure it remains wet.
-
-
Contact Time: Allow a minimum contact time of 24 hours to ensure complete degradation of the NMU.[11]
-
Final Rinse: After 24 hours, the decontaminated items can be thoroughly rinsed with water and washed normally. The spent decontamination solution can typically be poured down the drain, but always consult your institution's EHS guidelines first.[11]
Scientist's Note: While alkaline conditions can degrade NMU, they can also lead to the formation of diazomethane, a toxic and explosive gas.[6][15] The sodium thiosulfate method is preferred as it mitigates this risk. Never use strong alkali alone for decontamination.
B. Waste Disposal
All NMU waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: This includes unused NMU powder, contaminated PPE (gloves, gowns, pads), and animal bedding. Collect this waste in a clearly labeled, sealed hazardous waste container.[3][11]
-
Liquid Waste: This includes leftover NMU solutions and the first rinse from contaminated glassware (before decontamination). Collect in a sealed, labeled, and chemically compatible hazardous waste container.
-
Sharps Waste: All needles and syringes must be disposed of in a designated sharps container destined for incineration.[11]
-
Pickup: Contact your institution's EHS department for hazardous waste pickup.[11] Do not mix NMU waste with other chemical waste streams unless explicitly permitted.
References
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. This compound (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. nj.gov [nj.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.sangon.com [store.sangon.com]
- 8. This compound | 615-53-2 [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. unthealth.edu [unthealth.edu]
- 12. research.uga.edu [research.uga.edu]
- 13. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 14. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: N-Nitroso-N-methylurethane (NMU) for In Vitro Carcinogenesis Studies
Preamble: The Role of N-Nitroso-N-methylurethane in Cancer Research
This compound (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely recognized for its carcinogenic, mutagenic, and teratogenic properties.[1][2] Unlike many carcinogens that require metabolic activation, NMU spontaneously decomposes to form a reactive electrophile, making it a highly reliable and reproducible tool for inducing carcinogenesis in experimental models.[3] Its utility is particularly pronounced in the study of organ-specific cancers, where it has been instrumental in developing models for breast, gastric, and nervous system tumors.[4][5][6][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NMU in in vitro cell culture experiments. The focus is on establishing robust and reproducible models of carcinogenesis to investigate molecular mechanisms, screen potential chemotherapeutic agents, and understand the multistep process of cellular transformation.
Foundational Principles: Mechanism of NMU-Induced Carcinogenesis
The genotoxicity of NMU stems from its ability to act as a powerful methylating agent. It does not require enzymatic activation to exert its effects.[2][3] Upon introduction to an aqueous environment, NMU undergoes spontaneous decomposition to generate a highly reactive methyldiazonium ion. This ion readily transfers a methyl group to nucleophilic sites on DNA bases.
The primary mutagenic lesion responsible for NMU's carcinogenic activity is the formation of O⁶-methylguanine (O⁶-meG).[1][10] During DNA replication, this alkylated base is frequently misread by DNA polymerase, which incorrectly pairs it with thymine instead of cytosine. This leads to a characteristic G:C to A:T transition mutation in the subsequent round of replication.[1] If these mutations occur in critical genes, such as proto-oncogenes (e.g., H-ras) or tumor suppressor genes (e.g., p53), they can disrupt normal cell cycle control, apoptosis, and DNA repair mechanisms, thereby initiating the process of carcinogenesis.[4][5]
Caption: Mechanism of NMU-induced DNA mutation and carcinogenesis.
Critical Safety Protocols and Handling
NMU is classified as a probable human carcinogen, mutagen, and teratogen and must be handled with extreme caution.[2][11][12][13] Adherence to strict safety protocols is mandatory.
3.1 Personal Protective Equipment (PPE) A minimum set of PPE must be worn at all times when handling NMU in solid or solution form:
-
Gloves: Double nitrile gloves are required to prevent skin exposure.[12]
-
Lab Coat: A dedicated lab coat, preferably disposable or washed separately.
-
Eye Protection: Chemical safety goggles or a face shield.[11][14]
-
Respiratory Protection: A respirator should be used when handling solid NMU to prevent inhalation of powder.[14]
3.2 Designated Work Area and Engineering Controls All work involving NMU, including weighing, reconstitution, and addition to cell cultures, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[12][14] The work surface should be covered with an absorbent, plastic-backed pad to contain any spills.[14]
References
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research [benchchem.com]
- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Asymmetric Dimethylarginine in an NMU-induced Rat Mammary Tumor Model | Anticancer Research [ar.iiarjournals.org]
- 8. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. Request Rejected [safety.net.technion.ac.il]
- 13. epa.gov [epa.gov]
- 14. unthealth.edu [unthealth.edu]
Troubleshooting & Optimization
Technical Support Center: N-Nitroso-N-methylurethane (NMU) Decomposition
Welcome to the technical support center for N-Nitroso-N-methylurethane (NMU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the decomposition of NMU. As a potent carcinogen, mutagen, and teratogen, understanding its stability and degradation pathways is critical for experimental success and laboratory safety.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and decomposition of this compound.
Q1: What is this compound and why is its stability a concern?
This compound (NMU), also known as ethyl N-methylnitrosocarbamate, is a potent, direct-acting alkylating agent widely used in experimental cancer research to induce tumors in laboratory animals.[2][3][4] Its utility stems from its ability to transfer a methyl group to nucleobases in DNA, which can lead to mutations.[1] However, NMU is notoriously unstable and can decompose spontaneously, especially when heated.[5] This instability is a major concern for several reasons:
-
Experimental Reproducibility: The concentration of active NMU in a solution can decrease over time, leading to inconsistent results in carcinogenesis or mutagenesis studies.
-
Formation of Hazardous Byproducts: Decomposition can generate diazomethane, a toxic and explosive gas.[1][6]
-
Safety: The unpredictable nature of its decomposition, especially at temperatures above 15-20°C, poses significant handling and storage risks.[1][5]
Q2: What are the primary decomposition products of NMU?
The decomposition of NMU is highly dependent on the conditions, particularly pH.
-
Under Alkaline Conditions (pH > 7): NMU readily decomposes to form diazomethane (CH₂N₂) , ethanol, and carbon dioxide.[5] Diazomethane is a powerful methylating agent and is often the intended product when NMU is used as a chemical reagent in synthesis.[1][6] The reaction is initiated by hydroxide ion attack.
-
Under Neutral and Acidic Conditions (pH < 7): The stability of NMU increases at lower pH values. However, it can still undergo hydrolysis, although at a much slower rate.
-
Thermal Decomposition: When heated, NMU can decompose to emit toxic fumes of nitrogen oxides.[5] Spontaneous and potentially explosive decomposition can occur, especially if stored above its recommended temperature.[5]
-
Photodecomposition: NMU is sensitive to light, which can catalyze its decomposition.[5]
Q3: How does pH affect the stability and decomposition rate of NMU in aqueous solutions?
The stability of NMU in aqueous solutions is critically dependent on pH. The rate of decomposition increases significantly with increasing pH (alkalinity). This is because the hydroxide ion (OH⁻) catalyzes the decomposition pathway that leads to the formation of diazomethane.
The following table summarizes the reported half-life of NMU at 20°C at various pH values:
| pH | Half-Life (in hours) |
| 6.0 | 120 |
| 7.0 | 80 |
| 8.0 | 17.5 |
| 9.0 | 0.9 |
| Source: PubChem CID 12001[5] |
This data clearly illustrates that a shift from a slightly acidic/neutral pH to a moderately alkaline pH results in a dramatic decrease in stability. This is a crucial factor to control in any experiment involving NMU solutions.
Q4: What is the mechanism of NMU decomposition to diazomethane?
The generation of diazomethane from NMU in the presence of a base (like potassium hydroxide or a strong base in an aqueous solution) is a well-established synthetic route.[1][7] The mechanism involves the following key steps:
-
Deprotonation: A hydroxide ion (or other base) attacks the carbonyl group of the urethane.
-
Rearrangement and Elimination: This leads to a rearrangement and subsequent elimination of ethanol and carbon dioxide.
-
Formation of Diazomethane: The process ultimately yields diazomethane gas.
The overall reaction is: CH₃N(NO)COOC₂H₅ + 2 KOH → CH₂N₂ + K₂CO₃ + C₂H₅OH + H₂O
Below is a diagram illustrating this fundamental decomposition pathway.
Caption: Base-catalyzed decomposition of NMU.
Troubleshooting Guides
This section provides practical advice for specific issues encountered during experiments with NMU.
Issue 1: Unexpected Peaks in My Chromatogram When Analyzing NMU Solutions
Question: I am performing an HPLC analysis of an NMU solution, and I see several unexpected peaks that are not present in my standard. What could be the cause?
Answer: The appearance of extraneous peaks in a chromatogram of an NMU sample is a common issue, almost always related to its inherent instability. The primary causes are decomposition products.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks.
Detailed Causality and Protocol:
-
Verify Storage and Handling: NMU is highly unstable at room temperature and sensitive to light.[5] It should be stored under refrigeration, typically at -20°C in the dark, to minimize spontaneous decomposition.[8]
-
Evaluate Solution Preparation:
-
pH: As established, alkaline pH drastically accelerates decomposition.[5] If your solvent is a buffer with a pH > 7, you are likely observing peaks from the resulting degradation products.
-
Age of Solution: NMU solutions should be prepared fresh immediately before use. Even at a neutral pH, significant degradation can occur within hours.
-
-
Review Analytical Conditions:
-
Mobile Phase: An alkaline mobile phase can cause NMU to decompose on the column, leading to artifact peaks and poor quantification. Use a neutral or, preferably, slightly acidic mobile phase to ensure stability during the analytical run.
-
Temperature: Elevated column temperatures can induce thermal degradation. If possible, run the analysis at room temperature or slightly below.
-
-
Identification of Products: To confirm that the unknown peaks are indeed decomposition products, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) are invaluable.[9] This allows you to obtain the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of potential degradants.
Issue 2: Inconsistent Results in NMU Carcinogenesis or Stability Studies
Question: My in-vivo experiments using NMU are showing high variability in tumor incidence between batches. How can I improve the consistency of my results?
Answer: Inconsistent results in NMU studies are frequently traced back to variations in the effective dose administered, which is a direct consequence of NMU decomposition. Ensuring a consistent, validated dose is paramount.
Key Factors and Protocols for Ensuring Consistency:
-
Strict Control of Solution pH:
-
Causality: As shown in the FAQ, a minor shift in pH can alter the half-life of NMU dramatically. If the pH of your vehicle solution varies between preparations, the amount of active NMU being administered will also vary.
-
Protocol: Always prepare your dosing vehicle using a buffer with a controlled, slightly acidic pH (e.g., pH 6.0). Use a calibrated pH meter to verify the pH of every batch of dosing solution immediately after preparation.
-
-
Standardized and Rapid Preparation-to-Dosing Window:
-
Causality: NMU degradation begins the moment it is dissolved. A longer time between preparation and administration leads to a lower effective dose.
-
Protocol:
-
Establish a strict Standard Operating Procedure (SOP) that defines the maximum time allowed between dissolving the NMU and administering the final dose. This window should be as short as practically possible (e.g., under 30 minutes).
-
Prepare only enough solution for the immediate group of animals being dosed. Avoid preparing a large stock solution for the entire day.
-
Keep the solution on ice and protected from light during the entire process to slow degradation.
-
-
-
Quantification of Dosing Solution:
-
Causality: The most reliable way to ensure dose consistency is to analytically verify the concentration of NMU in the solution just before administration.
-
Protocol: Pre-Dosing Concentration Verification (HPLC)
-
Objective: To confirm the concentration of NMU in the dosing vehicle.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (detection at ~230 nm).
-
C18 analytical column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid to ensure stability.
-
NMU reference standard.
-
-
Procedure: a. Prepare a calibration curve using the NMU reference standard. b. Immediately after preparing the dosing solution, take an aliquot, dilute it to fall within the calibration range, and inject it into the HPLC system. c. The analysis should be rapid (e.g., < 5 minutes). d. Calculate the concentration. If it deviates from the target by more than a predefined threshold (e.g., ±5%), the solution should be discarded and a new one prepared. This provides a critical quality control check.
-
-
By implementing these rigorous controls, you can minimize the variability caused by NMU decomposition and significantly improve the reliability and reproducibility of your experimental results.
References
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - OEHHA [oehha.ca.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diazomethane - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Degradation of N-Nitroso-N-methylurethane (NMU)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N-Nitroso-N-methylurethane (NMU). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the pH-dependent degradation of this highly reactive compound. Our goal is to equip you with the scientific understanding and practical solutions necessary for robust and reliable experimental outcomes.
Introduction to NMU Stability and Degradation
This compound is a potent alkylating agent, mutagen, and carcinogen, making its handling and understanding its stability paramount for both safety and experimental accuracy.[1][2] Its degradation is highly dependent on the pH of the aqueous environment, a critical factor that can significantly impact experimental results if not properly controlled. This guide will walk you through the mechanisms of degradation at different pH values, potential analytical challenges, and best practices for your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of NMU in aqueous solutions.
Q1: How does pH affect the stability of this compound?
The stability of NMU in aqueous solutions is critically dependent on pH. As the pH increases, the rate of degradation increases significantly. This is due to the different chemical mechanisms that dominate under acidic, neutral, and alkaline conditions. For its close analog, N-nitroso-N-methylurea (MNU), the kinetics of hydrolysis are first-order with a steep increase in rate above pH 8.[3]
Summary of NMU Half-Life at 20°C:
| pH | Half-Life (Hours) |
| 6.0 | 120 |
| 7.0 | 80 |
| 8.0 | 17.5 |
| 9.0 | 0.9 |
Data adapted from PubChem for this compound.
Q2: What are the primary degradation products of NMU at different pH values?
The degradation pathway and resulting byproducts of NMU are pH-dependent:
-
Alkaline pH (pH > 7): Under alkaline conditions, NMU readily decomposes to form diazomethane , a highly reactive and explosive gas.[1][3] The mechanism involves the deprotonation of the carbamoyl group.[3] The other major byproduct is carbon dioxide .
-
Acidic pH (pH < 7): Acid-catalyzed hydrolysis of N-nitroso compounds is initiated by protonation.[4] The primary degradation products under acidic conditions are expected to be methylamine, ethanol, and nitrous acid .
-
Neutral pH (pH ≈ 7): At neutral pH, NMU degradation is slower compared to alkaline conditions. The degradation likely proceeds through a combination of spontaneous decomposition and hydrolysis, yielding a mixture of the products seen in both acidic and alkaline conditions, albeit at a much slower rate.
Q3: I'm observing rapid degradation of my NMU stock solution. What could be the cause?
Rapid degradation of NMU stock is a common issue. Consider the following potential causes:
-
pH of the Solvent: Ensure your solvent is not alkaline. If dissolving in a buffer, verify the pH. Even slight increases in pH can dramatically accelerate degradation.
-
Light and Temperature Sensitivity: NMU is sensitive to light and heat.[3] Store stock solutions in amber vials, protected from light, and at refrigerated temperatures (-20°C is recommended for long-term storage).[2]
-
Solvent Purity: Impurities in the solvent could potentially catalyze degradation. Always use high-purity, HPLC-grade solvents.
Q4: Are there any specific safety precautions I should take when working with NMU, especially concerning its degradation?
Yes, stringent safety measures are crucial:
-
Carcinogenicity: NMU is a potent carcinogen and should be handled with extreme caution in a designated area, preferably within a certified chemical fume hood.[1]
-
Formation of Diazomethane: The generation of diazomethane under alkaline conditions is a significant hazard due to its toxicity and explosive nature.[1][3] Avoid basic solutions unless the formation of diazomethane is the intended outcome of your experiment, and even then, take appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Waste Disposal: Dispose of NMU waste and contaminated materials as hazardous chemical waste according to your institution's guidelines.
Part 2: Troubleshooting Experimental Workflows
This section provides detailed troubleshooting for common experimental challenges encountered when studying NMU degradation.
Troubleshooting Guide 1: Inconsistent Degradation Kinetics
Issue: You are observing high variability in the degradation rate of NMU between replicate experiments.
| Potential Cause | Explanation & Solution |
| Inaccurate pH Control | The degradation rate of NMU is highly sensitive to pH changes. Minor fluctuations in buffer pH can lead to significant differences in kinetics. Solution: Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter immediately before use. Ensure the buffer capacity is sufficient to handle any potential pH shifts during the experiment. |
| Temperature Fluctuations | Chemical reaction rates, including degradation, are temperature-dependent. Inconsistent temperature control will lead to variable results. Solution: Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature throughout the experiment. |
| Inconsistent Mixing | Inadequate mixing can lead to localized concentration and pH gradients within the reaction vessel, affecting the overall degradation rate. Solution: Ensure consistent and gentle mixing of the reaction solution. For kinetic studies, use a magnetic stirrer at a constant speed. |
| Buffer-Specific Catalysis | Different buffer components can influence the degradation rate. For instance, some buffers may participate in the reaction or contain impurities that catalyze degradation. Solution: If possible, investigate the degradation in different buffer systems (e.g., phosphate vs. Tris) to assess buffer-specific effects.[5][6] Always use high-purity buffer components. |
Experimental Workflow: Monitoring NMU Degradation Kinetics
Caption: Workflow for a typical NMU degradation kinetics experiment.
Troubleshooting Guide 2: Analytical Method Issues (HPLC)
Issue: You are facing challenges with the HPLC analysis of NMU, such as peak tailing, ghost peaks, or poor reproducibility.
| Potential Cause | Explanation & Solution |
| On-Column Degradation | NMU is unstable and can degrade on the analytical column, especially if the mobile phase pH is not optimized or if the column has active sites. Solution: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic or phosphoric acid) to stabilize NMU during analysis.[7][8] Consider using a column with low silanol activity to minimize interactions.[7] |
| Reaction with Mobile Phase | Certain mobile phase components could potentially react with NMU. For example, using amine-containing buffers or additives could be problematic. Solution: Stick to simple mobile phases like acetonitrile/water or methanol/water with a suitable acid modifier.[9][10] |
| Peak Tailing | This can be caused by secondary interactions between NMU and the stationary phase or by issues with the HPLC system. Solution: Ensure the mobile phase pH is appropriate to control the ionization state of NMU.[11] Check for and eliminate any extra-column dead volume in your HPLC system. |
| Ghost Peaks | These can arise from impurities in the mobile phase, carryover from previous injections, or the elution of strongly retained compounds from earlier runs. Solution: Use high-purity solvents and prepare fresh mobile phase daily. Implement a robust needle wash protocol and flush the column with a strong solvent between analytical runs. |
Diagram: pH-Dependent Degradation Pathways of NMU
Caption: Simplified overview of NMU degradation pathways at different pH values.
Part 3: Experimental Protocols
This section provides a standardized protocol for preparing and handling NMU solutions for degradation studies.
Protocol 1: Preparation of NMU Working Solutions
Objective: To prepare a fresh NMU working solution in a controlled buffer system for kinetic degradation studies.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile or other suitable organic solvent
-
High-purity buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Buffer Preparation:
-
Prepare a buffer solution of the desired pH (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Verify the final pH of the buffer using a calibrated pH meter.
-
-
NMU Stock Solution Preparation:
-
Caution: Perform all steps involving solid NMU in a chemical fume hood.
-
Accurately weigh a small amount of solid NMU.
-
Dissolve the NMU in a minimal amount of HPLC-grade acetonitrile in a volumetric flask.
-
Dilute to the final volume with acetonitrile to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Store the stock solution in an amber vial at -20°C.
-
-
Preparation of Working Solution for Degradation Study:
-
Equilibrate the prepared buffer to the desired experimental temperature.
-
Just before starting the experiment, dilute a small, precise volume of the NMU stock solution into the temperature-equilibrated buffer to achieve the target starting concentration for your kinetic study.
-
Mix thoroughly and immediately begin your time-course measurements.
-
References
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Ab initio calculation of the acid-catalysed hydrolysis of N-nitrosoamines. A hypothesis on the rate-determining step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
Navigating the Challenges of N-Nitroso-N-methylurethane: A Technical Support Guide
Welcome to the technical support center for N-Nitroso-N-methylurethane (NMU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this potent and highly reactive compound. As a direct-acting alkylating agent, NMU is a powerful tool in carcinogenesis research, but its inherent instability and toxicity demand meticulous care.[1][2] This document moves beyond standard safety data sheets to offer practical, cause-and-effect explanations for experimental choices, ensuring both the integrity of your research and the safety of your laboratory personnel.
Section 1: Core Principles of NMU Stability and Reactivity
Understanding the chemical nature of this compound is fundamental to its safe and effective use. NMU is notoriously unstable and sensitive to several environmental factors.
Key Characteristics:
-
High Reactivity: NMU is a potent carcinogen, mutagen, and teratogen due to its ability to act as a direct-acting alkylating agent, transferring its methyl group to nucleobases in DNA.[1][2]
-
Instability: The compound is sensitive to light, humidity, and heat.[3][4] Spontaneous decomposition can occur, particularly upon heating, and it may become explosive if stored above 15°C.[3]
-
pH-Dependent Hydrolysis: The stability of NMU in aqueous solutions is highly dependent on pH. It degrades rapidly in alkaline conditions.[3][4]
-
Hazardous Decomposition: A primary decomposition product, especially under alkaline conditions, is diazomethane, a highly toxic, irritating, and explosive gas.[3][4][5]
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 20°C
| pH | Half-life (hours) | Causality and Experimental Insight |
| 6.0 | 120 | At a slightly acidic pH, the rate of hydrolysis is significantly slowed, providing a reasonable window for experimental use. |
| 7.0 | 80 | As the solution approaches neutrality, the rate of degradation increases. Solutions should be prepared fresh as close to the time of use as possible. |
| 8.0 | 17.5 | In a mildly alkaline environment, the decomposition accelerates dramatically. This is the beginning of the rapid breakdown into diazomethane.[3][4] |
| 9.0 | 0.9 | At a pH of 9.0, NMU is extremely unstable. This rapid decomposition is leveraged in some synthetic procedures but poses a significant hazard if not controlled. |
Source: Adapted from PubChem CID 12001.[3]
Section 2: Troubleshooting Guide for Experimental Procedures
This section addresses common issues encountered during the preparation and use of NMU solutions in a question-and-answer format.
Solution Preparation
Q1: My freshly prepared NMU solution has a yellow tint. Is this normal?
A1: Yes, a pale yellow color is characteristic of this compound and its solutions.[6] However, a rapid intensification of the yellow color, especially when preparing solutions in a basic buffer, is a visual indicator of rapid decomposition and the formation of diazomethane, which is also yellow.[5] If this occurs, it signifies that the solution is losing potency and becoming increasingly hazardous. The experiment should be paused, and the solution should be neutralized and disposed of immediately.
Q2: I've observed a precipitate in my NMU solution after a short period of storage in the refrigerator. What could be the cause?
A2: This is likely due to either the low solubility of NMU in the chosen solvent at a reduced temperature or degradation products precipitating out of the solution. NMU has limited water solubility.[7] To address this, ensure you are using a high-purity, appropriate solvent and consider preparing the solution fresh for each experiment. If using a co-solvent system like DMSO, ensure the final concentration of NMU does not exceed its solubility limit in the aqueous buffer.[2] Always visually inspect the solution for any particulates before use.
Q3: The pH of my buffered NMU solution seems to drift over time. Why is this happening and how can I prevent it?
A3: The decomposition of NMU in aqueous solutions can lead to the formation of various byproducts that may alter the pH of your solution. To ensure the stability and consistency of your experiments, it is crucial to use a robust buffering system and to prepare the NMU solution immediately before use. Storing aqueous solutions of NMU, even for short periods, can lead to significant degradation and unreliable experimental outcomes.[3][4]
Experimental Workflow: Safe Handling of NMU
Section 3: Frequently Asked Questions (FAQs)
Storage and Stability
-
Q: What are the ideal storage conditions for solid this compound?
-
Q: How long can I store a stock solution of NMU in DMSO?
Personal Protective Equipment (PPE)
-
Q: What type of gloves should I wear when handling NMU?
-
A: Double gloving with nitrile gloves is a recommended minimum practice.[9] Nitrile provides good resistance to a range of chemicals. For extended contact or when handling higher concentrations, consider using a more robust glove material like neoprene or butyl rubber. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
-
Q: Is a standard surgical mask sufficient when working with NMU?
-
A: No. A surgical mask offers no protection against chemical vapors or fine particulates. A NIOSH-approved air-purifying respirator is necessary. Given that NMU can decompose into diazomethane, a combination cartridge that is effective against organic vapors and particulates is recommended. Consult with your institution's Environmental Health and Safety (EHS) department for specific cartridge recommendations and to ensure you have been properly fit-tested.
-
Spills and Decontamination
-
Q: How do I safely clean up a small spill of solid NMU?
-
A: First, evacuate all non-essential personnel from the area and ensure proper PPE is worn, including a respirator. Do not dry sweep, as this can create aerosols. Dampen the spilled material with a 5% acetic acid solution to minimize dust.[4] Carefully collect the dampened material using absorbent pads and place it in a sealed container for hazardous waste disposal. Wash the spill area with the 5% acetic acid solution, followed by a thorough wash with soap and water.[4]
-
-
Q: What is the recommended procedure for decontaminating glassware that has been in contact with NMU?
-
A: Reusable glassware can be decontaminated by soaking it in a freshly prepared 10% sodium thiosulfate and 1% sodium hydroxide solution for 24 hours inside a certified chemical fume hood.[10] After the 24-hour period, the glassware can be thoroughly rinsed, with the rinse solution being disposed of down the drain with copious amounts of water.[10]
-
Diagram: Decontamination and Disposal Pathway
Section 4: References
-
Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). (2015). University of North Texas Health Science Center. --INVALID-LINK--
-
SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. Weizmann Institute of Science. --INVALID-LINK--
-
3M Respirator Selection Guide. 3M. --INVALID-LINK--
-
When N-nitroso- N-methylurea (NMU) is treated with a two-phase solvent sy.. Filo. --INVALID-LINK--
-
OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. --INVALID-LINK--
-
3M Respirator Selection Guide. 3M. --INVALID-LINK--
-
N-NITROSO-N-METHYLUREA HAZARD SUMMARY. New Jersey Department of Health. --INVALID-LINK--
-
nitrosomethylurea - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
N-Nitroso-N-methylurea. Wikipedia. --INVALID-LINK--
-
Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Tennessee Health Science Center. --INVALID-LINK--
-
N-Nitroso-N-methylurea Datasheet. Selleck Chemicals. --INVALID-LINK--
-
N-Nitroso-n-methylurea. U.S. Environmental Protection Agency. --INVALID-LINK--
-
N-Nitroso-N-methylurea | CAS 684-93-5 | N2939. Spectrum Chemical. --INVALID-LINK--
-
This compound (CID 12001). PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
N-Methyl-N-nitrosourea (CID 12699). PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
N-Nitroso-N-methylurea. MedChemExpress. --INVALID-LINK--
References
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. When N-nitroso- N-methylurea (NMU) is treated with a two-phase solvent sy.. [askfilo.com]
- 6. nj.gov [nj.gov]
- 7. TC Numbers and Cartridge Colors – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. unthealth.edu [unthealth.edu]
Technical Support Center: N-Nitroso-N-methylurethane (NMUR) Solution Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Nitroso-N-methylurethane (NMUR), also commonly known as N-Methyl-N-nitrosourea (MNU). This guide is designed to provide you with in-depth, field-proven insights into preventing the premature degradation of your NMUR solutions. As a potent, direct-acting alkylating agent, NMUR is a critical tool in carcinogenesis research and as a precursor for diazomethane synthesis.[1][2][3] However, its inherent instability presents significant challenges. This document provides a structured troubleshooting guide in a question-and-answer format to ensure the integrity and reliability of your experiments.
Technical FAQ & Troubleshooting Guide
This section directly addresses the most common issues encountered when working with NMUR solutions.
Category 1: Storage and Handling Fundamentals
Q1: What are the ideal storage conditions for neat (solid) NMUR?
A: Neat NMUR is a pale yellow, light-sensitive solid that is unstable at room temperature.[4] To prevent decomposition, it must be stored under stringent conditions. The consensus from safety data sheets and chemical suppliers is to store solid NMUR at -20°C in a dark, tightly sealed container, preferably under an inert nitrogen atmosphere .[1] Some suppliers recommend refrigerated storage between 2-8°C, but freezing is optimal for long-term stability. Exposure to humidity, light, and heat will accelerate degradation.[4]
Q2: I need to prepare a stock solution. What is the best approach for maximum stability?
A: The preparation of NMUR solutions is a critical step where degradation often begins. Always prepare solutions inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection.[5]
For maximum stability, follow these guidelines:
-
Solvent Choice: The choice of solvent is paramount. Anhydrous, aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies, allowing for high concentration stock solutions.[1] For in vivo studies, formulations often involve co-solvents like PEG300 and Tween-80 in saline, or corn oil.[1][6] Crucially, avoid aqueous solutions with a basic pH , as this rapidly accelerates decomposition.[7]
-
Temperature: Prepare the solution at room temperature but cool it immediately after the solid is fully dissolved. Use pre-chilled solvents when possible without compromising solubility.
-
Light Protection: Prepare the solution in a container protected from light, such as an amber vial.
-
Freshness is Key: The most reliable protocol is to prepare the solution immediately before use .[6] If storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C for no more than one month.[1]
Category 2: Understanding and Preventing Degradation
Q3: My freshly prepared NMUR solution has a yellow tint. What happened, and is it still usable?
A: A yellow color is a primary indicator of NMUR degradation. NMUR decomposes to form various products, including diazomethane, which is a yellow gas and contributes to the color change. This decomposition is significantly accelerated by alkaline pH, light, and heat.[7]
Usability depends on your application's sensitivity:
-
For applications where precise concentration is critical (e.g., dose-response studies), the solution should be discarded. The presence of degradation products means the actual NMUR concentration is lower than calculated and introduces confounding variables.
-
For some qualitative applications, it might be usable, but the results will be suspect.
The best practice is to discard any discolored solution and prepare a fresh batch , paying strict attention to the protocols outlined in Q2 to prevent recurrence.
Q4: What are the primary chemical pathways of NMUR degradation?
A: NMUR degradation is primarily driven by hydrolysis, which is highly dependent on pH.[4][7] In aqueous environments, especially under basic conditions, NMUR decomposes to form a methyldiazonium ion and cyanate.[4] The methyldiazonium ion is a potent alkylating agent responsible for NMUR's biological activity but is also a transient intermediate that can break down further into diazomethane. Photodegradation, accelerated by UV light, is another significant pathway, involving the formation of radical species.[8][9]
The diagram below illustrates the base-catalyzed hydrolysis pathway, which is the most common cause of premature degradation in laboratory settings.
Caption: Base-catalyzed hydrolysis of NMUR.
Q5: How do solvent, pH, and temperature quantitatively affect NMUR stability?
A: These three factors are critically interlinked. The stability of NMUR in aqueous solutions is highly pH-dependent. At alkaline pH, it rapidly decomposes.[7] For instance, at 20°C, the reported half-life drops dramatically as pH increases.
Table 1: Impact of Environmental Factors on NMUR Solution Stability
| Factor | Condition | Impact on Stability | Causality & Expert Insight |
| pH | pH 6.0 | Half-life: ~120 hours[7] | At acidic to neutral pH, hydrolysis is slow. This is why citrate buffers are sometimes used for in vivo formulations.[1] |
| pH 7.0 | Half-life: ~80 hours[7] | Even at neutral pH, significant degradation occurs over a few days. Solutions should not be stored at 4°C for extended periods. | |
| pH 8.0 | Half-life: ~17.5 hours[7] | Base-catalyzed hydrolysis accelerates dramatically. Avoid basic buffers or glassware not properly neutralized after washing. | |
| pH 9.0 | Half-life: ~0.9 hours (54 minutes)[7] | Extremely rapid decomposition. The solution is likely unusable within an hour. | |
| Temperature | -80°C | High (Months in solvent)[1] | Cryogenic storage effectively halts kinetic processes, preserving the compound. This is the gold standard for stock solutions. |
| -20°C | Good (Weeks to a month)[1] | Suitable for short-to-medium term storage. Ensure aliquots are tightly sealed to prevent moisture contamination. | |
| 2-8°C | Poor (Days) | Refrigeration slows but does not stop degradation, especially in solution. Not recommended for storing solutions. | |
| >20°C | Very Poor (Hours) | Unstable at ambient temperatures.[2] Decomposition can be rapid, posing both experimental and safety risks. | |
| Solvent | Anhydrous DMSO | Good | Aprotic solvent minimizes hydrolysis. However, ensure DMSO is truly anhydrous as it is hygroscopic.[6] |
| Ethanol | Moderate | Protic solvent can participate in solvolysis. Use only if required by the experimental protocol and prepare fresh. | |
| Aqueous Buffer | Poor to Very Poor | Water is a direct reactant in hydrolysis. Stability is entirely dictated by pH and temperature. |
Category 3: Experimental Best Practices & Troubleshooting
Q6: My experiment yielded inconsistent results. How do I determine if NMUR degradation was the cause?
A: Inconsistent results are a classic sign of variable reagent quality, with NMUR being a primary suspect due to its instability. A logical troubleshooting workflow is essential.
Caption: Troubleshooting workflow for NMUR-related experimental issues.
Q7: How can I proactively verify the purity of my NMUR solution?
A: Proactive quality control is crucial. While complex analytical methods provide the most detail, simpler methods can also be effective.
-
HPLC-UV: This is a robust method for verifying purity and concentration.[10] A pure NMUR solution will show a single major peak at the correct retention time. The appearance of additional peaks is a clear sign of degradation.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance can confirm the chemical structure and identify impurities.[10]
-
UV-Vis Spectroscopy: While not as specific as HPLC, taking a quick UV-Vis scan can be a useful check. N-nitroso compounds typically have a characteristic absorbance maximum around 330-350 nm.[11] A significant deviation or the growth of new peaks over time indicates degradation.
Validated Experimental Protocols
Protocol 1: Preparation of a Stabilized NMUR Stock Solution (100 mM in Anhydrous DMSO)
Objective: To prepare a high-concentration stock solution suitable for short-term storage and dilution for in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new/sealed bottle
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Chemical fume hood
Procedure:
-
Pre-calculation: Determine the mass of NMUR needed. For 1 mL of a 100 mM solution (MW: 103.08 g/mol ), you will need 10.31 mg.
-
Safety First: Don all appropriate PPE and perform all steps within a certified chemical fume hood.[5]
-
Weighing: Tare the amber vial on the balance. Carefully weigh 10.31 mg of NMUR directly into the vial. Work quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Do not heat the solution, as this will cause rapid degradation.[2]
-
Storage: The solution should be clear and colorless to pale yellow. For immediate use, proceed with dilutions. For storage, overlay the solution with nitrogen or argon gas, cap tightly, and immediately place it in a -80°C freezer.[1]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Note: "Use within 1 month."
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. unthealth.edu [unthealth.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. pmda.go.jp [pmda.go.jp]
Technical Support Center: N-Nitroso-N-methylurethane (NMU) Handling and Photostability
Welcome to the technical support center for N-Nitroso-N-methylurethane (NMU). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent alkylating agent in their experiments. Due to its inherent light sensitivity, improper handling of NMU can lead to significant photodecomposition, compromising experimental integrity and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stable and effective use of NMU.
A critical point of clarification: N-Nitroso-N-methylurethane (CAS 615-53-2) is often abbreviated as NMU, which is an acronym it shares with the more widely studied compound N-Nitroso-N-methylurea (CAS 684-93-5). While both are potent alkylating agents, this guide focuses specifically on the urethane derivative. However, due to the limited specific photochemical data on this compound, mechanistic insights are drawn from the broader class of N-nitrosamides and N-nitrosamines, to which it belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a powerful, direct-acting alkylating agent.[1] In research, it is primarily used to induce specific DNA mutations and generate animal models for cancer studies.[2][3][4] Its mechanism of action involves the transfer of a methyl group to nucleobases in DNA, which can lead to specific transition mutations.[2] It is also a precursor in some chemical syntheses. Due to its high reactivity and hazardous nature (carcinogen, mutagen, and teratogen), it must be handled with extreme caution.[2][5]
Q2: Why is this compound considered light-sensitive?
This compound's light sensitivity stems from the N-nitroso (N-N=O) functional group, which acts as a chromophore. This group strongly absorbs ultraviolet (UV) and, to a lesser extent, visible light, initiating its decomposition.[6] N-nitroso compounds typically exhibit two main UV absorption bands that make them susceptible to photodegradation.[7][8]
| Transition Type | Approximate Wavelength (λmax) | Molar Absorptivity (ε) | Significance |
| π → π | ~230 nm | High | Useful for quantitative analysis via UV-Vis spectroscopy. |
| n → π | ~330 - 370 nm | Low | This weaker absorption band overlaps with ambient laboratory lighting and sunlight, making it the primary cause of inadvertent sample degradation.[6][7] |
Table 1: Characteristic UV Absorption Bands of N-Nitroso Compounds.
Exposure to light in the 300-500 nm range provides the necessary energy to break the weakest bond in the molecule, initiating decomposition.[9][10]
Q3: What happens to this compound when it decomposes due to light?
Photodecomposition, or photolysis, of N-nitrosamides like NMU primarily involves the cleavage of the nitrogen-nitrogen (N-NO) bond.[11][12] This is a different pathway from thermal decomposition, which typically cleaves the nitrogen-carbonyl bond.[11] The absorption of a photon excites the molecule, leading to the homolytic cleavage of the N-NO bond to form two radical species: an aminyl radical and a nitric oxide radical (•NO).
Caption: Simplified workflow of NMU photodecomposition initiation.
The resulting radicals can undergo further complex reactions, leading to a loss of the desired alkylating activity and the formation of various impurities that can interfere with experimental results.
Q4: How quickly does this compound degrade in light?
Q5: What are the best practices for storing and handling this compound?
To maintain the integrity of NMU, strict adherence to the following protocols is essential:
-
Storage: Store the compound in a refrigerator or freezer (-20°C is common), protected from light.[3] Use amber glass vials with tightly sealed caps to block UV light and prevent moisture entry.[9][13] For added protection, vials can be wrapped in aluminum foil.
-
Weighing and Preparation: Whenever possible, handle the solid compound and prepare solutions in a darkened room or under red or yellow safelight conditions.[10][14] These longer wavelengths of light are less energetic and less likely to be absorbed by the N-nitroso chromophore.[10]
-
During Experiments: Use amber glass or opaque labware (e.g., volumetric flasks, reaction vessels, HPLC vials).[13] If clear glassware is unavoidable, wrap it securely in aluminum foil.[13] Minimize the time solutions are exposed to any light source.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its light sensitivity.
Caption: Troubleshooting workflow for inconsistent experimental results with NMU.
Issue 1: My stock solution of NMU has turned a slightly different shade of yellow or appears cloudy.
-
Potential Cause: This is a strong visual indicator of chemical degradation.[9] The color change can result from the formation of decomposition byproducts. Cloudiness or precipitation indicates the formation of insoluble impurities.
-
Troubleshooting Steps:
-
Do Not Use: Do not proceed with any experiments using this stock solution. The concentration of active NMU is unknown, and byproducts could cause confounding effects.
-
Analytical Verification (Optional but Recommended): If you have the capability, analyze a small aliquot of the solution using HPLC-UV.[15][16] Compare the chromatogram to a fresh, properly prepared standard or a past result from a known good batch. Look for a decrease in the main NMU peak area and the appearance of new peaks, which represent degradation products.
-
Review and Rectify: Critically review your storage and handling procedures. Was the vial left on the benchtop? Is it stored in a clear container? Was it subjected to temperature fluctuations?
-
-
Solution:
-
Dispose of the compromised stock solution according to your institution's hazardous waste disposal protocols.[17]
-
Prepare a fresh solution from solid NMU, strictly adhering to light-protection protocols (e.g., work in a dimly lit area, use amber volumetric flasks wrapped in foil).
-
Issue 2: Experiments conducted in the morning yield different results than those in the afternoon.
-
Potential Cause: This classic problem often points to photodegradation. Ambient light conditions in a lab can change significantly throughout the day, with more intense sunlight exposure possible in the afternoon. If your experimental setup is near a window, this effect can be dramatic.
-
Troubleshooting Steps:
-
Map Your Workspace: Note the proximity of your experimental setup (including solution storage) to windows or high-intensity overhead lighting.
-
Controlled Light Exposure Test: Prepare two small aliquots of NMU solution. Wrap one completely in aluminum foil (the "dark" control) and leave the other exposed to the typical light conditions on your bench. After a few hours, analyze both by HPLC. A significant difference in purity between the two will confirm light sensitivity as the issue.[9]
-
-
Solution:
-
Standardize the lighting conditions for all experiments. Move the experimental setup away from direct sunlight.
-
Keep all NMU solutions, including intermediate dilutions and samples in an autosampler, in amber vials or covered with foil at all times.
-
For highly sensitive assays, consider performing all manipulations of NMU solutions in a darkroom or under a safelight.
-
Issue 3: My HPLC analysis shows multiple peaks when I expect only one for NMU.
-
Potential Cause: Assuming the initial solid material was pure, the appearance of extra peaks is a clear sign of decomposition. This could be due to photolysis or other instabilities (e.g., pH, temperature).[18]
-
Troubleshooting Steps:
-
Characterize the Peaks: Note the retention times and UV spectra (if using a PDA detector) of the impurity peaks. While you may not identify them, their presence is diagnostic.
-
Check Your Mobile Phase: Ensure the pH of your mobile phase is compatible with NMU stability. NMU decomposes rapidly at alkaline pH.[1] Acidic modifiers like formic or phosphoric acid are often used in reverse-phase methods for nitrosamines.[15]
-
Inject a Freshly Prepared Sample: Immediately after dissolving solid NMU in a protected environment, inject it into the HPLC. If this sample shows high purity, it confirms that the degradation is occurring over time in your previously prepared solutions.
-
-
Solution:
-
Prepare NMU solutions fresh for each experiment and use them immediately.
-
If solutions must be stored for a short period, keep them refrigerated in the dark.
-
Use an HPLC autosampler with a cooling function if available, and ensure the sample tray is covered to block ambient light.
-
References
- 1. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitroso-N-methylurethane (NMUN) Solubility and Handling
Welcome to the dedicated technical support guide for N-Nitroso-N-methylurethane (NMUN). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges related to the solubility of NMUN in experimental settings. Given the compound's potent biological activity and inherent instability, proper handling and solution preparation are paramount for reproducible and reliable results. This guide synthesizes field-proven insights with established safety protocols to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMUN) and what are its primary experimental uses?
A1: this compound (CAS 615-53-2), is a potent, direct-acting alkylating agent.[1] Its primary application in research is as a carcinogen to induce tumor formation in animal models, particularly for studying carcinogenesis and the efficacy of chemopreventive agents.[2] It functions by transferring a methyl group to nucleobases in DNA, which can lead to mutations.[1] Historically, it was also used as a precursor for the synthesis of diazomethane.[3][4]
Q2: I'm observing a precipitate after adding my NMUN stock solution to my aqueous buffer. What is the likely cause?
A2: This is a common issue known as "crashing out" and is due to the low aqueous solubility of NMUN.[5] You have likely exceeded its solubility limit in the final aqueous medium. Stock solutions are typically prepared in an organic solvent in which NMUN is highly soluble. When this concentrated stock is diluted into an aqueous buffer, the abrupt change in the solvent environment causes the hydrophobic NMUN to precipitate. The stability of NMUN is also highly pH-dependent; it degrades rapidly at alkaline pH, which could also contribute to the observed precipitation of degradation products.[6]
Q3: Is it safe to heat or sonicate a solution to dissolve NMUN?
A3: Extreme caution is advised. NMUN is thermally unstable and can decompose, potentially explosively, upon heating.[6][7] While gentle warming to 37°C may be acceptable for brief periods during dilution into pre-warmed media, aggressive heating should be avoided. Sonication can be used cautiously to aid dissolution in organic solvents like DMSO, but care must be taken to avoid heat generation.[8] Always perform these operations within a certified chemical fume hood.
Q4: How should I store NMUN, both in its pure form and as a stock solution?
A4: Pure NMUN is sensitive to light, humidity, and heat and should be stored under refrigeration (2-8°C).[5] Some sources recommend storage at -20°C in the dark.[9] Stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C for long-term stability and protected from light.[6] Avoid repeated freeze-thaw cycles. Due to its rapid degradation in aqueous solutions, it is strongly recommended to prepare aqueous working solutions fresh for each experiment.[6]
Troubleshooting Guide: Overcoming NMUN Solubility Challenges
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media
-
Root Cause: The final concentration of NMUN in the aqueous solution surpasses its solubility limit. The solvent composition cannot support the dissolution of the hydrophobic compound.
-
Solutions:
-
Decrease the Final Concentration: The most direct approach is to reduce the final working concentration of NMUN to fall within its aqueous solubility limit.
-
Optimize the Dilution Process:
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can slightly increase the solubility and prevent thermal shock upon dilution.
-
Gradual Addition with Agitation: Add the NMUN stock solution drop-by-drop into the pre-warmed aqueous medium while vigorously vortexing or stirring. This helps to disperse the compound rapidly and avoid localized high concentrations that favor precipitation.
-
-
Employ a Co-Solvent System: For in vivo studies where higher concentrations may be necessary, a co-solvent system is often required. A common formulation involves first dissolving the NMUN in a minimal amount of a biocompatible organic solvent like DMSO, and then further diluting it in a vehicle containing agents like PEG300, Tween-80, or corn oil.[6][8]
-
Issue 2: Solution Appears Cloudy or Develops a Precipitate Over Time
-
Root Cause: The NMUN solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time. Alternatively, the compound may be degrading due to the pH of the aqueous solution.
-
Solutions:
-
Prepare Fresh Working Solutions: It is imperative to prepare your final aqueous NMUN solution immediately before each experiment. Do not store diluted aqueous solutions.[6]
-
pH Control: NMUN stability is highly pH-dependent. It exhibits greater stability in acidic conditions (pH 4-6) and degrades rapidly in neutral to alkaline conditions.[10] For instance, at 20°C, the half-life at pH 6.0 is 120 hours, but it drops to 80 hours at pH 7.0 and only 0.9 hours at pH 9.0.[6] Ensure your aqueous buffer is within a suitable acidic pH range if experimentally feasible.
-
Incorporate Solubilizing Agents: The use of cyclodextrins, such as SBE-β-CD, can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[6] This can be a viable strategy for preparing more stable aqueous formulations.
-
Solubility Data for this compound
The solubility of NMUN can vary depending on the solvent, temperature, and purity of the compound. The following table provides a summary of reported solubility data in common laboratory solvents.
| Solvent | Solubility (Concentration) | Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Sonication may be required to achieve this concentration.[8] |
| Ethanol | Infinitely soluble | NMUN is highly soluble in alcohols.[6] |
| Methanol | Soluble | [11] |
| Ether | Infinitely soluble | [6] |
| Benzene | Infinitely soluble | [6] |
| Chloroform | Soluble | [11] |
| Ethyl Acetate | Soluble | [11] |
| Aqueous Solvents | ||
| Water | 36.99 g/L (approx. 37 mg/mL) | Highly dependent on pH and temperature.[11] Unstable at neutral and alkaline pH.[6] |
| Citrate Buffer (pH 4.5) | Used as a vehicle for in vivo studies | Specific solubility not stated, but used for administration.[2] |
| Saline | Used as a vehicle for in vivo studies | Often in combination with a co-solvent.[6] |
Experimental Protocols
Extreme caution must be exercised when handling NMUN. It is a potent carcinogen, mutagen, and teratogen.[12][13][14] All work must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, must be worn at all times.[12][15]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Pre-weighing Preparation: In a chemical fume hood, place a vial on a tared analytical balance.
-
Weighing NMUN: Carefully weigh the desired amount of NMUN directly into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Cap the vial tightly and vortex until the NMUN is completely dissolved. If necessary, sonicate briefly in a water bath, monitoring to prevent excessive heating.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
-
Pre-warm Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the NMUN stock solution needed to achieve the final desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the NMUN stock solution drop-by-drop.
-
Immediate Use: Use the freshly prepared NMUN-containing medium immediately for your experiment. Do not store this solution.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Administration
This is an example formulation and may require optimization for your specific animal model and administration route.[6][8]
-
Initial Dissolution: In a sterile vial, dissolve the required amount of NMUN in DMSO to create a concentrated initial solution.
-
Co-solvent Addition: Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Surfactant Addition: Add Tween-80 and mix until the solution is homogeneous.
-
Aqueous Dilution: Add saline as the final diluent and mix thoroughly. An example final composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Administration: Administer the freshly prepared formulation to the animals immediately.
Logical Workflow for NMUN Solution Preparation
The following diagram illustrates a decision-making workflow for researchers preparing NMUN solutions.
References
- 1. nj.gov [nj.gov]
- 2. When N-nitroso- N-methylurea (NMU) is treated with a two-phase solvent sy.. [askfilo.com]
- 3. Investigation on the possible formation of N-nitroso-N-methylurea by nitrosation of creatinine in model systems and in cured meats at gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Nitroso-N-methylurea | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 15. unthealth.edu [unthealth.edu]
Technical Support Center: Mitigating N-Nitroso-N-methylurethane (NMU) Exposure in the Laboratory
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and safety information for the handling of N-Nitroso-N-methylurethane (NMU). As a potent carcinogen, mutagen, and teratogen, NMU requires strict adherence to safety protocols to minimize exposure risks.[1][2][3][4] This support center is designed to be a living resource, offering detailed troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Section 1: Understanding the Core Risk
This compound (CAS No. 684-93-5) is a direct-acting alkylating agent that exerts its mutagenic effects by transferring a methyl group to nucleobases in DNA, which can lead to AT:GC transition mutations.[3][4] It does not require metabolic activation to become carcinogenic.[4] The primary routes of exposure are inhalation, ingestion, and dermal contact.[2] Acute exposure in humans can cause skin irritation, while high exposure may lead to headaches, nausea, and vomiting.[5][6] The major long-term risk is its carcinogenicity, with animal studies demonstrating tumor induction in the nervous system, stomach, skin, and other organs.[5][6] Due to its hazardous properties, there may be no safe level of exposure; therefore, all contact should be reduced to the lowest possible level.[5]
Section 2: The Hierarchy of Controls for NMU Exposure Mitigation
The most effective way to manage NMU exposure is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.
Caption: Fig 1. Hierarchy of Controls for NMU.
Section 3: Standard Operating Procedures (SOPs) - Core Workflows
Adherence to validated SOPs is critical for minimizing exposure. The following protocols are foundational for common laboratory tasks involving NMU.
NMU Preparation and Handling Workflow
This workflow outlines the essential steps from preparation to immediate cleanup.
Caption: Fig 2. Step-by-step NMU experimental workflow.
Decontamination and Inactivation Protocol
All non-disposable items that come into contact with NMU must be decontaminated. A common and effective method involves a sodium thiosulfate solution.[1]
Reagents:
-
10% Sodium Thiosulfate (w/v)
-
1% Sodium Hydroxide (w/v) in water
Procedure:
-
Prepare Solution: Within a certified chemical fume hood, prepare a sufficient quantity of the 10% sodium thiosulfate, 1% sodium hydroxide solution to fully submerge or saturate all contaminated materials.[1]
-
Submerge Items: Place reusable glassware and other non-porous materials into a container. Pour the inactivation solution into the container, ensuring all items are completely submerged.[1]
-
Soak: Allow items to soak for a minimum of 24 hours.[1]
-
Rinse and Dispose: After 24 hours, wearing appropriate PPE, carefully pour the solution down the drain with copious amounts of water.[1] Rinse the decontaminated items thoroughly with water before washing normally.
Section 4: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Q: I suspect I may have spilled a small amount of NMU powder outside the fume hood. What is the first thing I should do? A: Your immediate priority is to prevent dispersal and alert others.
-
Stop Work & Alert: Immediately cease all activity and inform colleagues in the vicinity. Evacuate the immediate area of the spill.[5]
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Assess PPE: Ensure you are wearing appropriate PPE (double nitrile gloves, lab coat, safety goggles, and an N95 or higher respirator) before approaching the spill.[2]
-
Containment: Gently cover the spill with absorbent pads dampened with a 5% acetic acid solution to prevent the powder from becoming airborne.[7]
-
Cleanup: Carefully collect the dampened material using forceps or a scoop and place it into a sealed, labeled hazardous waste container.[5][7]
-
Decontaminate: Wipe the area with 5% acetic acid, followed by a soap and water solution.[7] For a more robust decontamination, use a 0.5% sodium hypochlorite solution followed by water.[2]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Q: How do I know if my decontamination procedure was effective? A: Visual inspection is insufficient. Decontamination effectiveness should be verified through surface wipe testing, especially after a known spill or for routine validation of cleaning procedures.
-
Define Sampling Area: Identify the decontaminated area and critical points where contamination might persist (e.g., fume hood sash, equipment handles, floor).
-
Prepare Wipe Sample: Using a filter paper or cotton swab lightly moistened with a suitable solvent (like methanol or acetonitrile), wipe a defined area (e.g., 10x10 cm).
-
Analysis: Place the wipe in a sealed vial. The sample must be analyzed by an analytical laboratory with the capability to detect trace levels of nitrosamines. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common, highly sensitive methods for this purpose.[8]
-
Documentation: Record the location of each wipe test and the corresponding analytical results to validate your cleaning protocol.
Q: I think the ventilation in my fume hood is insufficient while working with NMU. What are the signs, and what should I do? A: Signs of insufficient ventilation include noticeable odors, visible fume escape, or an alarm from the hood's airflow monitor.
-
Secure Materials: Immediately cap all containers of NMU and cease any work that could generate aerosols.
-
Evacuate: Leave the fume hood area and alert your lab manager and EHS office.
-
Do Not Use: Do not use the fume hood until it has been inspected, tested, and recertified by qualified personnel.
-
Consider Air Monitoring: If there is a concern of widespread contamination due to faulty ventilation, area air sampling may be warranted. This involves using a calibrated air sampling pump to draw air through a sorbent tube (such as Thermosorb/N) which traps nitrosamines.[9] The tube is then sent to an accredited lab for analysis. This is typically coordinated by your EHS department.
Q: I accidentally created an aerosol while preparing an NMU solution. What is the appropriate emergency response? A:
-
Hold Your Breath & Move Away: Immediately move out of the direct path of the aerosol and away from the fume hood.
-
Alert Others: Announce the situation so others can evacuate the immediate area.
-
Leave the Area: Exit the laboratory room and close the door to contain the potential contamination.
-
Report: Immediately contact your supervisor and your institution's EHS or emergency response line.
-
Decontamination: Do not re-enter the lab until cleared by EHS. They will guide the decontamination process and may conduct air monitoring to ensure the area is safe.
-
Medical Evaluation: Seek a medical evaluation, especially if you believe you may have inhaled the substance. Bring the Safety Data Sheet (SDS) for NMU with you.[10]
Section 5: Frequently Asked Questions (FAQs)
Q: What is the correct Personal Protective Equipment (PPE) for handling NMU? A: A comprehensive PPE ensemble is mandatory. Refer to the table below for specific recommendations.
| Task | Minimum Required PPE |
| Handling Solid NMU / Weighing | Double nitrile gloves, disposable lab coat, chemical safety goggles, N95 or higher-rated respirator.[2] |
| Preparing Solutions / Injections | Double nitrile gloves, disposable lab coat, chemical safety goggles. All work must be done in a certified chemical fume hood or Class II Type B biosafety cabinet.[1][2] |
| Animal Handling (Post-Injection) | Double nitrile gloves, lab coat, safety goggles. A respirator is recommended, especially during cage changes to avoid aerosolized bedding/waste.[2] Cages and bedding are considered hazardous for at least 3 days post-administration.[2] |
| Spill Cleanup | Double nitrile gloves, gown, chemical safety goggles, N95 or higher-rated respirator.[2] |
Q: How should I store NMU? A: NMU is unstable at temperatures above 20°C and is light-sensitive.[3] It should be stored under refrigeration (2-8°C) in a tightly closed container, protected from light.[11] Store it in a designated, labeled area separate from incompatible chemicals like strong acids, bases, and oxidizing agents.[7][12]
Q: What are the procedures for NMU waste disposal? A: All NMU-contaminated waste is considered hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste bag.[1]
-
Liquid Waste: Unused NMU solutions and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container destined for incineration without recapping or bending.[1]
-
Animal Waste: Animal carcasses, cages, and bedding are considered hazardous for at least 3 days after the final NMU administration and must be handled and disposed of as hazardous chemical waste during this period.[2][7] After 24 hours from a single injection, some protocols state carcasses can be disposed of normally, but always confirm with your institution's EHS and animal care committees.[1]
Q: What should I do in case of skin or eye contact with NMU? A:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][10]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.[5]
References
- 1. unthealth.edu [unthealth.edu]
- 2. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 3. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 4. N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. abmole.com [abmole.com]
- 11. nrc.gov [nrc.gov]
- 12. osha.gov [osha.gov]
N-Nitroso-N-methylurethane (NMU) Decontamination: A Technical Support Guide
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling and decontamination of N-Nitroso-N-methylurethane (NMU). As a potent carcinogen, mutagen, and teratogen, strict adherence to established safety protocols is critical.[1][2][3] This document is designed to be a self-validating system, offering not just procedural steps but the scientific rationale behind them to ensure the highest standards of laboratory safety.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks
This section addresses fundamental questions regarding the hazards and handling of NMU.
Q1: What are the primary hazards associated with this compound (NMU)?
A1: NMU is classified as a highly hazardous substance with multiple risk factors. It is a confirmed carcinogen, mutagen (may cause genetic damage), and teratogen (may cause birth defects).[1][2][4] It is also toxic upon inhalation, ingestion, or skin contact.[2][4] NMU is a pale yellow, sand-like solid that can be flammable and may become explosive if stored above 15°C.[2][5] The U.S. Environmental Protection Agency (EPA) has classified NMU as a Group B2, probable human carcinogen.[3]
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling NMU?
A2: Due to its high toxicity, a comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be long enough to prevent any skin exposure between the glove and the lab coat sleeve.
-
Body Protection: A lab coat must be worn.
-
Eye Protection: Chemical safety goggles are necessary.
-
Respiratory Protection: A suitable respirator must be used, especially when handling the solid compound or preparing solutions.[1][6] All handling of NMU, including solution preparation, must be conducted within a certified chemical fume hood.[1]
Q3: How should NMU be stored?
A3: NMU is sensitive to light and heat.[5] It should be stored under refrigerated temperatures in a tightly closed container under an inert atmosphere.[7] Protect the compound from exposure to light.[7]
Q4: What are the immediate first aid measures in case of NMU exposure?
A4: In the event of an exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[6] Remove all contaminated clothing.[2]
-
Eye Contact: Flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, administer CPR, but avoid mouth-to-mouth resuscitation.[8]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[7]
Section 2: Troubleshooting Guide - Spill Decontamination Procedures
This section provides detailed, step-by-step protocols for managing NMU spills, addressing specific scenarios that users may encounter.
Scenario 1: Minor Spill of Solid NMU (<100 mg) inside a Chemical Fume Hood
Q: I've spilled a small amount of solid NMU powder inside the fume hood. What is the correct procedure for cleanup and decontamination?
A: For minor solid spills contained within a fume hood, follow this validated protocol:
Step-by-Step Decontamination Protocol:
-
Ensure Safety: Keep the fume hood sash at the lowest practical height. Ensure you are wearing the full, appropriate PPE (double nitrile gloves, lab coat, safety goggles, respirator).
-
Restrict Access: Ensure no other personnel are in the immediate vicinity without proper PPE.
-
Dampen the Spill: Gently dampen the spilled solid material with a 5% acetic acid solution.[7][9] This is a critical step to prevent the powder from becoming airborne. Do not dry sweep the powder.[9]
-
Transfer the Material: Using absorbent paper also dampened with 5% acetic acid, carefully wipe up the dampened material.[7] Place the contaminated absorbent paper into a suitable, sealable container for hazardous waste.
-
Decontaminate the Surface: Wash the spill area thoroughly with the 5% acetic acid solution.[7]
-
Final Cleaning: Follow the acid wash with a soap and water solution.[7]
-
Waste Disposal: Seal all contaminated materials (absorbent pads, gloves, etc.) in a vapor-tight plastic bag.[7] This bag must be disposed of as hazardous chemical waste according to your institution's guidelines.[1][2]
Scientific Rationale: The use of acetic acid serves two purposes. First, it effectively wets the solid powder, minimizing the risk of aerosolization and inhalation. Second, acidic conditions can promote the degradation of N-nitroso compounds, beginning the decontamination process.
Scenario 2: Minor Liquid Spill of NMU Solution (<10 mL) inside a Chemical Fume Hood
Q: I've spilled a small volume of an NMU solution inside the fume hood. How does the cleanup procedure differ from a solid spill?
A: The approach for a liquid spill focuses on absorption followed by chemical inactivation.
Step-by-Step Decontamination Protocol:
-
Ensure Safety & Restrict Access: As with a solid spill, ensure full PPE is in use and the area is secure.
-
Absorb the Spill: Cover the liquid spill with absorbent pads.
-
Apply Decontamination Solution: Gently apply a freshly prepared decontamination solution over the absorbent pads and the spill area. A 0.5% sodium hypochlorite solution can be used for the initial cleanup.[6]
-
Wipe and Clean: After allowing the decontamination solution to sit for a few minutes, wipe the area with the absorbent pads.
-
Thorough Decontamination: Clean the spill area thoroughly with the 0.5% sodium hypochlorite solution, followed by clean water.[6]
-
Waste Disposal: Place all contaminated materials, including the absorbent pads and used gloves, into a sealed plastic bag for disposal as hazardous chemical waste.[6]
Scientific Rationale: Sodium hypochlorite is a strong oxidizing agent that can effectively degrade the NMU molecule. The initial absorption step contains the spill and prevents it from spreading.
Scenario 3: Decontamination of Reusable Glassware and Equipment
Q: How do I decontaminate glassware that has come into contact with NMU?
A: Reusable items require a more robust and prolonged decontamination process to ensure complete inactivation of the carcinogen.
Step-by-Step Inactivation Protocol:
-
Prepare Inactivation Solution: Inside a chemical fume hood, prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide in water.[1]
-
Submerge Equipment: Place the contaminated glassware or other non-porous materials into a container and add enough of the inactivation solution to completely submerge or saturate the items.[1]
-
Soak for 24 Hours: Leave the objects in the inactivation solution for a full 24 hours.[1] This extended contact time is crucial for ensuring complete chemical degradation.
-
Rinse and Final Wash: After 24 hours, wearing appropriate PPE, carefully remove the items. The inactivation solution can then be poured down the drain.[1] Thoroughly wash the decontaminated items with soap and water.
Scientific Rationale: The combination of sodium thiosulfate (a reducing agent) and sodium hydroxide (creating a basic environment) provides a chemically robust system for the degradation of N-nitroso compounds. The alkaline conditions facilitate the breakdown of NMU, while the thiosulfate helps to reduce the nitroso group.
Section 3: Visual Workflows and Data
NMU Spill Response Workflow
This diagram outlines the decision-making process and actions required in the event of an NMU spill.
Caption: Workflow for responding to an this compound spill.
Decontamination Agent Summary
| Decontamination Agent | Concentration | Application | Contact Time | Mechanism of Action |
| Acetic Acid | 5% | Dampening solid spills, surface cleaning[7][9] | Minutes | Wets powder to prevent aerosolization; acidic hydrolysis |
| Sodium Hypochlorite | 0.5% | Cleaning liquid spill areas[6] | Minutes | Oxidation |
| Sodium Thiosulfate & Sodium Hydroxide | 10% Na₂S₂O₃, 1% NaOH | Soaking reusable equipment[1] | 24 Hours | Reductive degradation in alkaline conditions |
References
- 1. unthealth.edu [unthealth.edu]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. This compound | 615-53-2 [chemicalbook.com]
- 5. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. abmole.com [abmole.com]
- 9. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to the Carcinogenicity of N-Nitroso-N-methylurethane (NMUR) and N-Nitroso-N-methylurea (NMU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the carcinogenic properties of two potent alkylating agents: N-Nitroso-N-methylurethane (NMUR) and N-Nitroso-N-methylurea (NMU). Synthesizing data from experimental studies, this document delves into their differential mechanisms of action, carcinogenic profiles, and the experimental protocols for their use in oncological research.
Introduction: Two Potent Tools in Experimental Carcinogenesis
This compound (NMUR) and N-Nitroso-N-methylurea (NMU) are powerful experimental carcinogens widely used to induce tumors in laboratory animals. Their reliability in inducing organ-specific cancers makes them invaluable tools for studying the mechanisms of carcinogenesis and for the preclinical evaluation of chemotherapeutic and chemopreventive agents. While both are methylating agents that exert their carcinogenic effects through DNA alkylation, their distinct chemical structures lead to differences in their metabolic activation, target organ specificity, and carcinogenic potency.
At a Glance: Key Differences in Carcinogenic Profiles
| Feature | This compound (NMUR) | N-Nitroso-N-methylurea (NMU) |
| Primary Carcinogenic Action | Requires metabolic activation | Direct-acting |
| Mechanism of Action | Forms a reactive electrophile after enzymatic action (likely esterase) that methylates DNA. | Spontaneously decomposes to a methyldiazonium ion, which methylates DNA. |
| Key DNA Adduct | Primarily forms O⁶-methylguanine, among other methylated bases. | Primarily forms O⁶-methylguanine, leading to G:C to A:T transition mutations.[1] |
| Primary Target Organs | Forestomach, esophagus, and lungs in rodents. | Mammary glands, stomach, and nervous system in rats.[2][3] |
| Carcinogenic Potency | Considered a very potent carcinogen. | A highly reliable and potent carcinogen, mutagen, and teratogen.[4] |
Differential Mechanisms of Action: A Tale of Two Activation Pathways
The fundamental difference in the carcinogenic activity of NMUR and NMU lies in their bioactivation.
N-Nitroso-N-methylurea (NMU): The Direct Alkylator
NMU is a direct-acting carcinogen, meaning it does not require metabolic conversion to become reactive.[5] In an aqueous environment, it undergoes spontaneous decomposition to form a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophile readily transfers a methyl group to nucleophilic sites on DNA bases. The most critical of these modifications for carcinogenesis is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine. This adduct is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1] If not repaired, these mutations can activate oncogenes or inactivate tumor suppressor genes, initiating the process of cancer.
This compound (NMUR): The Metabolically Activated Carcinogen
In contrast to NMU, NMUR requires metabolic activation to exert its carcinogenic effects. Evidence suggests that NMUR is activated by esterases, which hydrolyze the urethane bond. This enzymatic action is thought to generate a reactive intermediate that, similar to NMU, ultimately leads to the formation of a methylating agent. This agent then methylates DNA, with a predilection for the O⁶ position of guanine, driving carcinogenesis through a similar mechanism of adduct formation and subsequent mutation. The requirement for metabolic activation contributes to the organ specificity of NMUR, as the necessary enzymes may be more prevalent in tissues like the forestomach, esophagus, and lungs.
Carcinogenic activation pathways of NMU and NMUR.
Comparative Carcinogenicity: Organ Specificity and Potency
The differences in activation pathways directly influence the target organs and carcinogenic potency of NMUR and NMU.
Organ Specificity:
-
NMU: Due to its direct-acting nature, NMU can induce tumors in a wide range of tissues upon systemic administration. However, it exhibits a notable tropism for the mammary glands in rats, making it a widely used model for breast cancer research.[2][5] It is also a potent inducer of gastric carcinomas and tumors of the nervous system .[2][3] The specific reasons for this organ specificity are not fully understood but may relate to factors such as cellular uptake, DNA repair capacity in different tissues, and hormonal influences, particularly in the case of mammary tumors.
-
NMUR: The carcinogenicity of NMUR is largely confined to the sites of its metabolic activation. In rodents, it is a potent inducer of tumors in the forestomach, esophagus, and lungs . This organ specificity strongly suggests that the esterases responsible for its activation are highly active in these tissues.
Carcinogenic Potency:
Both NMUR and NMU are considered highly potent carcinogens. However, direct quantitative comparisons of their potency are limited in the scientific literature. The carcinogenic dose and tumor latency are dependent on the animal species, strain, dose, and route of administration. For instance, a single intraperitoneal injection of NMU at a dose of 50 mg/kg can induce mammary tumors in a high percentage of susceptible rat strains.[5]
Experimental Protocols for Tumor Induction: A Step-by-Step Overview
The following are generalized protocols for inducing tumors in rodents using NMU and NMUR. Note: These are illustrative examples and should be adapted based on specific research goals and institutional animal care and use committee (IACUC) guidelines.
NMU-Induced Mammary Carcinogenesis in Rats
This protocol is a standard method for generating a reliable model of hormone-responsive breast cancer.
-
Animal Model: Female Sprague-Dawley or Wistar-Furth rats, typically 50-60 days of age.
-
Carcinogen Preparation: NMU is unstable in aqueous solutions and should be prepared fresh immediately before use. Dissolve NMU in acidified saline (pH 4.0-5.0) to a final concentration of 10 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.
-
Tumor Monitoring: Palpate the mammary glands weekly, beginning 4-5 weeks after injection, to monitor for tumor development. Measure tumor size with calipers.
-
Endpoint: Tumors typically appear within 3-4 months. The experiment can be terminated when tumors reach a predetermined size or at a specific time point for analysis.
NMUR-Induced Forestomach and Esophageal Carcinogenesis in Rodents
This protocol is designed to induce tumors in the upper gastrointestinal tract.
-
Animal Model: Rats or hamsters are commonly used.
-
Carcinogen Preparation: Prepare a solution of NMUR in a suitable vehicle, such as corn oil.
-
Administration: Administer NMUR via oral gavage. The dosage and frequency will depend on the animal model and desired tumor incidence. For example, weekly administration for a period of several weeks is a common approach.
-
Tumor Monitoring: Monitor the animals for signs of distress. At the end of the study period, euthanize the animals and perform a thorough necropsy of the esophagus and forestomach.
-
Endpoint: The experimental duration is typically longer than for NMU-induced mammary tumors, often extending for a year or more to allow for tumor development.
Generalized workflow for chemical carcinogenesis studies.
Conclusion: Choosing the Right Tool for the Job
Both this compound and N-Nitroso-N-methylurea are potent carcinogens that serve as essential tools in cancer research. The choice between them depends largely on the research question and the desired tumor model.
-
NMU is the preferred agent for inducing mammary and gastric cancers due to its direct-acting nature and well-established protocols that yield high tumor incidence with relatively short latency. Its reliability has made it a gold standard for studies on breast cancer etiology, progression, and therapy.
-
NMUR is particularly useful for investigating carcinogenesis in the forestomach, esophagus, and lungs . Its requirement for metabolic activation provides a model to study the role of specific enzymes in the initiation of cancer in these organs.
A thorough understanding of their distinct mechanisms of action, carcinogenic profiles, and the appropriate experimental protocols is crucial for designing robust and informative studies in the field of oncology.
References
- 1. Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. epa.gov [epa.gov]
- 4. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to N-Nitroso-N-methylurethane and Other Alkylating Agents for Researchers
For researchers in genetics, oncology, and drug development, the precise induction of genetic modifications is a cornerstone of experimental design. Alkylating agents, a class of potent mutagens, are invaluable tools for this purpose, enabling the creation of cellular and animal models that are fundamental to understanding disease mechanisms and testing therapeutic interventions. Among these, N-Nitroso-N-methylurethane (NMU) is a widely utilized compound, but a nuanced understanding of its properties in comparison to other alkylating agents is crucial for selecting the optimal tool for a given research question.
This guide provides an in-depth, objective comparison of NMU with other commonly used alkylating agents, namely N-ethyl-N-nitrosourea (ENU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). We will delve into their mechanisms of action, mutagenic profiles, and experimental applications, supported by experimental data and detailed protocols to ensure scientific integrity and practical utility.
The World of Alkylating Agents: An Introduction
Alkylating agents exert their effects by covalently attaching alkyl groups (such as methyl or ethyl groups) to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1] This modification of DNA bases can lead to a variety of cellular consequences, including cytotoxicity, mutagenicity, and carcinogenicity.[2]
The biological activity of an alkylating agent is influenced by several factors, including the number of alkyl groups it can donate (its "functionality"), the nature of the alkyl group, and its chemical reactivity.[1] Monofunctional alkylating agents, such as NMU, ENU, and MNNG, possess a single reactive group and primarily cause point mutations. Bifunctional alkylating agents, on the other hand, can form cross-links within or between DNA strands, leading to more severe DNA damage.
This compound (NMU): A Detailed Profile
This compound, also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent that has been extensively used in experimental oncology and genetic toxicology.[3]
Chemical Structure and Properties:
-
Formula: C₂H₅N₃O₂
-
Molecular Weight: 103.08 g/mol [4]
-
Appearance: Pale yellow crystalline solid[5]
-
Stability: Unstable at temperatures above 20°C and is sensitive to light and humidity.[4][6] It exhibits pH-dependent stability in aqueous solutions, with a half-life of 24 hours at pH 6.0 and 1.2 hours at pH 7.0 at 20°C.[6]
Mechanism of Action:
NMU does not require metabolic activation to exert its mutagenic effects.[3] It spontaneously decomposes, particularly under physiological conditions, to generate a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate then readily transfers a methyl group to nucleophilic sites on DNA bases.[3]
References
- 1. Mouse Mutagenesis Using N-Ethyl-N-Nitrosourea (ENU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of 2',3'-O-methyleneadenos-5'-yl 2',5'-di-O-methylurid-3'-yl 5'-O-methylurid-3'(2')-yl phosphate: implications to feasibility of existence of phosphate-branched RNA under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to N-Nitroso-N-methylurethane (NMU) in Chemical Carcinogenesis
This guide offers a comprehensive comparison of N-Nitroso-N-methylurethane's (NMU) efficacy in inducing specific tumor types, benchmarked against common alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights to facilitate informed decisions in preclinical cancer modeling.
Introduction: NMU as a Tool in Experimental Oncology
This compound, also known as N-Methyl-N-nitrosourea (MNU), is a potent and reliable carcinogenic agent widely employed in experimental oncology.[1] Its utility stems from its nature as a direct-acting alkylating agent, which eliminates the need for metabolic activation that is required by many other carcinogens.[2][3] This property provides a more controlled and direct mechanism for inducing tumorigenesis, making it an invaluable tool for studying cancer initiation, progression, and the efficacy of novel therapeutic interventions.
The Molecular Underpinnings: NMU's Mechanism of Action
The carcinogenic activity of NMU is rooted in its ability to directly methylate DNA nucleobases.[4] Unlike indirect carcinogens, NMU does not require enzymatic activation by the host's metabolism. It spontaneously decomposes to generate a reactive methyldiazonium ion, which readily transfers a methyl group to DNA.
The primary target for this methylation is the O⁶ position of guanine, forming O⁶-methylguanine. During DNA replication, this altered base is frequently misread by DNA polymerase, leading to the incorrect insertion of thymine instead of cytosine. This results in a characteristic G:C to A:T transition mutation.[5] If this mutation occurs within a critical proto-oncogene, such as H-ras, it can lead to constitutive activation of signaling pathways that drive uncontrolled cell proliferation and neoplastic transformation.[3][6]
Efficacy Profile: NMU-Induced Tumorigenesis by Organ System
The organ-specific carcinogenic effects of NMU are highly dependent on the animal species, strain, and the route of administration. This specificity is a key advantage for researchers seeking to model particular types of human cancer.
A. Mammary Gland Carcinogenesis: The Gold Standard Model
The NMU-induced rat mammary carcinoma model is one of the most robust and widely used systems in breast cancer research.[2] It closely mimics key aspects of human estrogen receptor-positive (ER+) breast cancer, making it an excellent platform for studying hormone dependence, chemoprevention, and therapeutic response.[7][8]
-
High Incidence and Reliability: A single intraperitoneal (i.p.) injection of NMU in susceptible rat strains, such as the Sprague-Dawley, Wistar-Furth, or Fischer 344, can induce mammary adenocarcinomas with nearly 100% incidence.[2][9][10]
-
Hormone Dependence: The resulting tumors are predominantly ER-positive and/or progesterone receptor (PgR)-positive, reflecting the most common subtype of human breast cancer.[11] Their growth is often dependent on ovarian hormones, and ovariectomy can arrest or cause tumor regression.[9]
-
Histopathology: The tumors are typically non-invasive ductal carcinomas that can progress to invasive disease, providing a model to study the transition from in situ to invasive cancer.[7][8]
Table 1: Comparative Efficacy of NMU in Inducing Mammary Tumors in Different Rat Strains
| Rat Strain | Route of Administration | Typical Dose | Tumor Incidence | Average Latency | Reference |
| Sprague-Dawley | Intravenous (i.v.) | 50 mg/kg | 73% | 86 days | [9][12] |
| Fischer 344 (F344) | Intravenous (i.v.) | 50 mg/kg | 89% | 94 days | [9][12] |
| Buffalo (BUF/N) | Intravenous (i.v.) | 50 mg/kg | 89% | 77 days | [9][12] |
| Wistar-Furth | Intraperitoneal (i.p.) | 50 mg/kg | ~100% | 8-10 weeks | [2] |
B. Gastrointestinal Tract Carcinogenesis
NMU is also a reliable agent for inducing tumors in the gastrointestinal tract, particularly the stomach.[5]
-
Forestomach vs. Glandular Stomach: In rodents, the route of administration is critical. Intragastric gavage often leads to squamous cell carcinomas in the forestomach, which can obscure the development of adenocarcinomas in the glandular stomach (the part more analogous to the human stomach).[13] To circumvent this, researchers have found that administering NMU in drinking water preferentially induces tumors in the glandular stomach.[13]
-
Co-carcinogenesis: The combination of NMU with infection by Helicobacter species has been shown to accelerate and increase the frequency of gastric cancer induction, mimicking the proposed pathogenesis of human antral carcinogenesis.[13]
C. Other Target Organs
Depending on the species and administration route, NMU can induce tumors in a variety of other tissues. Intravenous administration in mice has been shown to induce tumors in the lung, liver, lymphoid organs, and brain.[5] In Syrian golden hamsters, intraperitoneal injection primarily targets the forestomach but can also induce a low incidence of liver tumors.[14] Animal studies have also reported NMU-induced tumors of the spinal cord, nerves, pancreas, and kidneys following oral exposure.[15]
Experimental Protocol: Induction of Mammary Tumors in Sprague-Dawley Rats
This protocol describes a standard, self-validating method for inducing mammary carcinomas using a single dose of NMU. The causality behind each step is explained to ensure reproducibility and scientific rigor.
Objective: To achieve high-incidence induction of ER-positive mammary adenocarcinomas.
Rationale for Choices:
-
Animal Model: Female Sprague-Dawley rats are chosen for their high susceptibility to NMU-induced mammary carcinogenesis.[16]
-
Age at Induction: Administration between 49 and 58 days of age targets the mammary gland during a period of high proliferative activity, making the epithelial cells more susceptible to carcinogenic insult.[2]
-
Carcinogen Preparation: NMU is unstable in solution; therefore, it must be freshly prepared. The pH is adjusted to ~4.0-5.0 with acetic acid to ensure stability for the short duration before injection.[17]
-
Route of Administration: Intraperitoneal (i.p.) injection is effective, less technically demanding than intravenous injection, and results in a high tumor yield.[10][18]
Step-by-Step Methodology:
-
Animal Acclimatization: House 40-day-old female Sprague-Dawley rats in a controlled environment (23 ± 2°C, 12-hour light/dark cycle) for one week with ad libitum access to food and water.
-
Carcinogen Preparation (Perform in a certified chemical fume hood):
-
On the day of injection (when rats are ~50 days old), weigh the required amount of NMU for a dose of 50 mg/kg body weight.
-
Dissolve the NMU in a 0.9% NaCl (saline) solution.
-
Immediately prior to injection, adjust the pH of the solution to approximately 4.5 using glacial acetic acid.
-
Crucially, use the solution within 15-20 minutes of preparation due to its short half-life. [2]
-
-
Administration:
-
Weigh each rat to calculate the precise injection volume.
-
Administer a single 50 mg/kg dose of the freshly prepared NMU solution via intraperitoneal (i.p.) injection.
-
A control group should receive an i.p. injection of the vehicle (saline adjusted to pH 4.5) only.
-
-
Tumor Monitoring:
-
Beginning four weeks post-injection, palpate the thoracic and abdominal-inguinal mammary glands of each rat weekly to detect tumor formation.[2]
-
Record the date of appearance of the first palpable tumor for latency calculations.
-
Measure tumor dimensions weekly using a Vernier caliper.
-
-
Endpoint and Tissue Collection:
-
The experiment is typically terminated at a predefined time point (e.g., 25-30 weeks post-injection) or when tumors reach a predetermined size (e.g., 1.5 cm in diameter).[2]
-
Euthanize the animals according to approved institutional guidelines.
-
Perform a necropsy, excise all mammary tumors, and collect relevant tissues for analysis (e.g., histopathology, molecular analysis).
-
Comparative Analysis: NMU vs. Alternative Carcinogens
While NMU is highly effective, other carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) are also commonly used. The choice between them depends on the specific research question and desired tumor phenotype.
Key Differences:
-
Mechanism: NMU is a direct-acting methylating agent.[2] DMBA is a polycyclic aromatic hydrocarbon (PAH) that is indirect-acting; it requires metabolic activation by cytochrome P450 enzymes to form DNA adducts.[3]
-
Tumor Latency: Because DMBA requires metabolic activation, its carcinogenic effect is generally slower, leading to longer tumor latency periods compared to NMU.[3]
-
Genetic Signature: This mechanistic difference leads to distinct genetic signatures in the resulting tumors. Over 85% of NMU-induced rat mammary tumors exhibit activating mutations in the H-ras oncogene, whereas H-ras mutations are rare in tumors induced by DMBA.[3][6]
-
Practicality: NMU is water-soluble, making it relatively easy to prepare and administer.[3] DMBA is fat-soluble, which can complicate its preparation and delivery.[3]
Table 2: Head-to-Head Comparison of NMU and DMBA
| Feature | This compound (NMU) | 7,12-Dimethylbenz[a]anthracene (DMBA) | Reference |
| Carcinogen Class | N-nitroso compound, Alkylating Agent | Polycyclic Aromatic Hydrocarbon (PAH) | [3][5] |
| Mechanism of Action | Direct-acting; no metabolic activation needed | Indirect-acting; requires metabolic activation | [2][3] |
| Primary DNA Interaction | Methylation of nucleobases (O⁶-guanine) | Formation of bulky DNA adducts | [3][4] |
| Resulting Mutation | G:C → A:T point mutations (e.g., H-ras codon 12) | Various mutations, often not in H-ras | [3][6] |
| Primary Target Organ | Mammary gland, GI tract, nervous system | Mammary gland, skin | [5][11] |
| Tumor Latency | Shorter | Longer | [3] |
| Solubility | Water-soluble | Fat-soluble | [3] |
| Advantages | High reliability, short latency, well-defined genetic mutation signature, simple preparation. | Effective for skin carcinogenesis models, involved in both initiation and promotion. | [3][5] |
| Disadvantages | Highly unstable in solution, shock-sensitive.[4] | Slower action, requires metabolic activation which can vary between animals, more complex preparation. | [3] |
Conclusion
This compound is a highly effective and reliable tool for inducing specific tumor types in preclinical models, most notably ER-positive mammary adenocarcinomas that closely mimic human breast cancer. Its direct-acting mechanism, short latency period, and well-characterized genetic outcomes provide a distinct advantage over indirect-acting carcinogens like DMBA. By understanding the causality behind experimental parameters—such as animal strain, age, and route of administration—researchers can leverage NMU to create robust, reproducible models essential for advancing our understanding of cancer biology and developing novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synergistic effect of MNU and DMBA in mammary carcinogenesis and H-ras activation in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serial transplantation of NMU-induced rat mammary tumors: a model of human breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-nitrosomethylurea as mammary gland carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Analysis of N-Nitroso Compounds in Carcinogenesis: Mechanisms, Potency, and Analytical Strategies
For researchers, scientists, and drug development professionals, understanding the carcinogenic potential of N-nitroso compounds (NOCs) is a critical aspect of safety assessment. These compounds, formed from the reaction of nitrosating agents with secondary or tertiary amines, are potent genotoxic carcinogens found in various sources, including diet, industrial processes, and as impurities in pharmaceutical products.[1][2] The recent discovery of nitrosamine impurities in widely used medications has intensified regulatory scrutiny and highlighted the need for a deep, comparative understanding of their carcinogenic mechanisms and the analytical methods used for their detection.[3][4][5][6]
This guide provides an in-depth comparative analysis of several key N-nitroso compounds. Moving beyond a simple recitation of facts, we will explore the causal relationships between chemical structure, metabolic activation, DNA damage, and carcinogenic potency, while providing detailed, field-proven experimental protocols for their assessment.
The Unified Mechanism of Carcinogenesis: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of most N-nitrosamines is not inherent to the parent molecule. Instead, it is a consequence of their metabolic transformation into highly reactive electrophilic species that can chemically alter cellular macromolecules, most importantly, DNA.[7][8]
Metabolic Activation: The Critical First Step
The primary pathway for the bioactivation of N-nitrosamines is α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 playing a major role for simple, low-molecular-weight nitrosamines like N-nitrosodimethylamine (NDMA).[9][10] This enzymatic oxidation occurs on the carbon atom adjacent (in the alpha position) to the nitroso group.
The resulting α-hydroxy nitrosamine is a highly unstable intermediate that spontaneously decomposes. This decomposition yields an aldehyde and a highly reactive alkyldiazonium ion.[8][9] It is this diazonium ion that acts as the ultimate carcinogen, readily attacking nucleophilic sites on DNA bases.
Caption: Metabolic activation pathway of N-Nitrosodimethylamine (NDMA).
DNA Adducts: The Molecular Lesions
The electrophilic diazonium ions generated during metabolism readily alkylate DNA, forming covalent adducts.[3][7] While numerous adducts can form at different positions on all four DNA bases, the most critical from a mutagenic standpoint are those formed at oxygen atoms, such as O⁶-alkylguanine and O⁴-alkylthymine.[11][12]
-
O⁶-methylguanine (O⁶-MeG): Formed by methylating agents like the methyldiazonium ion from NDMA, this adduct is particularly insidious. During DNA replication, it preferentially mispairs with thymine instead of cytosine, leading to G:C to A:T transition mutations. The persistence of O⁶-MeG in a tissue is strongly correlated with its susceptibility to tumor induction.[12]
-
O⁶-ethylguanine (O⁶-EtG): Formed by ethylating agents like the ethyldiazonium ion from N-nitrosodiethylamine (NDEA), this adduct also causes G:C to A:T transitions.[12]
The type and quantity of adducts formed depend on the specific N-nitroso compound. The table below compares the primary DNA adducts for several common nitrosamines.
| N-Nitroso Compound | Primary Alkylating Agent | Major Pro-Mutagenic DNA Adducts |
| N-Nitrosodimethylamine (NDMA) | Methyldiazonium ion | O⁶-methylguanine, N⁷-methylguanine, O⁴-methylthymine |
| N-Nitrosodiethylamine (NDEA) | Ethyldiazonium ion | O⁶-ethylguanine, N⁷-ethylguanine, O²-ethylthymine, O⁴-ethylthymine |
| N-Nitrosodi-n-butylamine (NDBA) | Butyldiazonium ion | O⁶-butylguanine, N⁷-butylguanine |
| N-Nitrosopyrrolidine (NPYR) | 4-Hydroxybutyldiazonium ion | Forms cyclic adducts |
Comparative Carcinogenicity: Potency and Organ-Specific Effects
The carcinogenic potency of N-nitroso compounds varies significantly and is influenced by factors such as the rate of metabolic activation and the efficiency of DNA repair pathways in different tissues.[13][14] A common metric for comparing carcinogenic potency is the TD50 value, which represents the chronic daily dose in mg/kg body weight required to induce tumors in 50% of test animals.[15] A lower TD50 value indicates higher carcinogenic potency.
| N-Nitroso Compound | Species | Sex | Route | Target Organ(s) | TD50 (mg/kg/day) |
| N-Nitrosodiethylamine (NDEA) | Rat | Female | Oral | Liver, Esophagus | 0.033 |
| N-Nitrosodimethylamine (NDMA) | Rat | Male | Oral | Liver | 0.096 |
| N-Nitrosodiethylamine (NDEA) | Mouse | Male | Oral | Liver, Forestomach | 0.11 |
| N-Nitrosodimethylamine (NDMA) | Mouse | Male | Oral | Liver, Lung | 0.23 |
| N-Nitrosodi-n-butylamine (NDBA) | Rat | Male | Oral | Bladder, Liver | 0.45 |
| N-Nitrosopiperidine (NPIP) | Rat | Male | Oral | Esophagus, Liver | 0.65 |
| N-Nitrosopyrrolidine (NPYR) | Rat | Male | Oral | Liver | 3.5 |
Data compiled from the Carcinogenic Potency Database (CPDB).[15]
As the data shows, NDEA is consistently one of the most potent nitrosamine carcinogens. The organotropism—the tendency of a carcinogen to induce tumors in specific organs—is also a key comparative point. For instance, NDMA and NDEA are potent liver carcinogens, which is consistent with the high concentration of CYP2E1 enzymes in the liver.[9] In contrast, NDBA is a known bladder carcinogen, suggesting that its metabolites are excreted via urine and activated in the bladder epithelium.[13]
Analytical Methodologies: A Guide to Experimental Comparison
Accurate assessment of the carcinogenic risk posed by N-nitroso compounds relies on robust and highly sensitive analytical methods. This section provides detailed protocols and workflows for two critical assays: the Ames test for mutagenicity and LC-MS/MS for quantification.
Assessing Mutagenicity: An Optimized Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used in vitro assay to assess a chemical's potential to cause gene mutations.[16] For N-nitrosamines, which require metabolic activation to become mutagenic, the standard test protocol is often insufficient, leading to a perception of poor correlation between Ames results and rodent carcinogenicity.[17][18] However, specific modifications can dramatically enhance the sensitivity and predictive power of the assay.[19]
Causality Behind Experimental Choices:
-
Metabolic Activation (S9): Since bacteria lack the necessary CYP enzymes, an external source of metabolic enzymes is required. Liver S9 fraction from Aroclor- or phenobarbital-induced Syrian golden hamsters is superior to rat liver S9 for activating many nitrosamines.[17][19]
-
Test Method: A pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, significantly increases the sensitivity for detecting nitrosamine mutagenicity compared to the direct plate incorporation method.[19]
-
Bacterial Strains: Strains that detect base-pair substitutions, such as Salmonella typhimurium TA100 and TA1535, are the most relevant for nitrosamines, as their adducts primarily cause this type of mutation.[19]
Caption: Workflow for an optimized Ames test for N-nitrosamines.
Experimental Protocol: Optimized Ames Test (Pre-incubation Method)
-
Preparation:
-
Grow overnight cultures of S. typhimurium strains TA100 and TA1535 in nutrient broth at 37°C with shaking.
-
Prepare the test article by dissolving it in sterile water. Prepare a series of dilutions.
-
Thaw frozen hamster liver S9 and prepare the S9 cofactor mix on ice immediately before use. The final mix typically contains S9 protein, MgCl₂, KCl, glucose-6-phosphate, NADP, and a sodium phosphate buffer.
-
-
Pre-incubation:
-
For each concentration and control, label sterile glass tubes.
-
Add 0.1 mL of the appropriate bacterial culture to each tube.
-
Add 0.1 mL of the test article dilution (or water for the solvent control).
-
Add 0.5 mL of the S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (for non-activation).
-
Vortex gently and incubate the tubes in a shaking water bath at 37°C for 30 minutes.
-
-
Plating and Incubation:
-
Following incubation, add 2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify, then invert the plates.
-
Incubate the plates at 37°C for 48 to 72 hours.
-
-
Scoring and Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count. The result should be reproducible.[16]
-
Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the accurate quantification of trace-level N-nitroso compounds in complex matrices like drug products, LC-MS/MS is the gold standard.[20] Its power lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[21][22] High-resolution mass spectrometry (HRMS) is also a powerful alternative.[23][24]
Causality Behind Experimental Choices:
-
Chromatography: Reversed-phase chromatography is typically used to separate the nitrosamines from the drug substance and other excipients.
-
Ionization: Atmospheric pressure chemical ionization (APCI) is often more sensitive for small, volatile nitrosamines like NDMA and NDEA. Electrospray ionization (ESI) is generally better suited for larger, more polar, or thermally labile nitrosamines, including many nitrosamine drug substance-related impurities (NDSRIs).[20]
-
Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion for the target nitrosamine is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This "precursor -> product" transition is highly specific to the analyte, minimizing interference from the matrix.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., NDMA-d6) is crucial for accurate quantification. These standards co-elute with the analyte and experience the same matrix effects or ionization suppression, allowing for reliable correction.
Experimental Protocol: General LC-MS/MS Method for Nitrosamines in a Drug Product (Adapted from USP <1469> concepts[25][26])
-
Sample Preparation:
-
Accurately weigh a portion of the powdered drug product.
-
Add a suitable extraction solvent (e.g., methanol or dichloromethane).
-
Spike the sample with a known amount of a stable isotope-labeled internal standard solution (e.g., NDMA-d6, NDEA-d10).
-
Vortex/sonicate to ensure complete extraction of the nitrosamines.
-
Centrifuge to pellet the excipients.
-
Transfer the supernatant to a clean vial for analysis. Dilute with the initial mobile phase if necessary.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used.[21][23]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the nitrosamines, followed by a re-equilibration step.
-
Flow Rate: ~0.4-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Conditions:
-
Ionization Source: ESI or APCI, positive ion mode.
-
MRM Transitions: Optimize the precursor -> product ion transitions for each target nitrosamine and its corresponding internal standard.
-
Example for NDMA: Precursor m/z 75.1 -> Product m/z 43.1
-
Example for NDMA-d6: Precursor m/z 81.1 -> Product m/z 46.1
-
-
Instrument Parameters: Optimize source-dependent parameters such as gas flows, temperature, and collision energy for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations containing the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of the nitrosamine in the sample by comparing its area ratio to the calibration curve.
-
Conclusion and Future Outlook
The comparative analysis of N-nitroso compounds reveals a clear link between their chemical structure, metabolic fate, and carcinogenic activity. While compounds like NDEA and NDMA exhibit high carcinogenic potency, primarily targeting the liver, the specific risk of any NOC is a function of both its inherent potency and the level of exposure.[9][15]
For professionals in drug development and research, a deep understanding of these differences is paramount for accurate risk assessment. The historical challenges in mutagenicity testing have been largely overcome with optimized protocols, restoring confidence in the Ames test as a predictive tool when performed correctly.[17][19] Furthermore, the advancement of LC-MS/MS and LC-HRMS technologies provides the necessary sensitivity and selectivity to quantify these impurities at the trace levels demanded by regulatory agencies.[20][22][24] As regulatory expectations continue to evolve, a commitment to employing these validated, high-sensitivity analytical strategies is essential for ensuring the safety and quality of pharmaceutical products.[4][27]
References
- 1. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oajmr.com [oajmr.com]
- 5. Navigating Regulations: N-Nitroso Impurities in Pharmaceuticals - AquigenBio [aquigenbio.com]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-nitroso compounds induce changes in carcinogen-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Carcinogenicity of N-nitroso compounds. Species and route differences in regard to organotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds | Lhasa Limited [lhasalimited.org]
- 19. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. fda.gov [fda.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469> [bioforumconf.com]
- 27. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Species Comparative Metabolism of N-Nitroso-N-methylurethane
For researchers, scientists, and professionals in drug development, a thorough understanding of the metabolic fate of xenobiotics is paramount for accurate risk assessment and the extrapolation of animal data to humans. This guide provides an in-depth technical overview of the cross-species comparative metabolism of N-Nitroso-N-methylurethane (NMUR), a potent carcinogenic and mutagenic compound. While direct comparative studies on NMUR are limited, this guide synthesizes established principles of N-nitrosamine metabolism to postulate its biotransformation pathways and provides a robust experimental framework for their investigation.
Introduction to this compound (NMUR) and the Imperative of Metabolic Scrutiny
This compound (NMUR) belongs to the class of N-nitroso compounds, which are recognized for their carcinogenic properties.[1][2] These compounds are known to induce cancer in a variety of animal species, making the study of their metabolic activation and detoxification crucial for human health risk assessment.[1][3] The carcinogenicity of N-nitroso compounds is intrinsically linked to their metabolism, which generates highly reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, most notably DNA.[2]
Understanding the cross-species differences in NMUR metabolism is critical because metabolic pathways can vary significantly between species, leading to differences in the nature and quantity of reactive metabolites produced. These variations can, in turn, explain species-specific toxicity and carcinogenicity profiles.
Postulated Metabolic Pathways of this compound
Based on the chemical structure of NMUR and the known metabolic pathways of other N-nitroso compounds, two primary metabolic routes are postulated: Cytochrome P450-mediated oxidation and esterase-mediated hydrolysis.
Cytochrome P450-Mediated α-Hydroxylation
The principal activation pathway for many N-nitrosamines is α-hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] In the case of NMUR, this would involve the hydroxylation of the methyl group. This metabolic step is considered the rate-limiting step in the bioactivation of many nitrosamines.[5] The resulting α-hydroxy-N-nitrosomethylurethane is an unstable intermediate that spontaneously decomposes to yield a highly reactive methyldiazonium ion. This ion is a potent alkylating agent that can readily react with nucleophilic sites in DNA, leading to the formation of DNA adducts and the initiation of carcinogenesis.[6]
The specific CYP isoforms involved in the metabolism of N-nitrosodialkylamines can vary depending on the size of the alkyl group.[7] For smaller molecules like NMUR, CYP2E1 is a likely candidate, although other isoforms such as CYP2A6, CYP2C, and CYP3A4 may also contribute.[7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. epa.gov [epa.gov]
- 4. Metabolism of nitrosamines by cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitroso-N-methylurethane (NMU) as a Reference Carcinogen: A Comparative Guide for Assay Development
San Bruno, CA, USA
For researchers, scientists, and drug development professionals embarking on carcinogenesis studies, the choice of a reference carcinogen is a critical decision that dictates the translational relevance and reliability of their findings. This guide provides an in-depth technical comparison of N-Nitroso-N-methylurethane (NMU), a potent and widely utilized reference carcinogen, with its key alternatives. By elucidating the mechanistic underpinnings, experimental protocols, and comparative performance, this document serves as a comprehensive resource for designing robust and insightful carcinogenicity assays.
The Role of Reference Carcinogens in Research
Reference carcinogens are well-characterized chemical agents that reliably induce tumor formation in laboratory animals. They are indispensable tools for:
-
Validating new experimental models of cancer.
-
Investigating the mechanisms of carcinogenesis.
-
Screening potential anti-cancer therapeutics and chemopreventive agents.
-
Assessing the carcinogenic potential of novel chemical entities.
The ideal reference carcinogen exhibits high tumor incidence, short latency, organ specificity, and a mechanism of action that is relevant to human cancers.
A Deep Dive into this compound (NMU)
This compound, also referred to as N-Methyl-N-nitrosourea (MNU) in much of the scientific literature, is a direct-acting alkylating agent. This characteristic is a significant advantage as it does not require metabolic activation to exert its carcinogenic effects, leading to a more direct and reproducible dose-response relationship.[1]
Mechanism of Action
NMU's carcinogenicity stems from its ability to transfer a methyl group to DNA nucleobases.[2] This alkylation can lead to mispairing during DNA replication, primarily causing AT:GC transition mutations. A key molecular signature of NMU-induced mammary tumors in rats is a high frequency of activating point mutations in the Ha-ras oncogene.[3]
Caption: Mechanism of NMU-induced carcinogenesis.
Key Experimental Applications
NMU is most renowned for its use in inducing mammary carcinomas in rats, particularly in strains like Sprague-Dawley and Wistar-Furth.[3][4] This model is highly valued because the resulting tumors often mimic human breast cancer in their hormonal dependence and histological features.[3][5] Beyond mammary tumors, NMU can induce neoplasms in various other tissues, including the stomach, lungs, and nervous system, depending on the animal species, strain, and route of administration.[6]
Comparative Analysis of NMU and Alternative Carcinogens
The selection of a carcinogen should be tailored to the specific research question. Below is a comparison of NMU with other commonly used reference carcinogens.
NMU vs. 7,12-Dimethylbenz(a)anthracene (DMBA)
DMBA is a polycyclic aromatic hydrocarbon and another widely used carcinogen for inducing mammary tumors. Unlike the direct-acting NMU, DMBA requires metabolic activation by cytochrome P450 enzymes.[7] This can introduce greater variability in the carcinogenic response.
| Feature | This compound (NMU) | 7,12-Dimethylbenz(a)anthracene (DMBA) |
| Mechanism | Direct-acting alkylating agent | Indirect-acting; requires metabolic activation |
| Primary Mutation | High incidence of Ha-ras mutations[8] | Low incidence of Ha-ras mutations[8] |
| Tumor Latency | Generally shorter[8] | Generally longer[8] |
| Tumor Histology | Highly aggressive adenocarcinomas[9] | Adenocarcinomas, often less aggressive[10] |
| Administration | Intravenous or intraperitoneal injection[3] | Oral gavage or subcutaneous injection[11][12] |
| Solubility | Water-soluble[8] | Fat-soluble (requires oil vehicle)[8][12] |
NMU vs. N-Nitroso-N-ethylurea (ENU)
ENU is a close structural analog of NMU, functioning as a direct-acting ethylating agent. While both are potent carcinogens, they can exhibit different tumor spectra and genetic signatures.
| Feature | This compound (NMU) | N-Nitroso-N-ethylurea (ENU) |
| Alkyl Group | Methyl | Ethyl |
| Carcinogenic Potency | Highly potent | Potency comparable to NMU in some models[13] |
| Tumor Spectrum | Mammary gland, stomach, nervous system[6] | Nervous system (especially with prenatal exposure), forestomach[14][15] |
| Genetic Signature | G to A transitions in Ha-ras (mammary)[13] | May involve oncogenes other than ras[13] |
| Tumor Histology | Necrotic adenocarcinomas (mammary)[13] | Solid papillary adenocarcinomas (mammary)[13] |
Experimental Protocols
Adherence to detailed and validated protocols is paramount for reproducibility. The following are representative protocols for NMU and DMBA-induced mammary carcinogenesis in rats.
Protocol 1: NMU-Induced Mammary Carcinogenesis in Rats
This protocol is adapted from studies using Sprague-Dawley or Wistar-Furth rats.[3][16]
Materials:
-
This compound (NMU) (light and humidity sensitive)
-
Acidified saline (pH 4.0)
-
Female Sprague-Dawley or Wistar-Furth rats (45-55 days old)
-
Sterile syringes and needles
-
Personal Protective Equipment (PPE): lab coat, double nitrile gloves, safety goggles
Procedure:
-
Preparation of NMU Solution: Immediately before use, dissolve NMU in acidified saline to a concentration of 10 mg/mL. Protect the solution from light and keep it on ice. NMU solutions should be used within 15-20 minutes of preparation.[3]
-
Animal Dosing: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of NMU at a dose of 50 mg/kg body weight.[3][7]
-
Tumor Monitoring: Beginning 4 weeks post-injection, palpate the rats weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor.
-
Endpoint: The experiment can be terminated at a predetermined time point (e.g., 20-30 weeks) or when tumors reach a specified size.[3] At termination, tumors are excised for histological and molecular analysis.
Caption: Experimental workflow for NMU-induced mammary carcinogenesis.
Protocol 2: DMBA-Induced Mammary Carcinogenesis in Rats
This protocol is based on common practices for inducing mammary tumors using DMBA.[11][12]
Materials:
-
7,12-Dimethylbenz(a)anthracene (DMBA)
-
Corn oil or soy oil
-
Female Sprague-Dawley rats (45-55 days old)
-
Oral gavage needles
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of DMBA Solution: Dissolve DMBA in corn oil or soy oil to a concentration of 20 mg/mL. This may require gentle warming and vortexing.[12]
-
Animal Dosing: Administer a single dose of DMBA (e.g., 80 mg/kg body weight) via oral gavage.[17] Alternatively, subcutaneous injection into the mammary fat pad can be used for more localized tumor induction.[11]
-
Tumor Monitoring: Palpate the rats weekly, starting approximately 6-8 weeks after DMBA administration, to monitor for tumor development.[12]
-
Endpoint: Similar to the NMU protocol, the study is concluded at a specified time or when tumors reach a humane endpoint. Tissues are then collected for analysis.
Safety and Handling
NMU, DMBA, and other chemical carcinogens are hazardous substances and must be handled with extreme caution.
-
Engineering Controls: Always handle these chemicals in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, double nitrile gloves, and chemical safety goggles at all times.
-
Waste Disposal: All contaminated materials, including animal bedding for a period post-administration, must be disposed of as hazardous waste according to institutional guidelines.
-
Decontamination: Surfaces and non-disposable equipment should be decontaminated using appropriate procedures (e.g., for NMU, a solution of sodium thiosulfate and sodium hydroxide can be used).
Conclusion: Selecting the Right Tool for the Job
This compound is a powerful and reliable tool for inducing carcinogenesis in animal models, particularly for studies of breast cancer. Its direct-acting nature and the high frequency of ras mutations in the resulting tumors offer distinct advantages for specific research applications. However, alternatives like DMBA provide a different model of carcinogenesis that involves metabolic activation, which may be more relevant for studying the effects of environmental carcinogens. The choice between NMU and its alternatives should be a deliberate one, guided by the specific scientific objectives of the study. By understanding the comparative strengths and weaknesses of each reference carcinogen, researchers can design more robust, relevant, and impactful studies in the field of cancer research.
References
- 1. Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prognostic factors in MNU and DMBA-induced mammary tumors in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. scielo.br [scielo.br]
- 13. N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inchem.org [inchem.org]
- 16. scialert.net [scialert.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to N-Nitroso-N-methylurethane in Carcinogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding N-Nitroso-N-methylurethane (NMUr)
This compound (NMUr), also commonly known as N-Nitroso-N-methylurea (NMU) or N-Methyl-N-nitrosourea (MNU), is a potent and well-characterized chemical carcinogen, mutagen, and teratogen.[1][2][3] Its reliability in inducing tumors in a wide range of tissues makes it an invaluable tool in experimental oncology and genetic toxicology.[3][4][5] As a direct-acting alkylating agent, NMUr does not require metabolic activation to exert its carcinogenic effects, which simplifies its application in both in vitro and in vivo studies.[3][5] This guide provides a comparative analysis of NMUr with other N-nitroso compounds, delving into its mechanism of action, experimental protocols for its use in animal models, and critical safety considerations.
Comparative Analysis of Carcinogenic Potency
The carcinogenic potency of N-nitroso compounds can vary significantly depending on their chemical structure, the animal species, and the route of administration. A common metric for comparing carcinogenic potency is the TD50 value, which represents the daily dose required to induce tumors in 50% of the animals that would otherwise have been tumor-free. Lower TD50 values indicate higher carcinogenic potency.
| Compound | Species | Route of Administration | Target Organ(s) | TD50 (mg/kg/day) |
| This compound (NMUr/NMU) | Rat | Intravenous | Mammary Gland | Not explicitly stated, but highly potent |
| Hamster | Intraperitoneal | Forestomach, Liver | Doses of 30-60 mg/kg induced tumors in 53-61% of animals | |
| N-Nitroso-N-ethylurea (ENU) | Mouse | Intravenous | Mammary Gland | A single 50 µg/g dose induced tumors in all surviving animals[6] |
| Hamster | Intraperitoneal | Forestomach | A single 60 mg/kg dose induced tumors in 61% of animals | |
| N-Nitrosodimethylamine (NDMA) | Rat | Oral | Liver | 0.096[7] |
| N-Nitrosodiethylamine (NDEA) | Rat | Oral | Liver, Esophagus | 0.033[7] |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Rat | Subcutaneous | Various | Stronger carcinogen than compounds with longer alkyl chains[8] |
Expert Insights: The choice of carcinogen often depends on the desired tumor model. For instance, NMUr is a preferred agent for inducing mammary tumors in rats, providing a reliable model for studying breast cancer.[4][9] In contrast, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are frequently used to induce liver tumors.[7] While both NMUr and N-Nitroso-N-ethylurea (ENU) are potent carcinogens, they can induce tumors with different histological and genotypic profiles, even within the same tissue. For example, in a mouse model of mammary cancer, ENU-induced tumors were solid papillary adenocarcinomas, whereas NMUr-induced tumors were highly necrotic adenocarcinomas with squamous metaplasia.
Molecular Mechanism of this compound-Induced Carcinogenesis
The carcinogenicity of NMUr stems from its ability to act as an alkylating agent, transferring its methyl group to nucleophilic sites on DNA bases.[2][3] This process, known as DNA adduct formation, can lead to mispairing during DNA replication and result in permanent mutations if not repaired by the cell's DNA repair machinery.[9] The primary mutagenic lesion is the formation of O6-methylguanine, which can cause G:C to A:T transition mutations.[2] These mutations in critical genes, such as the Hras proto-oncogene, are frequently observed in NMUr-induced tumors and are considered a key initiating event in the carcinogenic process.[10][11]
Caption: Mechanism of NMUr-induced carcinogenesis.
Experimental Protocols for Induction of Mammary Tumors in Rats with NMUr
The following is a generalized protocol for the induction of mammary tumors in rats using NMUr, based on established methodologies.[5][9] Researchers should adapt this protocol based on their specific experimental goals, animal strain, and institutional guidelines.
Materials:
-
This compound (NMUr)
-
Citrate buffer (pH 4.5) or saline (0.9% NaCl)[4]
-
Appropriate personal protective equipment (PPE): chemically resistant gloves, lab coat, eye protection, and a respirator.[12]
Procedure:
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 35-50 days old, are commonly used.[5][9][13]
-
NMUr Preparation: All handling of NMUr and its solutions must be performed in a certified chemical fume hood.[12] Prepare a fresh solution of NMUr in citrate buffer or saline immediately before use. A typical dose is 50 mg/kg body weight.[9]
-
Administration: Administer the NMUr solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.[5][9] For gastric cancer models, intragastric administration may be used.[4]
-
Animal Monitoring: After administration, monitor the animals regularly for signs of toxicity and tumor development. Palpate the mammary glands weekly to detect the appearance of tumors.
-
Tumor Analysis: Once tumors are detected and reach a predetermined size, the animals can be euthanized, and the tumors can be excised for histological and molecular analysis.
Caption: Experimental workflow for NMUr-induced mammary tumorigenesis.
Safety and Handling of this compound
NMUr is a highly toxic and potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[1][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, a lab coat, safety goggles, and a respirator when handling NMUr.[12][14]
-
Ventilation: All work with NMUr, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet.[12][14]
-
Spill and Waste Management: Have a spill kit ready. Minor spills should be cleaned immediately with absorbent pads, followed by decontamination of the area.[14] All contaminated materials and unused NMUr must be disposed of as hazardous waste according to institutional guidelines.[12]
-
Animal Handling: Animals injected with NMUr and their bedding are considered hazardous for at least 24-72 hours post-injection.[12][14] Cage changes should be performed with care to minimize aerosolization.[12]
Conclusion
This compound is a powerful and versatile tool for cancer research, enabling the reliable induction of tumors in various animal models. Its direct-acting nature and well-understood mechanism of action provide a solid foundation for studying carcinogenesis and evaluating potential therapeutic interventions. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its comparative properties and implementing appropriate experimental designs, researchers can effectively leverage NMUr to advance our understanding of cancer biology and develop novel treatments.
References
- 1. nj.gov [nj.gov]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 6. N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of carcinogenicity of N-alkyl-N'-nitro-N-nitroso-guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. N-nitroso-N-methylurea-induced rat mammary tumors arise from cells with preexisting oncogenic Hras1 gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-nitroso-N-methylurea-induced rat mammary tumors arise from cells with preexisting oncogenic Hras1 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unthealth.edu [unthealth.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
